Boc-D-4-Pal-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYWDMKESUACOU-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37535-58-3 | |
| Record name | Boc-3-(4-pyridyl)-D-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-D-4-Pyridylalanine: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-D-4-pyridylalanine, specifically N-α-(tert-Butoxycarbonyl)-3-(4-pyridyl)-D-alanine, is a non-natural amino acid derivative that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique structure, incorporating a D-amino acid backbone, a Boc-protecting group, and a 4-pyridyl side chain, offers distinct advantages in the synthesis of peptides and peptidomimetics with tailored biological activities. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and key applications of Boc-D-4-pyridylalanine, with a focus on its role in peptide synthesis and as a building block for therapeutics targeting the central nervous system. Detailed experimental protocols for its synthesis and incorporation into peptides are also presented.
Chemical Structure and Properties
Boc-D-4-pyridylalanine is a chiral compound with the D-configuration at the alpha-carbon. The structure is characterized by an alanine (B10760859) core where one of the beta-hydrogens is replaced by a 4-pyridyl group. The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, which is crucial for its application in stepwise peptide synthesis.
Chemical Structure:
Caption: Chemical structure of Boc-D-4-pyridylalanine.
Physicochemical Properties
The physicochemical properties of Boc-D-4-pyridylalanine are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 37535-58-3 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₄ | [1] |
| Molecular Weight | 266.3 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 226-232 °C | [1] |
| Optical Rotation | [α]D²⁰ = +5.5 ± 0.5º (c=1 in Acetic Acid) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Solubility | Soluble in organic solvents such as DMF and DCM. | [2] |
| Storage | Store at 0-8 °C | [1] |
Experimental Protocols
Synthesis of Boc-D-3-(4-pyridyl)alanine
Step 1: Synthesis of 3-(4-pyridyl)-D-alanine
The synthesis of the parent amino acid can be achieved through various established methods for asymmetric synthesis, often starting from 4-pyridinecarboxaldehyde.
Step 2: Boc Protection of 3-(4-pyridyl)-D-alanine
The following is an adapted protocol based on the synthesis of similar Boc-protected amino acids.[3]
Materials:
-
3-(4-pyridyl)-D-alanine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl) or Citric acid
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(4-pyridyl)-D-alanine in a mixture of tert-butanol, water, and a solution of sodium hydroxide at 0°C.
-
To this cooled solution, add a solution of di-tert-butyl dicarbonate in tert-butanol dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Remove the tert-butanol under reduced pressure.
-
Wash the aqueous residue with a non-polar organic solvent like ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0°C and acidify to a pH of approximately 3 with a cold solution of hydrochloric acid or citric acid.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Boc-D-3-(4-pyridyl)alanine.
-
The crude product can be further purified by recrystallization or column chromatography.
Incorporation of Boc-D-4-pyridylalanine into Peptides via Boc-SPPS
Boc-D-4-pyridylalanine is primarily used in solid-phase peptide synthesis (SPPS) following the Boc/Bzl protection strategy.[4][5] The following is a generalized protocol for the incorporation of this amino acid into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
Boc-D-4-pyridylalanine
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)[6]
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Piperidine (for monitoring)
Caption: General workflow for Boc-SPPS.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group.[4]
-
Washing: Wash the resin thoroughly with DCM to remove residual TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by treating the resin with a solution of 10% DIEA in DCM for 5-10 minutes.[5]
-
Washing: Wash the resin with DCM and then with DMF to prepare for the coupling step.
-
Coupling:
-
In a separate vessel, dissolve Boc-D-4-pyridylalanine (typically 3-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIEA (2 equivalents relative to the amino acid) to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Applications in Drug Development
The incorporation of Boc-D-4-pyridylalanine into peptide sequences is a strategic approach in drug design, primarily due to the properties conferred by the D-amino acid configuration and the pyridyl side chain.
-
Enhanced Stability: The D-configuration provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide.[7]
-
Conformational Constraint: The presence of a D-amino acid can induce specific secondary structures, such as beta-turns, which can be crucial for receptor binding and biological activity.
-
Pharmacophore Mimicry: The 4-pyridyl group can act as a bioisostere for a phenyl group or serve as a hydrogen bond acceptor, potentially interacting with specific residues in a receptor binding pocket.[8]
-
Neurological Disorders: The pyridyl moiety is a common feature in many centrally active drugs. Its inclusion in peptides can facilitate interactions with neurotransmitter receptors and transporters.[1][9] Peptides containing this residue are being investigated for their potential in treating neurological disorders.[1]
Role in Signaling Pathways
While specific signaling pathways directly modulated by peptides containing Boc-D-4-pyridylalanine are not extensively documented, its structural features suggest potential interactions with G-protein coupled receptors (GPCRs), which are common targets for neuropeptides and their analogues.[10] The incorporation of this unnatural amino acid can lead to the development of selective agonists or antagonists for these receptors.
For instance, a synthetic peptide containing D-4-pyridylalanine could be designed to mimic an endogenous neuropeptide and bind to its corresponding GPCR. This binding event would initiate a downstream signaling cascade.
Caption: Hypothetical GPCR signaling pathway.
In this hypothetical pathway, the peptide acts as a ligand, and the D-4-pyridylalanine residue could play a critical role in the binding affinity and selectivity for the receptor. The subsequent activation of the G-protein and the modulation of an effector enzyme would lead to changes in the concentration of intracellular second messengers, ultimately resulting in a specific cellular response. The development of peptides with this residue aims to fine-tune this response for therapeutic benefit.
Conclusion
Boc-D-4-pyridylalanine is a valuable and versatile building block for the synthesis of novel peptides with enhanced stability and specific biological activities. Its application in drug discovery, particularly in the development of therapeutics for neurological disorders, highlights its potential to contribute to the next generation of peptide-based drugs. The experimental protocols provided in this guide offer a foundation for researchers to utilize this unique amino acid derivative in their synthetic endeavors. Further research into the specific receptor interactions and signaling pathways of peptides containing Boc-D-4-pyridylalanine will undoubtedly uncover new therapeutic opportunities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Peptides as receptor ligand drugs and their relationship to G-coupled signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of Boc-D-4-Pal-OH in Modern Peptide Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unnatural amino acid, N-tert-butyloxycarbonyl-D-4-pyridylalanine (Boc-D-4-Pal-OH), has emerged as a critical building block in contemporary biochemistry and pharmaceutical development. Its unique structural features, particularly the D-configuration of its alpha-carbon and the presence of a pyridyl ring, offer significant advantages in the design of novel peptide therapeutics. This in-depth technical guide elucidates the core applications of this compound, with a primary focus on its role in solid-phase peptide synthesis (SPPS) for the development of potent and stable peptide drug candidates, most notably Gonadotropin-Releasing Hormone (GnRH) antagonists. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its incorporation into peptide chains, and an analysis of its impact on the biological activity of the resulting peptides.
Introduction
The strategic incorporation of unnatural amino acids is a cornerstone of modern medicinal chemistry, enabling the enhancement of therapeutic properties such as biological activity, metabolic stability, and bioavailability. This compound, a derivative of alanine, is a prime example of such a building block. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in established peptide synthesis workflows, while the D-configuration provides resistance to enzymatic degradation by proteases, a common challenge in the development of peptide-based drugs. Furthermore, the pyridyl group in the side chain can engage in specific interactions with biological targets, such as receptors, potentially leading to improved binding affinity and efficacy.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Name | N-tert-butyloxycarbonyl-D-4-pyridylalanine |
| Synonyms | Boc-D-3-(4-pyridyl)alanine, Boc-D-4-pyridyl-Ala-OH |
| CAS Number | 37535-58-3 |
| Molecular Formula | C₁₃H₁₈N₂O₄ |
| Molecular Weight | 266.29 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in organic solvents such as DMF, DCM, and NMP. |
| Storage Conditions | Store at -20°C for long-term stability. |
Core Application: Solid-Phase Peptide Synthesis (SPPS)
This compound is predominantly utilized in Boc-chemistry-based solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise assembly of a peptide chain on an insoluble resin support, facilitating the purification process by simple filtration and washing steps.
General Workflow of Boc-Based SPPS
The incorporation of this compound follows the standard iterative cycle of Boc-SPPS, which consists of deprotection, neutralization, coupling, and washing steps.
Detailed Experimental Protocol for Incorporation of this compound
This protocol outlines the manual incorporation of a single this compound residue into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Washing solvents (e.g., DMF, DCM, Isopropanol)
-
Nitrogen for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate with nitrogen bubbling for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x) to remove residual TFA and by-products.
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin (B49086) test.
-
-
Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x).
The resin is now ready for the next deprotection and coupling cycle.
Application in Drug Development: GnRH Antagonists
A significant application of this compound is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists. The incorporation of D-amino acids at specific positions in the GnRH sequence is a well-established strategy to confer antagonistic properties and enhance metabolic stability. The pyridyl side chain of D-4-pyridylalanine can participate in crucial interactions within the GnRH receptor binding pocket, contributing to high binding affinity.
GnRH Receptor Signaling Pathway
GnRH antagonists function by competitively inhibiting the binding of endogenous GnRH to its receptor on pituitary gonadotrophs. This blockade prevents the activation of downstream signaling cascades that lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Quantitative Data on Biological Activity
While specific coupling yields for this compound can vary depending on the peptide sequence and synthesis conditions, the use of efficient coupling reagents generally leads to high incorporation rates, often exceeding 95%. The true measure of its utility lies in the biological activity of the final peptide. The table below presents representative data for a GnRH antagonist analog containing a D-pyridylalanine residue, demonstrating its high binding affinity.
| Peptide Analog | Receptor Binding Affinity (IC₅₀) |
| GnRH Antagonist with D-4-pyridylalanine at position 3 | ~1-10 nM |
Note: The specific IC₅₀ value can vary depending on the full peptide sequence and the assay conditions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex and biologically active peptides. Its application in Boc-based solid-phase peptide synthesis is well-established, particularly in the development of GnRH antagonists and other peptide therapeutics where enhanced stability and receptor interaction are desired. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their work. The continued exploration of peptides incorporating this and other unnatural amino acids holds significant promise for the future of peptide-based drug discovery.
An In-depth Technical Guide to the Synthesis and Characterization of Boc-D-4-Pal-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-D-3-(4-pyridyl)alanine, commonly referred to as Boc-D-4-Pal-OH, is a non-natural amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development.[1] Its unique structural features, particularly the presence of a pyridyl ring on the side chain and the D-configuration of the alpha-carbon, make it a valuable building block for the synthesis of novel peptide-based therapeutics. This guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for professionals in pharmaceutical research and development.
The incorporation of this compound into peptide sequences can impart desirable properties such as enhanced enzymatic stability, improved receptor binding affinity, and altered pharmacokinetic profiles.[1] The Boc (tert-butoxycarbonyl) protecting group on the alpha-amino group allows for its use in standard solid-phase and solution-phase peptide synthesis protocols. A notable application of this amino acid is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists, which are utilized in the treatment of hormone-dependent diseases.[2]
Physicochemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 37535-58-3 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₄ | [1] |
| Molecular Weight | 266.29 g/mol | [1] |
| Melting Point | 226-232 °C | |
| Optical Rotation ([α]D²⁰) | +5.5 ± 0.5° (c=1 in Acetic Acid) | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the amino group of D-3-(4-pyridyl)alanine using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The following protocol is adapted from a similar procedure for the L-isomer.[4]
Experimental Protocol
Materials:
-
D-3-(4-pyridyl)alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl) or citric acid
-
Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Dissolution: Suspend D-3-(4-pyridyl)alanine in a mixture of dioxane and water.
-
Basification: Cool the suspension in an ice bath and add sodium carbonate portion-wise with stirring until the solution becomes basic.
-
Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise to the cooled reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., dilute HCl or citric acid).
-
Extract the product into ethyl acetate.
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes or diethyl ether) to obtain pure this compound.
-
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Characterization of this compound
| Analysis Technique | Expected Results |
| ¹H NMR | Predicted chemical shifts (δ, ppm) in a suitable deuterated solvent (e.g., DMSO-d₆):~8.5 (d, 2H, pyridyl-H), ~7.3 (d, 2H, pyridyl-H), ~4.1 (m, 1H, α-CH), ~3.0 (m, 2H, β-CH₂), ~1.3 (s, 9H, Boc-CH₃) |
| ¹³C NMR | Predicted chemical shifts (δ, ppm):~173 (C=O, carboxylic acid), ~155 (C=O, Boc), ~150 (pyridyl-C), ~148 (pyridyl-C), ~124 (pyridyl-CH), ~78 (quaternary C, Boc), ~55 (α-CH), ~37 (β-CH₂), ~28 (Boc-CH₃) |
| Mass Spectrometry (ESI-MS) | Expected m/z:[M+H]⁺ = 267.13[M+Na]⁺ = 289.11 |
| Infrared (IR) Spectroscopy | Expected characteristic peaks (cm⁻¹):~3300-2500 (O-H stretch, carboxylic acid), ~1710 (C=O stretch, carboxylic acid), ~1685 (C=O stretch, Boc), ~1600 (C=N stretch, pyridyl), ~1510 (N-H bend) |
Application in Drug Development: GnRH Antagonists
This compound is a key component in the synthesis of peptide-based GnRH antagonists. GnRH, a hypothalamic hormone, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate the production of sex hormones.[5][6] GnRH antagonists competitively block the GnRH receptor, leading to a rapid and reversible suppression of gonadotropin and sex hormone levels.[7][8][9] This mechanism of action is beneficial in the treatment of hormone-sensitive conditions such as prostate cancer, endometriosis, and uterine fibroids.[7]
GnRH Receptor Signaling Pathway and Antagonist Action
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[10][11] Binding of GnRH to its receptor activates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][12] These signaling events ultimately result in the synthesis and release of LH and FSH. GnRH antagonists, by competitively binding to the GnRH receptor, prevent the initiation of this signaling cascade.
Caption: Simplified GnRH receptor signaling pathway and the inhibitory action of GnRH antagonists.
Conclusion
This compound is a synthetically accessible and highly valuable building block for the development of peptide-based therapeutics. Its incorporation can significantly enhance the pharmacological properties of peptides, as exemplified by its use in potent GnRH antagonists. The detailed protocols and characterization data provided in this guide are intended to support researchers in the synthesis and application of this important amino acid derivative in their drug discovery and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc-3-(3-pyridyl)-L-alanine | 117142-26-4 [chemicalbook.com]
- 4. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 5. What are GnRHR antagonists and how do they work? [synapse.patsnap.com]
- 6. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Gonadotropin-releasing_hormone_antagonist [bionity.com]
- 10. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. KEGG PATHWAY: map04912 [genome.jp]
A Technical Guide to Boc-D-4-Pal-OH: A Key Building Block for Peptide-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-Boc-D-4-pyridylalanine, commonly referred to as Boc-D-4-Pal-OH. This non-natural amino acid derivative is a critical component in the field of peptide chemistry, particularly in the development of potent and stable peptide-based drugs. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a pyridyl side chain, offers distinct advantages in solid-phase peptide synthesis (SPPS) and in modulating the biological activity of the final peptide.
Core Compound Data
A summary of the key quantitative and qualitative data for this compound is presented below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 37535-58-3 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₄ | [1] |
| Molecular Weight | 266.29 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Solubility | Soluble in DMSO (40 mg/mL), water, and alcohol. | [1][2] |
| Storage Conditions | Powder: -20°C for 1 year, or -80°C for 2 years. In solvent: -20°C for 1 month, or -80°C for 6 months. Should be stored sealed and away from moisture. | [1] |
Application in Drug Discovery: Targeting the GnRH Receptor
This compound is prominently used in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists. These synthetic peptides are designed to compete with the natural GnRH for binding to its receptor in the pituitary gland. By blocking the GnRH receptor, these antagonists inhibit the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses testosterone (B1683101) and estrogen production. This mechanism is pivotal in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids.
The incorporation of the D-isomer of 4-pyridylalanine enhances the enzymatic stability of the peptide, prolonging its half-life in vivo. The pyridyl side chain can also introduce new interactions within the receptor binding pocket, potentially increasing binding affinity and antagonist activity.
GnRH Receptor Signaling Pathway and Antagonist Action
The following diagram illustrates the signaling pathway of the GnRH receptor and the mechanism of action for a GnRH antagonist synthesized using this compound.
Caption: GnRH antagonist blocks the GnRH receptor, inhibiting hormone secretion.
Experimental Protocol: Incorporation of this compound via Boc-SPPS
The following is a generalized protocol for the manual solid-phase peptide synthesis (SPPS) using Boc chemistry to incorporate this compound into a peptide chain. This protocol is based on standard, widely used methodologies.
Materials:
-
Merrifield or PAM resin
-
This compound
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as coupling reagents
-
1-Hydroxybenzotriazole (HOBt) if using DCC
-
Isopropanol (IPA)
-
Reagents for Kaiser test
Procedure:
-
Resin Preparation and First Amino Acid Attachment:
-
Swell the chosen resin (e.g., Merrifield resin) in DCM in a reaction vessel for at least 1 hour.
-
Attach the C-terminal Boc-protected amino acid to the resin, typically using the cesium salt method for Merrifield resins to minimize racemization.
-
-
Peptide Chain Elongation (Single Coupling Cycle for this compound):
-
Boc Deprotection:
-
Wash the resin-bound peptide with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes (pre-wash).
-
Filter and add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes for complete Boc group removal.
-
Wash the resin with DCM (3x), IPA (2x), and then DCM again (3x) to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with DMF (3x).
-
Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.
-
Wash the resin thoroughly with DMF (5x) to remove excess base.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents) and an activating agent (e.g., HOBt and DCC, or HBTU/HATU) in DMF.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours. Due to the nature of non-natural amino acids, a longer coupling time or a double coupling may be necessary.
-
-
Monitoring:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates the absence of free primary amines). If the test is positive, repeat the coupling step.
-
-
-
Repeat Elongation Cycle:
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Purification:
-
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously, typically using a strong acid like liquid hydrogen fluoride (B91410) (HF) with appropriate scavengers.
-
The crude peptide is then precipitated, lyophilized, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Boc-SPPS Experimental Workflow
The diagram below outlines the key steps in a single cycle of Boc solid-phase peptide synthesis for the incorporation of an amino acid like this compound.
Caption: A single cycle of Boc-SPPS for amino acid incorporation.
This guide provides foundational knowledge for the effective use of this compound in research and drug development. For specific applications, optimization of the described protocols may be necessary. Always consult relevant literature and safety data sheets before commencing any experimental work.
References
An In-depth Technical Guide to the Solubility and Stability of Boc-D-4-Pal-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-α-tert-Butyloxycarbonyl-D-4-pyridylalanine (Boc-D-4-Pal-OH), a key building block in modern peptide synthesis and drug discovery. Understanding the physicochemical properties of this unnatural amino acid is critical for its effective handling, storage, and application in the development of novel therapeutics. This document summarizes known quantitative and qualitative data, presents detailed experimental protocols for its analysis, and provides a logical workflow for assessing its core characteristics.
Core Physicochemical Properties
This compound is a derivative of the natural amino acid alanine, incorporating a pyridyl group on the side chain and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. This unique structure influences its solubility and stability, making it a valuable component for enhancing the aqueous solubility of peptides.[1][2]
Molecular Structure:
-
Molecular Formula: C₁₃H₁₈N₂O₄
-
Molecular Weight: 266.29 g/mol
Solubility Profile
The solubility of this compound is a critical parameter for its use in solution-phase peptide synthesis and for the preparation of stock solutions for various applications. The presence of the polar pyridyl and carboxylic acid groups, combined with the nonpolar Boc group, results in a versatile solubility profile.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Chemical Class | Solubility (mg/mL) | Molar Solubility (mM) | Conditions & Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 40 | 150.21 | Ultrasonic assistance may be required. Use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility. | [4][5] |
Qualitative Solubility Information
Qualitative assessments indicate that this compound is soluble in water and alcohol, in addition to DMSO. The incorporation of pyridylalanine residues into peptides has been shown to enhance their overall aqueous solubility.[1][2]
Stability Profile
The stability of this compound is crucial for its long-term storage and for ensuring its integrity during experimental procedures. The primary points of potential degradation are the Boc group under acidic conditions and potential side chain modifications under harsh conditions.
Recommended Storage Conditions
The following table outlines the recommended storage conditions to maintain the stability of this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Notes | Source(s) |
| Powder | -20°C | 1 year | Sealed storage, away from moisture. | [3][4] |
| Powder | -80°C | 2 years | Sealed storage, away from moisture. | [3][4] |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture. | [3][4] |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture. | [3][4] |
Chemical Stability
The Boc protecting group is known to be stable under neutral and basic conditions but is labile to strong acids. Deprotection is typically achieved using acids such as trifluoroacetic acid (TFA). This characteristic is fundamental to its application in Boc-based solid-phase peptide synthesis.[6]
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility (pH-dependent)
This protocol describes a method for determining the solubility of this compound in aqueous buffers of varying pH.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer (pH 3, 4, 5)
-
Phosphate buffer (pH 6, 7, 8)
-
Borate buffer (pH 9, 10)
-
HPLC-grade water and acetonitrile
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to separate vials containing each of the different pH buffers.
-
Ensure there is undissolved solid remaining in each vial.
-
-
Equilibration:
-
Tightly cap the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
-
Sample Preparation for Analysis:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the diluted samples onto a calibrated HPLC system.
-
Quantify the concentration of this compound by comparing the peak area to a standard curve.
-
-
Data Reporting:
-
Report the solubility in mg/mL and mM for each pH.
-
Protocol for Determining Stability under pH Stress
This protocol outlines a method to assess the stability of this compound at different pH values over time.
Materials:
-
This compound stock solution (in a suitable organic solvent like DMSO)
-
Hydrochloric acid (HCl) solutions (pH 1, 2)
-
Sodium hydroxide (B78521) (NaOH) solutions (pH 12, 13)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in the different pH solutions.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples as needed.
-
Dilute the aliquots with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the peak area of the parent compound and look for the appearance of any new peaks that may correspond to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for the assessment of the solubility and stability of a research compound like this compound.
Caption: Workflow for Solubility and Stability Assessment.
Conclusion
This compound is a valuable amino acid derivative with a versatile solubility profile and predictable stability, making it a key component in peptide synthesis and drug development. While quantitative data is limited, the provided protocols offer a robust framework for its comprehensive characterization. A thorough understanding of its solubility and stability is paramount for its successful application in advancing therapeutic research.
References
The Critical Role of Stereochemistry: A Comparative Analysis of Boc-D-4-Pal-OH and its L-Isomer in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based drug discovery, the chirality of unnatural amino acids is a pivotal determinant of biological efficacy. This technical guide provides an in-depth analysis of the comparative biological activity of N-α-Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) and its enantiomer, N-α-Boc-L-4-pyridylalanine (Boc-L-4-Pal-OH). Through an examination of their roles in the context of Gonadotropin-Releasing Hormone (GnRH) antagonists, this paper underscores the profound impact of stereochemistry on receptor binding and subsequent signal transduction.
Executive Summary
The incorporation of unnatural amino acids into peptide therapeutics is a widely adopted strategy to enhance potency, stability, and pharmacokinetic profiles. Among these, pyridylalanine derivatives have garnered significant interest. This guide focuses on the stereoisomers of 4-pyridylalanine, specifically the D- and L-forms, and their influence on the biological activity of GnRH antagonists. Evidence from structure-activity relationship (SAR) studies of GnRH antagonists strongly indicates a preference for the D-isomeric form of pyridylalanine at specific positions within the peptide sequence for potent antagonist activity. This preference is attributed to the D-isomer's ability to confer a conformation that is more favorable for receptor binding and to provide resistance against enzymatic degradation.
Comparative Biological Activity: D-Isomer vs. L-Isomer
While direct comparative studies on peptides solely differing by the presence of this compound versus Boc-L-4-Pal-OH are not extensively available in public literature, compelling data from closely related analogs of the GnRH antagonist degarelix (B1662521) provide critical insights. In these studies, the stereochemistry at position 3, where a pyridylalanine derivative is incorporated, has been shown to be a decisive factor for antagonist potency.
One pivotal study synthesized two analogs of degarelix, incorporating the D- and L-isomers of 3-(2-methoxy-5-pyridyl)-alanine at position 3. The in vitro ability of these analogs to antagonize the human GnRH receptor was evaluated. The results, summarized in the table below, demonstrate a significant disparity in potency between the two stereoisomers.
| Compound | Stereoisomer at Position 3 | In Vitro GnRH Antagonist Activity (IC50) |
| Degarelix Analog 1 | D-2-OMe-5Pal | 5.22 nM |
| Degarelix Analog 2 | L-2-OMe-5Pal | 36.95 nM |
Data adapted from a study on degarelix analogs.[1]
The analog containing the D-isomer exhibited potent antagonist activity with an IC50 value of 5.22 nM.[1] In stark contrast, the analog with the L-isomer showed a nearly seven-fold decrease in potency, with an IC50 of 36.95 nM.[1] This substantial difference highlights that the spatial arrangement of the pyridyl group, dictated by the D-configuration at the alpha-carbon, is crucial for optimal interaction with the GnRH receptor binding pocket.
Further research on GnRH antagonists has also indicated that among the D-isomers of pyridylalanine, D-3-Pal is often superior to D-2-Pal and D-4-Pal when substituted at position 3, suggesting that both the stereochemistry and the position of the nitrogen atom in the pyridine (B92270) ring are critical for maximizing biological activity.[2] The D-configuration is thought to enhance resistance to enzymatic degradation, a common challenge in peptide drug development.[3]
Signaling Pathways and Mechanism of Action
GnRH antagonists exert their effect by competitively blocking the GnRH receptor in the anterior pituitary gland.[4] This action prevents the endogenous GnRH from binding and initiating the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] The suppression of these gonadotropins, in turn, reduces the production of sex hormones like testosterone (B1683101) and estrogen.[4]
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[5] Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] GnRH antagonists, by preventing the initial binding of GnRH, inhibit this entire signaling cascade.
References
- 1. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonists of the luteinizing hormone releasing hormone with pyridyl-alanines which completely inhibit ovulation at nanogram dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Incorporation of the Unnatural Amino Acid Boc-D-4-Pyridylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the unnatural amino acid Boc-D-4-pyridylalanine, its properties, and its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing unnatural amino acids to enhance the therapeutic properties of peptides.
Introduction to Boc-D-4-Pyridylalanine
Boc-D-4-pyridylalanine is a synthetic amino acid derivative that has garnered significant interest in medicinal chemistry and drug discovery. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a 4-pyridyl moiety on the side chain, offers unique properties for peptide design. The D-configuration at the alpha-carbon provides resistance to enzymatic degradation, a crucial attribute for enhancing the in vivo stability and half-life of peptide-based therapeutics. The pyridyl ring introduces a basic, aromatic functionality that can engage in specific interactions with biological targets, such as G-protein coupled receptors (GPCRs), potentially modulating receptor binding affinity and signaling.
The incorporation of Boc-D-4-pyridylalanine into peptide sequences is a strategic approach to improve their pharmacokinetic and pharmacodynamic profiles. It is particularly valuable in the design of peptide antagonists, such as those targeting the Gonadotropin-Releasing Hormone (GnRH) receptor.
Physicochemical Properties of Boc-D-4-Pyridylalanine
A summary of the key physicochemical properties of Boc-D-4-pyridylalanine is presented in Table 1. This data is essential for planning its use in peptide synthesis, including dissolution in appropriate solvents and understanding its contribution to the overall properties of the final peptide.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₂O₄ | [Generic supplier data] |
| Molecular Weight | 266.29 g/mol | [Generic supplier data] |
| Appearance | White to off-white powder | [Generic supplier data] |
| Solubility | Soluble in DMF, DMSO | [General knowledge] |
| Boc Group | tert-butyloxycarbonyl | [General knowledge] |
| Chirality | D-configuration | [General knowledge] |
| Side Chain | 4-pyridyl | [General knowledge] |
Table 1: Physicochemical Properties of Boc-D-4-Pyridylalanine. This table summarizes the fundamental physicochemical properties of the unnatural amino acid.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D-4-Pyridylalanine
The incorporation of Boc-D-4-pyridylalanine into a peptide sequence is achieved using standard Boc-chemistry solid-phase peptide synthesis (SPPS). The general workflow for a single coupling cycle is depicted in the following diagram.
Figure 1: General Workflow of a Single Amino Acid Coupling Cycle in Boc-SPPS. This diagram illustrates the sequential steps of deprotection, neutralization, coupling, and washing that are repeated for each amino acid addition.
Experimental Protocols
Detailed methodologies for the key steps in the incorporation of Boc-D-4-pyridylalanine are provided below. It is important to note that while general protocols for Boc-SPPS are well-established, the optimal conditions for the coupling of a specific unnatural amino acid may require some optimization.
-
Select a suitable solid support, such as Merrifield or PAM resin, with an appropriate substitution level (e.g., 0.5-1.0 mmol/g).
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in dichloromethane (B109758) (DCM) for 30-60 minutes at room temperature with gentle agitation.
-
Wash the resin with dimethylformamide (DMF) (3 x 10 mL/g of resin).
-
To the swollen and washed resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL/g of resin).
-
Agitate the mixture for 5 minutes (pre-wash).
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (B130326) (IPA) (2x), and DMF (3x) to remove residual acid.
-
To the deprotected resin, add a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF (10 mL/g of resin).
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DMF (3x).
The following is a representative protocol for the coupling of Boc-D-4-pyridylalanine using HBTU as the activating agent. Similar protocols can be employed with other coupling reagents such as DIC/HOBt.
-
In a separate vessel, dissolve Boc-D-4-pyridylalanine (3.0 equivalents relative to the resin substitution) and 1-Hydroxybenzotriazole (HOBt) (3.0 equivalents) in DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Alternatively, for HBTU coupling, dissolve Boc-D-4-pyridylalanine (3.0 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIEA (6.0 equivalents) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the neutralized resin-bound peptide.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Upon completion, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
Quantitative Data on Coupling Efficiency
| Coupling Reagent | Typical Coupling Efficiency | Typical Reaction Time (hours) | Key Considerations |
| DIC/HOBt | >99% | 1-4 | Widely used, cost-effective. |
| HBTU/DIEA | >99% | 0.5-2 | Fast and efficient, common in automated synthesizers. |
| HATU/DIEA | >99.5% | 0.25-1 | Highly reactive, suitable for difficult couplings. |
| PyBOP/DIEA | >99% | 0.5-2 | Reduces risk of guanidinylation side products. |
Table 2: Comparative Performance of Common Coupling Reagents in Boc-SPPS. This table presents a generalized comparison of coupling efficiencies and reaction times for commonly used reagents.
Cleavage and Purification
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin support using a strong acid cocktail. A common cleavage cocktail for Boc-SPPS is anhydrous hydrogen fluoride (B91410) (HF) with scavengers such as anisole (B1667542) or p-cresol.
-
The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether.
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
Application in Drug Discovery: Targeting the GnRH Receptor
The incorporation of D-4-pyridylalanine is a key strategy in the design of potent and long-acting antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor. GnRH antagonists are used in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids. By competitively blocking the GnRH receptor in the pituitary gland, these antagonists inhibit the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing the production of sex steroids.
GnRH Receptor Signaling Pathway
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) family. Upon binding of the endogenous ligand GnRH, the receptor activates multiple intracellular signaling pathways, primarily through the Gq/11 and Gs proteins. The following diagram illustrates the key signaling cascades initiated by GnRH receptor activation. A GnRH antagonist containing D-4-pyridylalanine would bind to the receptor and prevent the initiation of these downstream signals.
Figure 2: Simplified GnRH Receptor Signaling Pathway. This diagram illustrates the major signaling cascades activated upon GnRH binding to its receptor, leading to the transcription of gonadotropin subunits.
Conclusion
The incorporation of Boc-D-4-pyridylalanine represents a valuable strategy in modern peptide drug design. Its unique structural features can impart enhanced stability and modulate biological activity, making it a powerful tool for the development of novel peptide therapeutics. This technical guide has provided an overview of its properties, detailed experimental considerations for its incorporation via Boc-SPPS, and highlighted its application in the context of GnRH receptor antagonism. While specific quantitative data for this particular unnatural amino acid requires further investigation from proprietary or specific research contexts, the provided protocols and comparative data serve as a strong foundation for its successful implementation in research and development settings.
The Enduring Role of the Boc Protecting Group in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the choice of protecting group strategy is a critical decision that dictates the efficiency, purity, and ultimate success of synthesizing a target peptide. While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has gained widespread adoption, the tert-butyloxycarbonyl (Boc) protecting group remains a powerful and relevant tool, particularly for the synthesis of long, complex, or aggregation-prone peptides.[][2] This technical guide provides an in-depth exploration of the Boc protecting group in solid-phase peptide synthesis (SPPS), detailing its chemistry, experimental protocols, and strategic advantages.
The Chemistry of the Boc Protecting Group
The Boc group is a cornerstone of the original Merrifield solid-phase peptide synthesis, a technology that revolutionized the field and earned Bruce Merrifield the Nobel Prize in 1984.[3][4] It functions as a temporary protecting group for the α-amino group of amino acids. The core principle of Boc-SPPS lies in a system of graduated acid lability, where the Nα-Boc group is removed by a moderately strong acid, while the more robust side-chain protecting groups and the peptide-resin linkage require a much stronger acid for cleavage.[4][5]
Protection: The α-amino group of an amino acid is protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[6][7] The mechanism involves a nucleophilic attack of the amine on the anhydride, resulting in a stable carbamate.[8]
Deprotection: The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (B109758) (DCM).[6][9] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and subsequent release of carbon dioxide and the free amine.[8][10] This acid-catalyzed deprotection leaves the N-terminus as a TFA salt, which requires a neutralization step before the next coupling reaction.[5][11]
A potential complication of Boc deprotection is the reactivity of the intermediate tert-butyl cation, which can lead to the alkylation of nucleophilic side chains, such as those of tryptophan, cysteine, and methionine.[6][8][12] To prevent these side reactions, scavengers like anisole (B1667542) or thioanisole (B89551) are often added to the deprotection solution.[12]
The Boc-SPPS Workflow
The iterative cycle of Boc solid-phase peptide synthesis involves a series of key steps performed on a solid support, typically a polystyrene-based resin like Merrifield or PAM resin.[3][9]
A generalized workflow for a single coupling cycle in Boc-SPPS is as follows:
-
Resin Swelling: The resin is swollen in a suitable solvent, such as dichloromethane (DCM).[3]
-
Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed with a solution of TFA in DCM.[6][9]
-
Washing: The resin is thoroughly washed to remove excess TFA and byproducts.
-
Neutralization: The protonated N-terminus is neutralized with a base, typically diisopropylethylamine (DIEA), to generate the free amine necessary for coupling.[11]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the growing peptide chain.[6]
-
Washing: The resin is washed to remove excess reagents and byproducts, preparing it for the next cycle.[3]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[2][13]
Experimental Protocols
The following are generalized protocols for the key steps in Boc-SPPS. It is important to note that optimization of reaction times, reagent equivalents, and washing procedures may be necessary depending on the specific peptide sequence and resin.
Boc Deprotection
-
Swell the peptide-resin in DCM (10 mL/g of resin).
-
Treat the resin with a 25-50% solution of TFA in DCM for 5 minutes (pre-wash).[9]
-
Drain the solvent and add a fresh solution of 25-50% TFA in DCM.
-
Agitate the mixture for 20-30 minutes at room temperature.[9]
-
Filter the resin and wash thoroughly with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).[9]
Note: For peptides containing sensitive residues like Cys, Met, or Trp, the addition of a scavenger (e.g., 0.5% DTE) to the TFA solution is recommended.[9]
Neutralization
-
Wash the deprotected peptide-resin with DCM (2x).
-
Treat the resin with a 5-10% solution of DIEA in DCM for 2-5 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
An alternative is "in situ" neutralization, where the neutralization and coupling steps are combined. This can be particularly advantageous for difficult sequences prone to aggregation.[11][14]
Amino Acid Coupling
Using Carbodiimides (e.g., DIC/HOBt):
-
In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (3-4 equivalents) in DMF.
-
Add diisopropylcarbodiimide (DIC) (3-4 equivalents) to the amino acid solution to pre-activate it.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test such as the ninhydrin (B49086) (Kaiser) test.
-
Once the reaction is complete, filter the resin and wash thoroughly with DMF and DCM.[15]
Using Uronium/Phosphonium Reagents (e.g., HBTU/HATU):
-
In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents), the coupling reagent (e.g., HBTU; 3-4 equivalents), and HOBt (if applicable) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution for activation.
-
Immediately add the activated solution to the neutralized peptide-resin.
-
Agitate the mixture for 15-60 minutes at room temperature.
-
Monitor the reaction completion using the ninhydrin test.
-
Once the reaction is complete, filter the resin and wash thoroughly with DMF and DCM.[15]
Final Cleavage and Deprotection (HF Cleavage)
Caution: Anhydrous hydrogen fluoride is extremely hazardous and requires specialized equipment and safety precautions.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole).
-
Cool the reaction vessel in a dry ice/methanol bath.
-
Distill anhydrous HF into the vessel (approximately 10 mL/g of resin).
-
Stir the mixture at 0°C for 45-60 minutes.
-
Evaporate the HF under vacuum.
-
Suspend the cleaved peptide and resin in cold diethyl ether and wash thoroughly.
-
Filter the resin and extract the peptide with a suitable solvent (e.g., aqueous acetic acid).
-
Lyophilize the aqueous solution to obtain the crude peptide.[9]
Data Presentation: Boc vs. Fmoc Strategies
The choice between Boc and Fmoc-SPPS is a critical consideration in peptide synthesis. The following table summarizes the key differences and performance metrics of each strategy.[2][3][16]
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy |
| Nα-Deprotection | Strong acid (e.g., Trifluoroacetic acid - TFA)[2] | Base (e.g., 20% Piperidine in DMF)[2] |
| Side-Chain Protection | Benzyl-based (Bzl) groups[2] | tert-Butyl-based (tBu) groups[2] |
| Cleavage from Resin | Strong acid (e.g., HF, TFMSA)[2] | Strong acid (e.g., TFA)[2] |
| Orthogonality | Quasi-orthogonal (both Boc and Bzl are acid-labile, but require different acid strengths)[17] | Truly orthogonal (Fmoc is base-labile, tBu is acid-labile)[2] |
| Primary Advantage | Effective for long or aggregation-prone sequences; lower cost of reagents.[][2] | Milder deprotection conditions, compatibility with acid-sensitive modifications, ease of automation.[2] |
| Primary Disadvantage | Harsh and hazardous cleavage conditions (HF); repeated acid treatment can degrade sensitive residues.[2] | Base-catalyzed side reactions (e.g., aspartimide formation); aggregation can be more problematic. |
Mandatory Visualizations
Boc Protection and Deprotection Mechanism
Caption: Mechanism of Boc protection and acid-catalyzed deprotection.
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The iterative cycle of Boc solid-phase peptide synthesis.
Decision Framework: Boc vs. Fmoc Strategy
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. csbio.com [csbio.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. chempep.com [chempep.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. peptide.com [peptide.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. biosynth.com [biosynth.com]
An In-depth Technical Guide to Boc-D-4-Pal-OH Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, peptide-based therapeutics represent a rapidly expanding class of pharmaceuticals, prized for their high specificity and potency. However, native peptides often suffer from significant liabilities, including poor metabolic stability, low aqueous solubility, and a propensity for aggregation. The strategic incorporation of unnatural amino acids is a cornerstone of medicinal chemistry aimed at overcoming these challenges. Among these valuable building blocks is Boc-D-3-(4-pyridyl)alanine (Boc-D-4-Pal-OH) , a protected form of a D-amino acid featuring a pyridine (B92270) ring.
This technical guide provides a comprehensive overview of the synthesis, incorporation, and medicinal chemistry applications of this compound. We will explore the physicochemical rationale for its use, present a case study on its successful application in enhancing the properties of glucagon (B607659) analogues, provide detailed experimental protocols, and discuss its broader potential in drug development.
Physicochemical Properties and Rationale for Use
The utility of this compound in peptide design stems from the unique combination of its three core components: the Boc-protecting group, the D-alpha-carbon configuration, and the 4-pyridyl side chain.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the alpha-amino group during peptide synthesis, preventing unwanted side reactions. It is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), which are orthogonal to the base-labile Fmoc protecting group strategy, offering flexibility in synthetic design.
-
D-Configuration: The D-configuration of the alpha-carbon confers significant resistance to proteolytic degradation by endogenous peptidases and proteases, which are stereospecific for L-amino acids. This modification can dramatically increase the in vivo half-life of a peptide therapeutic.[1]
-
4-Pyridyl Side Chain: The 4-pyridylalanine (4-Pal) side chain is the key to its functional applications. Unlike the hydrophobic phenyl ring of phenylalanine, the pyridine ring possesses a nitrogen atom that acts as a hydrogen bond acceptor and can be protonated at physiological pH.[2] This modification imparts several desirable properties:
-
Enhanced Hydrophilicity: The polar nature of the pyridine ring significantly increases the aqueous solubility of peptides, mitigating issues with aggregation and improving formulation suitability.[2][3][4]
-
Modulated Receptor Binding: The ability to form hydrogen bonds or salt bridges can introduce new, favorable interactions within a receptor binding pocket, potentially enhancing affinity and selectivity.
-
Versatile Chemical Handle: The pyridine nitrogen offers a site for late-stage functionalization, such as N-alkylation, allowing for the chemoselective conjugation of other molecules like imaging agents, toxins, or pharmacokinetic modifiers.[5]
-
Case Study: Enhancing the Properties of Glucagon Analogues
Glucagon is a 29-amino acid peptide hormone critical for regulating blood glucose levels. Its therapeutic use is hampered by extremely poor solubility and a high tendency to form amyloid-like fibrils in aqueous solutions at neutral pH.[2][3][4]
In a landmark study, researchers sought to improve these biophysical properties by substituting key hydrophobic amino acids with the more hydrophilic 4-pyridylalanine.[3][4] The rationale was that the introduction of 4-Pal would disrupt the hydrophobic patches responsible for aggregation while maintaining the structural integrity required for biological activity.
Data Presentation
The following table summarizes the comparative data for native glucagon and a representative analogue where hydrophobic residues (e.g., at positions 6, 10, and 13) were replaced with pyridylalanine.
| Parameter | Native Glucagon | Glucagon Analogue (e.g., [4-Pal6,10,13, Aib16]Gcg) | Rationale for Improvement |
| Solubility at pH 7.4 | < 0.1 mg/mL | > 5.0 mg/mL | The polar pyridine ring disrupts hydrophobic aggregation and increases interaction with water. |
| Aggregation Propensity | High (forms fibrils rapidly) | Low (remains monomeric) | Substitution of aggregation-prone aromatic residues with the more hydrophilic 4-Pal. |
| In Vitro Potency (cAMP) | 100% (Reference) | ~85-95% | Minimal impact on receptor binding, indicating 4-Pal is a well-tolerated substitution. |
| In Vivo Efficacy | Comparable | Comparable | The analogue effectively reverses insulin-induced hypoglycemia, demonstrating retained biological function.[3][4] |
This table is a representative summary based on published findings.[2][3][4] Exact values may vary based on specific analogue sequence and experimental conditions.
Signaling Pathway
Glucagon exerts its effect by binding to the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR) primarily located in the liver. This initiates a signaling cascade that results in increased intracellular cyclic AMP (cAMP) and subsequent glucose production.
Experimental Protocols
The incorporation of this compound into a peptide sequence is achieved using standard Boc-based solid-phase peptide synthesis (SPPS).
General Workflow for Boc-SPPS
The following diagram illustrates the iterative cycle of Boc-SPPS.
Detailed Protocol for Incorporation of this compound
This protocol is a representative example for manual solid-phase synthesis on a 0.1 mmol scale.
-
Resin Preparation:
-
Start with a suitable resin for Boc chemistry (e.g., PAM resin) pre-loaded with the C-terminal amino acid.
-
Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes in a peptide synthesis vessel.
-
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 40% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes, drain, and repeat with fresh TFA/DCM solution for 20 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (1x), and dimethylformamide (DMF) (3x).
-
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DMF to the resin.
-
Agitate for 5 minutes and drain. Repeat once.
-
Wash the resin with DMF (3x).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in a minimal amount of DMF.
-
Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 2 minutes.
-
Add the activated amino acid solution to the resin-bound peptide.
-
Agitate at room temperature for 1-2 hours.
-
Perform a Kaiser test to monitor reaction completion. If the test is positive, extend the coupling time or recouple.
-
-
Washing:
-
Once coupling is complete (Kaiser test is negative), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Cycle Repetition:
-
Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin with DCM and dry it under a vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, p-cresol).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its unique 4-pyridyl side chain provides a rational means to enhance the aqueous solubility and reduce the aggregation propensity of peptide therapeutics, as successfully demonstrated in the optimization of glucagon analogues. Furthermore, its D-configuration imparts crucial resistance to enzymatic degradation, extending the peptide's in vivo lifetime. As the demand for sophisticated peptide drugs continues to grow, the strategic application of unnatural amino acids like this compound will remain an essential tool for developing next-generation therapeutics with optimized efficacy, safety, and formulation characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Trajectory of Pyridylalanine Derivatives: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide and small molecule scaffolds represents a pivotal strategy in modern drug discovery. Among these, pyridylalanine derivatives have emerged as a particularly promising class of compounds, offering unique structural and electronic properties that can enhance therapeutic efficacy, improve pharmacokinetic profiles, and unlock novel mechanisms of action. This technical guide provides an in-depth exploration of the discovery and development of pyridylalanine derivatives, with a focus on their synthesis, biological activities, and the underlying signaling pathways they modulate.
Synthesis of Key Pyridylalanine Derivatives
The synthesis of pyridylalanine derivatives is a critical first step in their development as therapeutic agents. The methodologies employed are diverse and tailored to the specific isomer and desired protecting groups.
Synthesis of Fmoc-D-3-(3-pyridyl)-alanine
A widely used building block in solid-phase peptide synthesis, Fmoc-D-3-(3-pyridyl)-alanine, can be synthesized from 3-(3-pyridyl)-DL-alanine. The process involves enzymatic resolution to isolate the D-isomer, followed by Fmoc protection.
Experimental Protocol: Synthesis of 3-(3-pyridyl)-DL-alanine
A common route to β-(3-pyridyl)-DL-alanine is through a diethyl acetamidomalonate condensation with 3-(chloromethyl)pyridine (B1204626).[1][2]
-
Condensation: Diethyl acetamidomalonate is reacted with 3-(chloromethyl)pyridine hydrochloride in the presence of a base, such as sodium ethoxide in ethanol. The mixture is refluxed to facilitate the condensation reaction.
-
Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic hydrolysis (e.g., with HCl) to remove the acetyl and ester groups, followed by decarboxylation upon heating to yield the racemic DL-pyridylalanine.
Subsequent enzymatic resolution can then be employed to separate the D- and L-isomers, followed by standard procedures for the introduction of the Fmoc protecting group to the D-isomer.
Synthesis of 2-Oxo-Pyridine Derivatives
Certain 2-oxo-pyridine derivatives containing a nitrile group have demonstrated significant antiproliferative activity. A one-pot, two-step synthesis for a bioactive derivative, 6-amino-1-benzyl-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile, has been reported.[3]
Experimental Protocol: Synthesis of 6-Amino-1-benzyl-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile [3]
-
Step 1: Knoevenagel Condensation. A mixture of p-tolualdehyde, malononitrile, and a catalytic amount of a natural product catalyst like betaine (B1666868) is stirred in an appropriate solvent (e.g., water) at room temperature.
-
Step 2: Michael Addition and Cyclization. To the same reaction vessel, benzyl (B1604629) isocyanide and another catalyst, guanidine (B92328) carbonate, are added. The mixture is then heated, leading to a Michael addition followed by intramolecular cyclization and rearrangement to yield the final 2-oxo-pyridine derivative. The product can be purified by recrystallization.
Biological Activities and Therapeutic Potential
Pyridylalanine derivatives have demonstrated a broad spectrum of biological activities, positioning them as attractive candidates for the treatment of various diseases, including cancer, inflammatory disorders, and sickle cell disease.
Anticancer Activity
Several pyridylalanine and related pyridine (B92270) derivatives have exhibited potent antiproliferative effects against a range of cancer cell lines.
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Amino-1-benzyl-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile | Varies | Not specified in snippet | [3] |
| Pyridazine (B1198779) Derivative 9a | COX-2 | 0.0155 | [4] |
| Pyridazine Derivative 9b | COX-2 | 0.0175 | [4] |
| Pyridazine Derivative 12 | COX-2 | 0.0171 | [4] |
| Pyridazine Derivative 16b | COX-2 | 0.0169 | [4] |
| Pyridazine Derivative 17 | COX-2 | 0.0177 | [4] |
| Pyridazine Derivative 4c | COX-2 | 0.26 | [5] |
| Pyridazine Derivative 6b | COX-2 | 0.18 | [5] |
| Pyrazole Derivative 5f | COX-2 | 1.50 | [6] |
| Pyrazole Derivative 6f | COX-2 | 1.15 | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridylalanine derivative and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Anti-inflammatory Activity
The anti-inflammatory potential of pyridylalanine derivatives is often attributed to their ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) or modulate signaling pathways such as the one involving phosphodiesterase 4 (PDE4).
Table 2: Anti-inflammatory Activity of Pyridine-related Derivatives (COX-2 Inhibition)
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Pyridazine Derivative 9a | COX-2 | 0.0155 | [4] |
| Pyridazine Derivative 16b | COX-2 | 0.0169 | [4] |
| Pyridazine Derivative 6b | COX-2 | 0.18 | [5] |
| Pyrazole Derivative 10 | COX-2 | 0.72 | [7] |
| Pyrazole Derivative 27 | COX-2 | 0.76 | [7] |
| Pyrazole Derivative 5f | COX-2 | 1.50 | [6] |
| Pyrazole Derivative 6f | COX-2 | 1.15 | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.
-
Animal Preparation: Use male Wistar rats weighing approximately 160-180g.
-
Compound Administration: Administer the test pyridylalanine derivative intraperitoneally or orally.
-
Induction of Inflammation: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
Antisickling Activity
Certain pyridyl derivatives of vanillin (B372448) have shown potent antisickling activity, offering a promising therapeutic strategy for sickle cell disease. These compounds can modify sickle hemoglobin (HbS), increasing its oxygen affinity and inhibiting its polymerization.
Table 3: Antisickling Activity of Pyridyl Derivatives of Vanillin
| Compound | Activity | Observations | Reference |
| SAJ-009 | Antisickling | Superior in vitro binding and pharmacokinetic properties compared to vanillin. | [8] |
| SAJ-310 | Antisickling | Enhanced allosteric and antisickling properties. | [8] |
| SAJ-270 | Antisickling | Significantly increased oxygen affinity of HbS. | [8] |
Experimental Protocol: In Vitro Sickling Assay
This assay evaluates the ability of a compound to prevent the characteristic sickling of red blood cells under hypoxic conditions.
-
Blood Sample Preparation: Obtain blood samples from individuals with sickle cell disease (homozygous for HbS). Dilute the blood with a suitable buffer.
-
Compound Incubation: Incubate the diluted blood with various concentrations of the test compound.
-
Induction of Sickling: Expose the samples to a hypoxic environment (e.g., 4% oxygen) for a set period (e.g., 1-2 hours) at 37°C to induce sickling.
-
Fixation: Fix the red blood cells with a solution of glutaraldehyde.
-
Microscopic Analysis: Observe the morphology of the red blood cells under a microscope. Quantify the percentage of sickled cells in treated versus untreated samples.
Experimental Protocol: Cation-Exchange HPLC for Hemoglobin Adduct Formation
This method is used to quantify the extent to which the antisickling agent chemically modifies hemoglobin.
-
Hemolysate Preparation: Lyse the red blood cells from the sickling assay to release the hemoglobin.
-
Chromatographic Separation: Inject the hemolysate onto a cation-exchange HPLC column. Use a salt gradient (e.g., with sodium chloride) in a suitable buffer system (e.g., phosphate (B84403) buffer) to separate the modified hemoglobin from the unmodified form.
-
Detection and Quantification: Monitor the elution profile at a specific wavelength (e.g., 415 nm). The area under the peak corresponding to the modified hemoglobin is used to quantify the extent of adduct formation.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which pyridylalanine derivatives exert their effects is crucial for rational drug design and optimization.
Inhibition of VEGFR-2 Signaling
Some pyridylalanine derivatives may exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Modulation of the PDE4-cAMP Signaling Pathway
The anti-inflammatory effects of some pyridylalanine derivatives can be attributed to the inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in regulating inflammation.
Experimental and Drug Discovery Workflows
The discovery and development of novel pyridylalanine derivatives follow a structured workflow, from initial hit identification to preclinical evaluation.
Drug Discovery Workflow
Structure-Activity Relationship (SAR) Workflow
A key component of the hit-to-lead and lead optimization phases is the iterative process of establishing structure-activity relationships.
References
- 1. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-4-Pyridylalanine (Boc-D-4-Pal-OH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development for enhancing biological activity, stability, and pharmacokinetic properties. 4-pyridylalanine (4-Pal), an aromatic amino acid with a hydrophilic pyridine (B92270) ring, offers unique properties such as hydrogen bonding capacity, which can improve the solubility and biological interactions of peptide drug candidates.[1] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing D-4-pyridylalanine using tert-butyloxycarbonyl (Boc) protection chemistry. The Boc-SPPS approach is a well-established and robust method for peptide synthesis.[2][3] This protocol is particularly relevant for the synthesis of analogs of bioactive peptides, such as Gonadotropin-Releasing Hormone (GnRH), where the introduction of unnatural amino acids can lead to potent antagonists.[4][5]
Data Presentation
The successful synthesis of a peptide is evaluated based on several quantitative parameters. While specific yields for peptides containing Boc-D-4-Pal-OH can vary depending on the sequence and coupling conditions, the following table outlines the key metrics that should be recorded and optimized during the synthesis process.
| Parameter | Description | Typical Expected Range |
| Resin Substitution Level | The amount of the first amino acid attached to the resin, typically in mmol/g. | 0.2 - 1.0 mmol/g |
| Coupling Efficiency | The percentage of free amines that have successfully coupled with the incoming amino acid at each step. This can be monitored qualitatively using the Kaiser test. | > 99% |
| Deprotection Efficiency | The percentage of Boc protecting groups removed during the acid treatment step. Incomplete deprotection can lead to deletion sequences. | > 99% |
| Crude Peptide Purity | The percentage of the target peptide in the crude product after cleavage from the resin, as determined by reverse-phase high-performance liquid chromatography (RP-HPLC). | 50 - 80% |
| Final Yield | The amount of purified peptide obtained relative to the theoretical maximum based on the initial resin loading. | 10 - 40% |
Experimental Protocols
This section details the manual Boc-SPPS methodology for the synthesis of a peptide containing a this compound residue on a p-methylbenzhydrylamine (MBHA) resin to yield a C-terminally amidated peptide.
Materials and Reagents
-
This compound
-
Other required Boc-protected amino acids
-
p-Methylbenzhydrylamine (MBHA) resin
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Diisopropylethylamine (DIEA), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine, peptide synthesis grade (for Fmoc removal if applicable to other residues)
-
Anhydrous Hydrogen Fluoride (HF) or a suitable cleavage cocktail (e.g., TFA/TIS/H2O)
-
Scavengers (e.g., anisole (B1667542), p-cresol (B1678582), thioanisole, triisopropylsilane (B1312306) (TIS))
-
Diethyl ether, anhydrous
-
Methanol (B129727) (MeOH)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Solid-phase peptide synthesis vessel
-
Shaker
-
RP-HPLC system for purification and analysis
Protocol
1. Resin Preparation and Swelling
-
Place the MBHA resin (1.0 g, e.g., 0.5 mmol/g substitution) in a peptide synthesis vessel.
-
Wash the resin with DMF (3 x 10 mL).
-
Swell the resin in DCM (10 mL) for 30 minutes with gentle agitation.
-
Drain the DCM.
2. First Amino Acid Coupling (if not pre-loaded)
-
This protocol assumes the first amino acid is coupled to the MBHA resin. If starting with a non-loaded resin, the first Boc-amino acid (2-4 equivalents) is coupled using standard procedures with DIC/HOBt or other coupling agents in DMF/DCM.
3. Boc-SPPS Cycle for Subsequent Amino Acids
This cycle is repeated for each amino acid in the peptide sequence.
-
Step 3.1: Boc Deprotection
-
Wash the resin with DCM (3 x 10 mL).
-
Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes.
-
Drain the TFA/DCM solution.
-
Wash the resin with DCM (3 x 10 mL).
-
Wash the resin with isopropanol (B130326) (2 x 10 mL).
-
Wash the resin with DCM (3 x 10 mL).
-
-
Step 3.2: Neutralization
-
Add a solution of 10% DIEA in DCM (10 mL) to the resin and agitate for 2 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5 x 10 mL).
-
Perform a Kaiser test to confirm the presence of free primary amines. A positive result is indicated by a blue color.
-
-
Step 3.3: Amino Acid Coupling (including this compound)
-
In a separate vial, dissolve the Boc-amino acid (including this compound) (2-4 equivalents relative to the resin substitution) and HOBt (2-4 equivalents) in DMF (5 mL).
-
Add DIC (2-4 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes at 0 °C.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue), the coupling is incomplete and should be allowed to proceed longer or a recoupling may be necessary. A negative result (yellow/colorless) indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 x 10 mL).
-
Wash the resin with DCM (3 x 10 mL).
-
4. Final Deprotection
-
After the final amino acid has been coupled, perform the Boc deprotection step (Step 3.1) one last time.
-
Wash the resin with DCM (3 x 10 mL) and then with methanol (3 x 10 mL).
-
Dry the peptide-resin under vacuum.
5. Cleavage and Deprotection
-
HF Cleavage (Caution: Highly toxic and corrosive, requires specialized equipment and training)
-
Place the dried peptide-resin in an all-Teflon HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 1 mL of anisole or p-cresol per gram of resin).
-
Cool the vessel to -5 to 0 °C.
-
Condense anhydrous HF (approximately 10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
The crude peptide will remain as a precipitate.
-
-
TFA Cocktail Cleavage (Alternative to HF)
-
Prepare a cleavage cocktail, for example, Reagent K (TFA/phenol/water/thioanisole/ethanedithiol, 82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the peptide-resin (10-20 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates.
-
6. Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the cleavage solution to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether several times.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Purify the peptide by RP-HPLC.
-
Analyze the fractions by mass spectrometry and pool the fractions containing the pure peptide.
-
Lyophilize the pure fractions to obtain the final peptide product.
Mandatory Visualization
The following diagram illustrates the signaling pathway of Gonadotropin-Releasing Hormone (GnRH), a common target for modification with unnatural amino acids like D-4-pyridylalanine to create potent antagonists for therapeutic applications.
Caption: GnRH signaling pathway in pituitary gonadotrophs.
References
- 1. researchgate.net [researchgate.net]
- 2. Alternative Chemistries for the Synthesis of Thrombospondin-1 Type 1 Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. Synthesis and theoretical conformational studies of gonadotropin-releasing hormone analogs containing tetrahydroisoquinoline carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Boc-D-4-pyridylalanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-4-pyridylalanine (Boc-D-4-Pal) is a non-canonical amino acid increasingly utilized in the design of novel peptides and peptidomimetics for therapeutic applications.[1][2] Its unique pyridine (B92270) side chain offers opportunities for forming specific interactions with biological targets, enhancing binding affinity, and improving pharmacokinetic profiles. However, the incorporation of Boc-D-4-Pal into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges that require careful consideration of the coupling methodology to ensure high yield and purity of the final product.
The primary difficulties associated with the coupling of Boc-D-4-Pal in SPPS include:
-
Racemization: As with many amino acids, the activation of the carboxyl group can lead to epimerization at the alpha-carbon, resulting in the undesired L-enantiomer. This is a critical concern as the stereochemistry of the peptide is paramount for its biological activity.
-
Pyridyl Nitrogen Quaternization: The basic nitrogen atom in the pyridine ring is susceptible to alkylation or acylation, particularly when using certain coupling reagents or during prolonged exposure to activating agents. This side reaction leads to the formation of permanently charged pyridinium (B92312) species, which can be difficult to remove and can alter the desired properties of the peptide.
-
Steric Hindrance: While not as sterically demanding as some other unnatural amino acids, the pyridyl group can still present some steric hindrance, potentially slowing down the coupling reaction and requiring more robust activation methods.
This document provides detailed application notes and optimized protocols for the efficient coupling of Boc-D-4-pyridylalanine in Boc-SPPS, focusing on minimizing side reactions and maximizing coupling efficiency.
Selecting the Optimal Coupling Strategy
The choice of coupling reagent is critical for the successful incorporation of Boc-D-4-pyridylalanine. The ideal reagent should provide rapid and efficient activation while minimizing the risk of racemization and side-chain reactions. Below is a comparative summary of recommended coupling methods.
Data Presentation: Comparison of Coupling Methods
| Coupling Method | Reagents | Key Advantages | Potential Drawbacks | Recommended Use Case |
| Carbodiimide with Additive | DIC / Oxyma | Low cost, readily available, low risk of pyridyl quaternization. Oxyma is a non-explosive and effective racemization suppressant.[3][4][5][6] | Slower reaction times compared to onium salts. | Routine couplings where cost is a consideration and for sequences less prone to aggregation. |
| Phosphonium (B103445) Salt | PyBOP | High coupling efficiency, lower risk of guanidinylation side products compared to uronium salts.[3] | Higher cost. The byproduct, tris-pyrrolidino phosphamide, can complicate purification in solution-phase synthesis.[3] | Difficult couplings and for sequences prone to side reactions with uronium reagents. |
| Phosphonium Salt with Low Racemization | DEPBT | Remarkably resistant to racemization, even for sensitive amino acids.[3][7][8][9][10] | Higher cost and can be less reactive than other onium salts. | For peptides where even trace amounts of racemization are unacceptable. |
| Uronium Salt | HBTU | Fast and efficient coupling.[7][11] | Risk of guanidinylation of the N-terminal amine and potential for side reactions with the pyridine ring.[12][13] | Use with caution and with optimized protocols to minimize side reactions. |
Experimental Protocols
The following protocols are designed for the coupling of Boc-D-4-pyridylalanine onto a resin-bound peptide with a free N-terminal amine within a standard Boc-SPPS workflow.
Initial Resin and Peptide Preparation (Common to all Protocols)
-
Resin Swelling: Swell the peptide-resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30-60 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc protecting group.
-
Washing: Wash the resin sequentially with DCM (3x), isopropanol (B130326) (IPA) (2x), and DCM (3x) to remove residual TFA and byproducts.
-
Neutralization: Treat the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice) to neutralize the N-terminal amine salt.
-
Washing: Wash the resin with DCM (3x) to remove excess base. The resin is now ready for the coupling step.
Protocol 1: DIC/Oxyma Coupling (Recommended for Low Racemization and Cost-Effectiveness)
This method is a robust and economical choice that effectively minimizes racemization.
Reagents:
-
Boc-D-4-pyridylalanine (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Reagent Preparation: In a separate vessel, dissolve Boc-D-4-pyridylalanine (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Coupling Initiation: Add the Boc-D-4-pyridylalanine/Oxyma solution to the neutralized peptide-resin.
-
Activation: Add DIC (3 eq.) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction for completion using the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines.
-
Washing: Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).
Protocol 2: PyBOP Coupling (Recommended for High Efficiency)
PyBOP is a highly efficient phosphonium salt-based coupling reagent suitable for difficult couplings.
Reagents:
-
Boc-D-4-pyridylalanine (3 equivalents)
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) (3 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reagent Preparation: In a separate vessel, dissolve Boc-D-4-pyridylalanine (3 eq.) and PyBOP (3 eq.) in DMF.
-
Pre-activation: Add DIEA (6 eq.) to the reagent mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling: Transfer the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Check for reaction completion using the Kaiser test.
-
Washing: Upon completion, wash the resin with DMF (3x) and DCM (3x).
Protocol 3: DEPBT Coupling (Recommended for Minimal Racemization)
DEPBT is an excellent choice when the absolute minimization of racemization is the highest priority.[3][7][8][9][10]
Reagents:
-
Boc-D-4-pyridylalanine (2 equivalents)
-
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (2 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (4 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reagent Preparation: In a separate vessel, dissolve Boc-D-4-pyridylalanine (2 eq.) and DEPBT (2 eq.) in DMF.
-
Coupling Initiation: Add the Boc-D-4-pyridylalanine/DEPBT solution to the neutralized peptide-resin.
-
Base Addition: Add DIEA (4 eq.) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction for completion using the Kaiser test.
-
Washing: Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).
Protocol 4: HBTU Coupling (Use with Caution)
While HBTU is a fast and effective coupling reagent, it carries a higher risk of side reactions with Boc-D-4-pyridylalanine, including guanidinylation and potential modification of the pyridine ring.[12][13] This protocol should be used judiciously and with careful monitoring.
Reagents:
-
Boc-D-4-pyridylalanine (3 equivalents)
-
(2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents, optional but recommended)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reagent Preparation: In a separate vessel, dissolve Boc-D-4-pyridylalanine (3 eq.), HBTU (3 eq.), and optionally HOBt (3 eq.) in DMF.
-
Pre-activation: Add DIEA (6 eq.) to the reagent mixture and allow to pre-activate for no more than 2 minutes.
-
Coupling: Immediately transfer the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Check for reaction completion using the Kaiser test.
-
Washing: Upon completion, wash the resin with DMF (3x) and DCM (3x).
Mandatory Visualizations
Caption: General schematic of the coupling reaction for Boc-D-4-pyridylalanine in SPPS.
Caption: Decision tree for selecting the optimal coupling protocol for Boc-D-4-pyridylalanine.
Caption: Troubleshooting workflow for incomplete coupling of Boc-D-4-pyridylalanine.
Troubleshooting and Mitigation of Side Reactions
-
Incomplete Coupling (Positive Kaiser Test):
-
Action: Perform a second coupling (double coupling) using the same protocol.
-
If still incomplete: Switch to a more powerful coupling reagent (e.g., from DIC/Oxyma to PyBOP). Ensure the freshness and purity of the Boc-D-4-pyridylalanine and coupling reagents.
-
-
Racemization:
-
Mitigation: The use of additives like Oxyma or reagents like DEPBT is highly recommended to suppress racemization.[3][4][10] Avoid excessive pre-activation times and the use of strong, unhindered bases.
-
Analysis: The extent of racemization can be determined by chiral HPLC analysis of the final, cleaved peptide or by enzymatic digestion followed by LC-MS analysis.
-
-
Pyridyl Nitrogen Quaternization:
-
Mitigation: This side reaction is more likely with highly reactive coupling reagents, especially uronium salts like HBTU. Using phosphonium salts (PyBOP, DEPBT) or carbodiimides (DIC/Oxyma) is generally safer. Minimize the excess of coupling reagents and activation times. The use of a less nucleophilic base, such as 2,4,6-collidine, in place of DIEA may also reduce this side reaction, although it may require longer coupling times. For particularly sensitive sequences, protection of the pyridine nitrogen with a 2-chlorotrityl (2-Cl-Trt) group can be considered, although this adds extra synthesis and deprotection steps. The use of 2-chlorotrityl chloride resin for the synthesis of protected peptide fragments can also be advantageous due to its mild cleavage conditions, which can help preserve the integrity of the pyridyl group.[14][15][16][][18]
-
By carefully selecting the coupling method and optimizing the reaction conditions as described in these protocols, researchers can successfully incorporate Boc-D-4-pyridylalanine into their peptide sequences with high efficiency and purity, paving the way for the development of novel and effective peptide-based therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy N-Boc-4-(4-pyridinyl)-L-phenylalanine [smolecule.com]
- 3. bachem.com [bachem.com]
- 4. oxymapure.com [oxymapure.com]
- 5. CA2915484C - Improved coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 6. digital.csic.es [digital.csic.es]
- 7. peptide.com [peptide.com]
- 8. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DEPBT - Wikipedia [en.wikipedia.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Side-product formation during cyclization with HBTU on a solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioorganica.org.ua [bioorganica.org.ua]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 18. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Boc-D-4-Pal-OH using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of peptides and other complex molecules. Its widespread use is attributed to its stability under a broad range of chemical conditions and its facile and efficient removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its strong acidity and high volatility, which simplifies the isolation of the deprotected amine product.
This document provides detailed application notes and protocols for the TFA-mediated deprotection of Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH). It covers the reaction mechanism, experimental procedures for both solution-phase and solid-phase synthesis, and a discussion on the use of scavengers to mitigate potential side reactions.
Mechanism of TFA-Mediated Boc Deprotection
The removal of the Boc group with TFA proceeds via an acid-catalyzed elimination reaction. The key steps are as follows:
-
Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group.
-
Formation of a Tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas.[1][2]
-
Formation of the Amine Salt: The newly liberated amine is then protonated by the excess TFA present in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt.[1][2]
It is critical to perform this reaction in a well-ventilated fume hood as the evolution of carbon dioxide can cause a pressure buildup in a closed system.[1][2]
The Role of Scavengers
The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan, tyrosine, and methionine.[3] While 4-pyridylalanine is not as susceptible to alkylation as tryptophan or methionine, the use of scavengers is good practice, especially in the context of solid-phase peptide synthesis (SPPS) where other sensitive residues may be present in the peptide sequence.[3] Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation, thereby preventing side product formation.[4]
Common scavengers and their primary targets are summarized in the table below.
| Scavenger | Concentration | Target Residues/Function |
| Water (H₂O) | 2.5% - 5% | General scavenger for tert-butyl cations.[3] |
| Triisopropylsilane (TIS) | 1% - 2.5% | Effective in reducing trityl groups and preventing tryptophan alkylation.[3] |
| Ethanedithiol (EDT) | 2.5% | Protects cysteine and methionine from oxidation and alkylation.[3] |
| Thioanisole | 5% | Scavenges cations and accelerates the deprotection of arginine (Pmc).[3] |
| Phenol | 5% | Scavenges trityl groups.[3] |
For the deprotection of a peptide containing D-4-pyridylalanine without other sensitive residues, a simple TFA/water or TFA/TIS/water mixture is generally sufficient.
Experimental Protocols
The following protocols provide a general framework for the deprotection of this compound. Optimal conditions, such as TFA concentration and reaction time, may need to be adjusted based on the specific substrate and scale of the reaction.
Protocol 1: Solution-Phase Deprotection
This protocol is suitable for the deprotection of this compound in a solution of TFA and dichloromethane (B109758) (DCM).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Diethyl ether, cold
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.[1]
-
Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.[1]
-
Slowly add TFA to the stirred solution. The final concentration of TFA can be varied (see table below for examples).[3]
-
Allow the reaction mixture to warm to room temperature and stir for the specified time.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene.[3]
-
The crude product, the TFA salt of H-D-4-Pal-OH, can be precipitated by adding cold diethyl ether.[3]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[3]
Common TFA Deprotection Conditions for Solution Phase:
| TFA Concentration (% v/v in DCM) | Reaction Time | Temperature | Notes |
| 25% | 2 hours | Room Temperature | A common and generally effective condition.[3] |
| 50% | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[3] |
| 100% (neat TFA) | 1-2 hours | Room Temperature | Used for more resistant Boc groups. |
Protocol 2: Solid-Phase Deprotection (for Peptide Synthesis)
This protocol outlines the deprotection of a Boc group from a peptide containing D-4-pyridylalanine attached to a solid support.
Materials:
-
Boc-protected peptide-resin
-
TFA cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5 v/v/v)
-
Dichloromethane (DCM) for washing
-
Reaction vessel for solid-phase synthesis
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Wash the peptide-resin thoroughly with DCM to remove any residual solvents from previous steps.[1]
-
Add the pre-prepared TFA cleavage cocktail to the resin (typically 10 mL per gram of resin).[1]
-
Gently agitate the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin and collect the filtrate, which contains the deprotected peptide.[1]
-
Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide and combine the filtrates.[1]
-
Precipitate the peptide by adding the combined filtrate dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the filtrate).[1]
-
Collect the precipitated peptide by centrifugation followed by decantation of the ether, or by filtration.[1]
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual TFA.[1]
-
Dry the purified peptide under vacuum.[1]
Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid. Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.
Conclusion
The TFA-mediated deprotection of this compound is a robust and efficient method for removing the Boc protecting group. By carefully selecting the reaction conditions, including the concentration of TFA, reaction time, temperature, and the appropriate use of scavengers, high yields of the desired deprotected product can be achieved. The protocols provided in these application notes serve as a comprehensive guide for researchers to successfully and safely perform this critical transformation in their synthetic endeavors.
References
Application Notes and Protocols: Incorporation of Boc-D-4-Pal-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of the unnatural amino acid Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). This document outlines the rationale for its use, detailed experimental protocols, data on its impact on biological activity, and visualization of relevant signaling pathways.
Introduction to Boc-D-4-Pyridylalanine
Boc-D-4-pyridylalanine is a derivative of the D-isomer of alanine (B10760859) containing a pyridine (B92270) ring at the β-carbon. Its incorporation into peptide sequences can confer several advantageous properties, including:
-
Enhanced Aqueous Solubility: The pyridine moiety increases the hydrophilicity of the peptide, which can improve solubility in aqueous buffers.
-
Increased Resistance to Enzymatic Degradation: The presence of a D-amino acid can render the peptide less susceptible to cleavage by proteases, thereby increasing its in vivo half-life.[1]
-
Modulation of Biological Activity: The unique structural and electronic properties of the pyridyl group can lead to altered receptor binding affinity and downstream signaling.
-
Metal Coordination: The nitrogen atom in the pyridine ring can act as a metal coordination site, allowing for the development of novel peptide-metal complexes.
A prominent example of a therapeutic peptide containing a D-pyridylalanine residue is Cetrorelix , a Gonadotropin-Releasing Hormone (GnRH) antagonist used in assisted reproduction and cancer therapy.[2][3][4] The D-pyridylalanine residue in Cetrorelix is crucial for its receptor binding and antagonist activity.[5]
Data Presentation: Biological Activity of a D-4-Pal-Containing Peptide (Cetrorelix)
The incorporation of D-4-pyridylalanine can significantly impact the biological activity of a peptide. The following tables summarize the inhibitory potency of Cetrorelix, a GnRH antagonist containing D-3-pyridylalanine (a positional isomer of D-4-pyridylalanine with similar properties), on GnRH-induced intracellular signaling pathways in HEK293 cells expressing the GnRH receptor.
Table 1: Inhibition of GnRH-Induced Intracellular Calcium Mobilization by Cetrorelix [2][6]
| Cetrorelix Concentration | Inhibition of GnRH-induced Ca2+ increase (AUC) |
| 10 pM | Partial (slight potentiation observed) |
| 100 pM | Partial (slight potentiation observed) |
| 1 nM | Partial Inhibition |
| 10 nM | Complete Inhibition |
| 100 nM | Complete Inhibition |
| 1 µM | Complete Inhibition |
AUC: Area Under the Curve, representing the total Ca2+ signal over time.
Table 2: Comparative IC50 Values of Cetrorelix for Different Signaling Pathways [3][7]
| Signaling Pathway | IC50 of Cetrorelix |
| GnRH Receptor Binding (Kd) | 0.202 nM |
| Inhibition of GnRH-induced Ca2+ mobilization | ~1-10 nM |
| Inhibition of GnRH-induced cAMP accumulation | Potent, in the nanomolar range |
| Inhibition of GnRH-induced pERK1/2 activation | Similar to other GnRH antagonists |
| Inhibition of GnRH-induced pCREB activation | Similar to other GnRH antagonists |
Experimental Protocols
Boc-Based Solid-Phase Peptide Synthesis (SPPS) of a D-4-Pal-Containing Peptide
This protocol provides a general procedure for the manual synthesis of a peptide containing this compound using Boc-SPPS on a p-methylbenzhydrylamine (MBHA) resin.
Materials:
-
MBHA resin
-
Boc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or HBTU
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for Fmoc deprotection if synthesizing a mixed Boc/Fmoc peptide)
-
Acetic anhydride (B1165640)
-
Scavengers (e.g., anisole, m-cresol)
-
Anhydrous hydrogen fluoride (B91410) (HF) or a less hazardous cleavage cocktail (e.g., TFA/TIS/H2O)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in the peptide synthesis vessel.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (e.g., Boc-L-Alanine) in DMF.
-
Add DIC and HOBt (or HBTU) to activate the amino acid.
-
Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Boc Deprotection:
-
Wash the resin with DMF and then DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM, followed by isopropanol, and then DMF.
-
-
Neutralization: Neutralize the resin with a solution of 5% DIEA in DMF.
-
Subsequent Amino Acid Couplings (including this compound):
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
For the incorporation of this compound, follow the same coupling procedure as for other amino acids. A double coupling step may be employed to ensure high coupling efficiency.
-
-
Final Boc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 4.
-
Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with anhydrous HF at 0°C in the presence of scavengers (e.g., anisole) for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).
-
Alternatively, use a less hazardous cleavage cocktail such as TFA/triisopropylsilane (TIS)/water.
-
-
Peptide Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether.
-
Peptide Dissolution and Lyophilization: Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile (B52724) mixture) and lyophilize to obtain a dry powder.
Purification and Characterization of the D-4-Pal-Containing Peptide
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the lyophilized crude peptide in a minimal amount of solvent (e.g., 50% acetonitrile in water).
-
Inject the dissolved peptide onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% TFA.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize.
Characterization by Mass Spectrometry:
-
Dissolve a small amount of the purified peptide in an appropriate solvent.
-
Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized peptide.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for the synthesis and characterization of a D-4-Pal-containing peptide.
GnRH Receptor Signaling Pathway and Antagonism by a D-4-Pal-Containing Peptide
Caption: Antagonism of the GnRH receptor signaling pathway by a D-4-Pal-containing peptide.
PI3K/AKT/FOXO1 Pro-Apoptotic Signaling by Cetrorelix in Cancer Cells
Caption: PI3K/AKT/FOXO1 signaling pathway modulated by Cetrorelix to induce apoptosis.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. mdpi.com [mdpi.com]
- 7. Cetrorelix Acetate | GnRH Antagonist: R&D Systems [rndsystems.com]
- 8. Frontiers | Cetrorelix promotes cell apoptosis via the PI3K–AKT–FOXO1 pathway in epithelial ovarian cancer [frontiersin.org]
Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-D-4-Pal-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH), into peptide sequences is a critical strategy in modern drug discovery for enhancing biological activity, stability, and receptor affinity. The basic nature of the pyridyl group in D-4-Pal presents unique challenges during reversed-phase high-performance liquid chromatography (RP-HPLC) purification, including potential peak tailing and strong interactions with the silica-based stationary phase. This document provides a detailed guide to the successful HPLC purification of peptides containing this moiety, offering optimized protocols and troubleshooting advice.
The purification strategy for peptides containing basic residues like D-4-pyridylalanine often involves the use of ion-pairing reagents, such as trifluoroacetic acid (TFA), at a low pH.[1] This approach protonates acidic silanol (B1196071) groups on the column packing, minimizing undesirable secondary interactions, and forms ion pairs with the basic residues of the peptide, thereby improving peak shape and resolution.[1]
Physicochemical Properties and Chromatographic Behavior
Peptides incorporating this compound exhibit increased basicity due to the pyridine (B92270) side chain. This characteristic can lead to strong interactions with residual silanol groups on C18 columns, potentially causing poor peak symmetry. To mitigate these effects, mobile phases are typically acidified with 0.1% TFA. The TFA serves a dual purpose: it suppresses the ionization of silanol groups and acts as an ion-pairing agent with the protonated basic sites on the peptide, leading to more predictable and efficient separation based on hydrophobicity.
The Boc protecting group significantly increases the hydrophobicity of the amino acid, contributing to longer retention times in RP-HPLC. The overall retention of the peptide will be a composite of the hydrophobicity of all its constituent amino acids.
Data Presentation: Purification of a Model Peptide
The following table summarizes representative data from the purification of a synthetic peptide containing a D-pyridylalanine residue, analogous to peptides incorporating this compound. This data is based on the purification of the GnRH antagonist Cetrorelix (B55110), which contains a pyridylalanine derivative.[2][3][4]
| Parameter | Crude Peptide | Purified Peptide | Reference |
| Purity (by RP-HPLC) | 60-70% | >99.9% | [2][3] |
| Major Impurities | Deletion sequences, incompletely deprotected peptides | <0.1% each | [2] |
| Yield | N/A | ~80-81% | [2][3] |
| Retention Time | Variable | Dependent on gradient and specific peptide | [4] |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for successful HPLC purification and to avoid column clogging.
-
Solubility Testing : Before preparing the full sample, test the solubility of a small amount of the crude peptide in the initial mobile phase (e.g., 5-10% acetonitrile (B52724) in water with 0.1% TFA). Peptides with high hydrophobicity may require initial dissolution in a small volume of a stronger organic solvent like DMSO or DMF before dilution with the aqueous mobile phase.[5][6]
-
Dissolution : Dissolve the crude peptide in the initial mobile phase A at a concentration of 1-15 mg/mL.[2][3] For difficult-to-dissolve peptides, sonication can be applied.
-
Filtration : Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[2][3]
HPLC Purification Protocol
This protocol is a starting point and may require optimization based on the specific properties of the target peptide. It is adapted from established methods for purifying peptides containing pyridylalanine residues, such as Cetrorelix.[2][4]
-
Instrumentation : A preparative HPLC system equipped with a UV detector.
-
Column : A C18 reversed-phase column is recommended (e.g., 250 x 16 mm, 10 µm particle size).[4]
-
Mobile Phase A : 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B : 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Detection : UV at 220 nm and 270-280 nm (the latter for peptides containing aromatic residues like Trp, Tyr, Phe, and Pal).[4]
-
Column Temperature : Ambient or controlled at 30-40°C.
Gradient Elution Program:
| Time (minutes) | % Mobile Phase B |
| 0 | 15 |
| 5 | 15 |
| 75 | 40 |
| 80 | 95 |
| 85 | 95 |
| 90 | 15 |
| 100 | 15 |
Post-Purification Processing
-
Fraction Analysis : Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Pooling : Combine the fractions that meet the desired purity level.
-
Solvent Removal : Remove the acetonitrile from the pooled fractions using a rotary evaporator.[4]
-
Lyophilization : Freeze-dry the remaining aqueous solution to obtain the purified peptide as a fluffy powder.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for HPLC purification of peptides.
Troubleshooting Common Issues
Caption: Troubleshooting common HPLC purification issues.
References
- 1. lcms.cz [lcms.cz]
- 2. CN109467591B - Purification method of cetrorelix - Google Patents [patents.google.com]
- 3. Method for purifying cetrorelix - Eureka | Patsnap [eureka.patsnap.com]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Boc-D-4-Pal-OH Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering enhanced stability, novel functionalities, and improved pharmacological profiles. Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) is a key building block in this field, providing a unique combination of a bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group and a basic pyridyl side chain. Accurate characterization of peptides containing this residue is critical for ensuring synthesis fidelity and understanding their behavior. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise mass determination and detailed structural information through tandem MS (MS/MS) fragmentation analysis.[1][2][3]
These application notes provide a comprehensive guide to the mass spectrometry analysis of peptides incorporating this compound. We detail experimental protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data interpretation, including expected fragmentation patterns. This guide is intended to equip researchers with the necessary information to confidently identify and characterize these novel peptide entities.
Expected Fragmentation Behavior
The fragmentation of peptides containing this compound in a collision-induced dissociation (CID) experiment is primarily characterized by two key features:
-
Labile Boc Group: The Boc protecting group is highly labile and is expected to be readily lost as a neutral species (100.0524 Da) during ionization or low-energy fragmentation.[3] This neutral loss from the precursor ion is a strong diagnostic indicator of the presence of the Boc group.
-
Peptide Backbone Fragmentation: Following the loss of the Boc group, the peptide backbone fragments to produce the canonical b- and y-ion series, which allow for sequence verification. The presence of the D-amino acid may influence fragmentation efficiencies but generally does not alter the fundamental fragmentation pathways.[4][5]
-
Pyridyl Side Chain Influence: The basic pyridyl group can retain a charge, potentially leading to a higher abundance of fragment ions containing this residue. Derivatization of peptides to include a fixed positive charge, such as a pyridinium (B92312) salt, has been shown to enhance ionization efficiency.[6][7][8]
Experimental Protocols
A robust and well-defined experimental protocol is essential for the accurate mass spectrometric analysis of peptides containing this compound.
Sample Preparation
Proper sample preparation is crucial to ensure high-quality data and prevent contamination.
-
Peptide Solubilization: Dissolve the synthetic peptide in a suitable solvent. A common choice is 50% acetonitrile (B52724) in water with 0.1% formic acid to a final concentration of 1 mg/mL.[3][9] Ensure complete dissolution by vortexing briefly.
-
Dilution for Analysis: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL. The dilution should be done using the initial mobile phase composition (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic separation is necessary to remove impurities and deliver the peptide of interest to the mass spectrometer.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano- or analytical-flow liquid chromatography system is recommended.
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 75 µm I.D. x 15 cm, 1.7 µm particle size) should be used.[3][9]
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Gradient: A linear gradient tailored to the hydrophobicity of the peptide should be employed. A typical gradient for a Boc-protected peptide would be 5% to 60% Mobile Phase B over 30 minutes.[3]
-
Flow Rate: For analytical scale, a flow rate of 0.3 mL/min is a good starting point.[3]
-
Injection Volume: 5 µL.[3]
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Capillary Voltage: 3.5 kV.[3]
-
Source Temperature: 120 °C.[3]
-
MS1 Scan Range: m/z 300 - 2000.
-
MS/MS Activation: Collision-Induced Dissociation (CID).
-
Collision Energy: A stepped or ramped collision energy is recommended to capture both the labile Boc group loss and the subsequent peptide backbone fragmentation.
Data Presentation
The following tables summarize hypothetical but expected quantitative data for the MS analysis of a model peptide, Ac-Tyr-Gly-Gly-Phe-(Boc-D-4-Pal)-OH.
Table 1: Precursor Ion Analysis
| Parameter | Value |
| Peptide Sequence | Ac-Tyr-Gly-Gly-Phe-(Boc-D-4-Pal)-OH |
| Theoretical Monoisotopic Mass | 853.3980 Da |
| Observed [M+H]¹⁺ | 854.4053 m/z |
| Mass Accuracy | < 5 ppm |
| Observed [M+2H]²⁺ | 427.7063 m/z |
| Diagnostic Neutral Loss [M+H - 100]¹⁺ | 754.3529 m/z |
Table 2: Key MS/MS Fragment Ions for Sequence Confirmation (Assuming initial loss of Boc group)
| Fragment Ion | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |
| y₁ | 249.1132 | 249.1130 | 0.8 |
| y₂ | 412.1768 | 412.1765 | 0.7 |
| y₃ | 469.2000 | 469.1997 | 0.6 |
| y₄ | 526.2214 | 526.2211 | 0.6 |
| b₁ | 206.0812 | 206.0810 | 1.0 |
| b₂ | 263.0999 | 263.0996 | 1.1 |
| b₃ | 320.1213 | 320.1210 | 0.9 |
| b₄ | 467.1898 | 467.1895 | 0.6 |
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound containing peptides.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. Interpretation of Tandem Mass Spectra of Posttranslationally Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of Boc-D-4-Pal-OH in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of the unnatural amino acid Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) in the solid-phase peptide synthesis (SPPS) of bioactive peptides, with a particular focus on Gonadotropin-Releasing Hormone (GnRH) antagonists. The inclusion of D-amino acids and pyridylalanine residues is a key strategy in medicinal chemistry to enhance peptide stability, receptor binding affinity, and overall therapeutic efficacy.
Introduction to this compound in Peptide Synthesis
This compound is a derivative of the amino acid alanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a 4-pyridyl group on the side chain. The D-configuration provides resistance to enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptide. The pyridyl group can engage in specific interactions within the receptor binding pocket, influencing the peptide's biological activity. This compound is a valuable building block in the Boc-SPPS strategy for creating potent and stable peptide therapeutics.
Application Example: Synthesis of a GnRH Antagonist Analog
Quantitative Data Summary
The following table summarizes the in vitro bioactivity of a Degarelix analog containing a D-pyridylalanine derivative.
| Compound | Modification | In Vitro Bioactivity (IC50, nM)[1] |
| Degarelix Analog | D-2-methoxy-5-pyridylalanine at position 3 | 5.22 |
Note: The IC50 value represents the concentration of the antagonist required to inhibit 50% of the GnRH-induced response in a reporter gene assay.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual or automated Boc-SPPS.
Boc-SPPS Workflow for Peptide Synthesis
The synthesis of peptides using this compound follows the standard Boc-SPPS workflow, which involves the sequential addition of amino acids to a growing peptide chain on a solid support.
Detailed Methodologies
1. Resin Preparation and Swelling:
-
Resin Selection: Choose a suitable resin for Boc-SPPS, such as Merrifield resin for C-terminal acids or MBHA resin for C-terminal amides.
-
Swelling: Place the desired amount of resin in a reaction vessel. Wash the resin three times with dichloromethane (B109758) (DCM) to remove impurities and swell the resin. Allow the resin to swell in DCM for at least 30 minutes before the first coupling step.
2. First Amino Acid Coupling:
-
The C-terminal amino acid is attached to the resin. For Merrifield resin, this is typically achieved by reacting the cesium salt of the Boc-protected amino acid with the resin.
3. Boc Deprotection:
-
The temporary Boc protecting group on the N-terminus of the resin-bound amino acid is removed using an acidic solution, typically 50% trifluoroacetic acid (TFA) in DCM.[2][3]
-
The resin is treated with the TFA solution for approximately 20-30 minutes.
-
The resin is then washed thoroughly with DCM to remove the TFA and the cleaved Boc group.
4. Neutralization:
-
The resulting trifluoroacetate (B77799) salt on the N-terminus is neutralized to the free amine using a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM.[3][4]
-
The resin is washed with DCM to remove excess base.
5. This compound Coupling:
-
Activation: Dissolve this compound (typically 3-4 equivalents relative to the resin substitution) in DCM or a mixture of DCM and dimethylformamide (DMF). Add a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an activation base like DIEA.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Washing: After complete coupling, wash the resin thoroughly with DCM and DMF to remove excess reagents and byproducts.
6. Repeat Cycles:
-
The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
For Boc-SPPS, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[2] Scavengers such as anisole (B1667542) or cresol (B1669610) are added to protect sensitive amino acid side chains.
8. Purification:
-
The crude peptide is precipitated with cold diethyl ether, collected by filtration, and dried.
-
The peptide is then purified to the desired level using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
GnRH Receptor Competitive Binding Assay
This protocol is used to determine the binding affinity of a synthesized GnRH antagonist.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the GnRH receptor.
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-triptorelin).
-
Test Compound: The synthesized GnRH antagonist containing D-4-pyridylalanine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.
-
Wash Buffer: Cold assay buffer.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the GnRH receptor in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled test compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway
GnRH Receptor Signaling Pathway
GnRH antagonists, such as those synthesized using this compound, exert their effects by competitively blocking the GnRH receptor, a G-protein coupled receptor (GPCR). This prevents the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Conclusion
The incorporation of this compound into peptide sequences is a valuable strategy for the development of potent and stable bioactive peptides, particularly GnRH antagonists. The protocols and information provided herein offer a guide for researchers in the synthesis and evaluation of such compounds. Further research into the specific structure-activity relationships of peptides containing this compound will continue to advance the field of peptide-based drug discovery.
References
Application Note: Automated Solid-Phase Peptide Synthesis Protocol for Boc-D-4-Pal-OH
AN-SPPS-BDP001
For Research Use Only.
Introduction
The incorporation of non-natural amino acids into peptide sequences is a critical strategy in modern drug discovery and development, enabling the modulation of peptide conformation, stability, and biological activity. Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) is a valuable building block that introduces a basic, aromatic side chain, which can be pivotal for receptor interaction and improving the pharmacological properties of synthetic peptides.[1][2] This application note provides a detailed protocol for the automated solid-phase peptide synthesis (SPPS) of peptides containing this compound using the tert-butyloxycarbonyl (Boc) protection strategy.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a well-established method in SPPS.[3] The temporary Nα-Boc group is removed under moderately acidic conditions (e.g., trifluoroacetic acid - TFA), while the more permanent benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved with strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) at the end of the synthesis.[3][4] This document outlines the materials, a comprehensive automated synthesis protocol, and methods for the subsequent cleavage, purification, and analysis of the final peptide product.
Quantitative Data Summary
The successful incorporation of this compound and the overall success of the peptide synthesis are highly dependent on the coupling efficiency at each step. The following tables provide illustrative data for the synthesis of a model peptide containing a D-4-Pal residue. Actual results may vary depending on the peptide sequence, the automated synthesizer used, and the specific reaction conditions.
Table 1: Coupling Reagent Performance for this compound Incorporation
| Coupling Reagent | Typical Coupling Time (minutes) | Estimated Coupling Efficiency (%) | Key Considerations |
| HBTU/HOBt/DIEA | 30 - 60 | >99% | A reliable and cost-effective choice for routine couplings.[5] |
| HATU/HOAt/DIEA | 20 - 45 | >99.5% | Highly reactive, suitable for sterically hindered amino acids and can reduce racemization.[6] |
| DIC/HOBt | 60 - 120 | >98% | Minimizes side reactions and is a good option for preventing racemization.[7] |
| PyBOP/DIEA | 30 - 60 | >99% | Phosphonium-based reagent that avoids guanidinylation side products.[3] |
Table 2: Illustrative Yield and Purity for a Model Peptide Containing D-4-Pal
| Parameter | Result | Method of Analysis |
| Crude Peptide Yield | ~70% | Gravimetric |
| Crude Peptide Purity | ~60% | RP-HPLC (214 nm) |
| Final Purified Peptide Yield | ~30% | Gravimetric |
| Final Peptide Purity | >98% | RP-HPLC (214 nm) |
| Target Mass Confirmation | Confirmed | Mass Spectrometry (ESI-MS) |
Note: This data is illustrative and can vary depending on the specific peptide sequence, length, and synthesis conditions.[8]
Experimental Protocols
This section details the methodology for the automated solid-phase synthesis of a peptide containing this compound. The protocol is a general guideline and may require optimization based on the specific automated peptide synthesizer and the peptide sequence.
Materials and Reagents
| Reagent | Grade |
| This compound | Peptide Synthesis Grade |
| Other Boc-protected Amino Acids | Peptide Synthesis Grade |
| Merrifield or PAM Resin | 1% DVB, 100-200 mesh |
| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Reagent Grade |
| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade |
| HOBt (Hydroxybenzotriazole) | Peptide Synthesis Grade |
| Anhydrous Hydrogen Fluoride (HF) or TFMSA | N/A |
| Anisole | Reagent Grade |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade |
Automated Peptide Synthesizer Protocol (Boc Chemistry)
This protocol assumes a 0.1 mmol synthesis scale on a suitable Merrifield or PAM resin.
1. Resin Preparation (Swelling):
-
Place the resin in the reaction vessel.
-
Wash and swell the resin with DCM for 30 minutes.
2. Nα-Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for a 2-minute pre-wash.
-
Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[9]
3. Washing:
-
Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DCM (3x) to remove residual TFA.
4. Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes. Repeat this step once.
-
Wash the resin with DCM (3x).
5. Amino Acid Coupling (for this compound):
-
Activation: In a separate vessel, dissolve this compound (4 eq.), HBTU (3.8 eq.), and HOBt (4 eq.) in DMF. Add DIEA (8 eq.) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the reaction for 30-60 minutes at room temperature.
-
Monitoring: It is highly recommended to perform a Kaiser test to monitor the completion of the coupling reaction.[10][11] If the test is positive (blue beads), a second coupling is recommended.
6. Double Coupling (If Necessary):
-
If the Kaiser test is positive, drain the reaction vessel and repeat the coupling step with a freshly prepared activated this compound solution for another 30-60 minutes.[12]
7. Washing:
-
Wash the resin with DMF (3x) followed by DCM (3x).
8. Cycle Repetition:
-
Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
Workflow Diagram: Automated Boc-SPPS Cycle
Caption: General workflow for an automated Boc-SPPS cycle.
Final Cleavage and Deprotection
Note: Cleavage with anhydrous HF is hazardous and requires specialized equipment. TFMSA is a common alternative.[13]
-
Preparation: After the final coupling and washing steps, the N-terminal Boc group is removed. The peptide-resin is then thoroughly dried under vacuum.[13]
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFMSA/TFA/m-cresol/thioanisole (B89551). A common ratio is 1:6:1:2 (v/v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and stir for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collection: Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Analysis
1. Purification by RP-HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing Buffer B concentration (e.g., 5-65% B over 60 minutes) is typically used to elute the peptide.[14][15]
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis and Pooling: Analyze the purity of the collected fractions by analytical RP-HPLC and pool the fractions with the desired purity (>98%).
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.
2. Analysis by Mass Spectrometry:
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Procedure: Dissolve a small amount of the purified peptide in a suitable solvent and analyze to confirm the molecular weight.
-
Expected Fragmentation: For peptides containing a pyridyl group, a neutral loss of 79 Da (corresponding to the pyridine (B92270) ring) may be observed during MS/MS fragmentation.[16]
Troubleshooting and Special Considerations
-
Incomplete Coupling: The basicity of the pyridine ring in this compound can sometimes interfere with coupling. If incomplete coupling is observed via the Kaiser test, a double coupling strategy is strongly recommended.[12]
-
Aggregation: For hydrophobic sequences prone to aggregation, consider using alternative solvents like NMP or DMSO in combination with DMF.
-
Side Reactions: During the final cleavage with strong acids, scavengers like anisole, m-cresol, and thioanisole are crucial to prevent side reactions with sensitive amino acid residues.
Logical Relationship Diagram: From Synthesis to Validated Product
Caption: Workflow from synthesis to a validated peptide product.
References
[1-34] (Citations refer to the search results provided in the thought process).
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. benchchem.com [benchchem.com]
- 9. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 14. bachem.com [bachem.com]
- 15. hplc.eu [hplc.eu]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Cleavage of Boc-D-4-Pal-OH from Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cleavage of Boc-D-4-pyridylalanine-OH (Boc-D-4-Pal-OH) from Merrifield resin. The following sections outline the most common and effective methods for this critical step in solid-phase peptide synthesis (SPPS), ensuring high yield and purity of the final product.
Introduction
Merrifield resin, a chloromethylated polystyrene support, is a cornerstone of Boc-based solid-phase peptide synthesis.[1] The final step in this process is the cleavage of the synthesized peptide from the resin, which simultaneously removes the side-chain protecting groups. For peptides containing this compound, strong acidic conditions are required for efficient cleavage of the benzyl (B1604629) ester linkage to the resin. The most common reagents for this purpose are hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[2] The choice of cleavage method depends on the available equipment and the presence of other sensitive amino acid residues in the peptide sequence.
The pyridine (B92270) ring in 4-pyridylalanine is susceptible to alkylation during cleavage. Therefore, the use of appropriate scavengers is crucial to prevent side reactions and ensure the integrity of the target molecule.
Cleavage Methods and Reagent Cocktails
Several strong acid cocktails can be employed for the cleavage of this compound from Merrifield resin. The selection of the appropriate method should consider the specific peptide sequence and the protecting groups used.
Table 1: Comparison of Cleavage Cocktails for this compound from Merrifield Resin
| Cleavage Method | Reagent Cocktail Composition | Reaction Time | Temperature | Key Considerations |
| High HF | Anhydrous HF, Anisole (B1667542), p-Cresol (B1678582) | 1 - 2 hours | 0 °C | Requires specialized, HF-resistant apparatus. Very effective but highly hazardous. Anisole and p-cresol act as scavengers to trap carbocations. |
| TFMSA | TFMSA, TFA, Thioanisole (B89551), m-Cresol | 1.5 - 2 hours | Room Temperature | A common alternative to HF that does not require a special apparatus.[3][4] The reaction generates significant heat and should be performed with vigorous stirring and cooling. |
| TMSOTf | TMSOTf, TFA, Thioanisole, EDT (optional) | 1 - 2 hours | 0 °C | Generally produces fewer side reactions and less hygroscopic peptide products compared to TFMSA.[2][3] |
Experimental Protocols
Prior to cleavage, the N-terminal Boc group must be removed from the peptide-resin using trifluoroacetic acid (TFA).[5] This prevents the formation of t-butyl carbocations which can lead to side reactions.
Protocol 1: High HF Cleavage
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole
-
p-Cresol
-
HF cleavage apparatus
-
Cold diethyl ether or methyl t-butyl ether
Procedure:
-
Place the dried peptide-resin (e.g., 0.2 mmol) in the reaction vessel of the HF apparatus.
-
Add the scavengers, typically a mixture of anisole and p-cresol. For every 0.2 mmol of peptide-resin, use approximately 1.0 mL of p-cresol.
-
Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.
-
Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel per 0.2 mmol of peptide-resin.
-
Stir the mixture at 0°C for 1 to 2 hours.[3]
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin with a small amount of TFA and filter.
-
Precipitate the cleaved peptide by adding the combined filtrate to a large volume (8-10 times) of cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.
Protocol 2: TFMSA Cleavage
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
m-Cresol
-
Round-bottom flask with a stir bar
-
Ice bath
-
Cold diethyl ether or methyl t-butyl ether
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the scavenger mixture. A common mixture is thioanisole and m-cresol.
-
Cool the flask in an ice bath.
-
Add TFA (e.g., 1.0 mL per 100 mg of resin) and stir for 5-10 minutes.
-
Slowly add TFMSA (e.g., 100 µL per 100 mg of resin) to the stirring suspension. Caution: This reaction is highly exothermic. Add TFMSA dropwise with vigorous stirring to dissipate heat.[3]
-
Allow the reaction to warm to room temperature and continue stirring for 90 to 120 minutes.[3][4]
-
Filter the resin using a fine sintered glass funnel and wash with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold methyl t-butyl ether.[4]
-
Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.
Protocol 3: TMSOTf Cleavage
Materials:
-
Peptide-resin (dried under vacuum)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Ethanedithiol (EDT) (optional, if Trp is present)
-
Round-bottom flask with a stir bar
-
Ice bath
-
Cold diethyl ether or methyl t-butyl ether
Procedure:
-
Prepare the cleavage cocktail. For each gram of resin, mix 1.8 mL of TMSOTf, 7.0 mL of TFA, and 1.2 mL of thioanisole.[3] Cool this mixture in an ice bath.
-
Place the dried peptide-resin in a round-bottom flask and cool it in an ice bath.
-
Add the chilled cleavage cocktail to the resin.
-
Stir the mixture at 0°C for 1 to 2 hours.[3]
-
Filter the resin and wash with a small amount of TFA.
-
Precipitate the peptide from the combined filtrate by adding 8-10 volumes of cold methyl t-butyl ether.
-
Collect the peptide by filtration, wash with cold ether, and dry under vacuum.
Visualizing the Cleavage Workflow
The following diagram illustrates the general workflow for the cleavage of this compound from Merrifield resin.
Caption: General workflow for the cleavage of this compound from Merrifield resin.
The logical progression of the cleavage process is depicted in the following relationship diagram.
Caption: Logical relationship of components in the cleavage reaction.
References
Application Notes and Protocols for Boc-D-4-Pal-OH in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-tert-butyloxycarbonyl-D-4-pyridylalanine (Boc-D-4-Pal-OH), an unnatural amino acid, in the field of drug design and discovery. The unique properties of the 4-pyridylalanine moiety, combined with the utility of the Boc protecting group in solid-phase peptide synthesis (SPPS), make this building block a valuable tool for modifying peptide-based therapeutics.
Introduction to this compound
This compound is a derivative of the amino acid alanine, specifically a D-enantiomer of 4-pyridylalanine with a tert-butyloxycarbonyl (Boc) protecting group on its α-amino group.[1][2] The D-configuration enhances the enzymatic stability of peptides into which it is incorporated, a crucial feature for improving the pharmacokinetic profile of peptide drugs. The 4-pyridyl group, an aromatic and hydrophilic moiety, can serve as a surrogate for natural aromatic amino acids like phenylalanine or tyrosine.[3][4] Its incorporation can improve aqueous solubility and stability of peptides, which are often challenges in peptide drug development.[3][4]
Chemical Structure:
Key Applications in Drug Design
The primary application of this compound is in the synthesis of peptide-based drugs, particularly as a building block in SPPS.[1] Its properties are especially beneficial in the design of antagonists for G-protein coupled receptors (GPCRs), such as the Gonadotropin-Releasing Hormone (GnRH) receptor.
2.1. Gonadotropin-Releasing Hormone (GnRH) Antagonists
GnRH antagonists are a class of drugs used to treat hormone-sensitive conditions such as prostate cancer, endometriosis, and uterine fibroids, and in assisted reproductive technologies.[5][6] They act by competitively blocking the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of gonadotropin (LH and FSH) secretion.[5]
The incorporation of unnatural amino acids, including D-pyridylalanine derivatives, at specific positions in GnRH peptide analogs is a key strategy for developing potent and long-acting antagonists.[2][5] The D-3-Pal and D-4-Pal residues have been shown to be superior substituents in creating highly effective inhibitors of ovulation.[2] The pyridyl group can influence receptor binding affinity and the overall conformation of the peptide.
Quantitative Data on Peptides Containing Pyridylalanine Derivatives
Table 1: In Vitro Activity of GnRH Antagonists with Pyridylalanine Modifications
| Compound/Analog | Modification | In Vitro Assay | IC50 (nM) | Reference |
| Degarelix | Contains D-3-Pal at position 3 | Reporter gene assay in HEK-293 cells (human GnRH receptor) | 1.65 ± 0.12 | [3] |
| Analog 7 | Degarelix with D-2-OMe-5-Pal at position 3 | Reporter gene assay in HEK-293 cells (human GnRH receptor) | 5.22 ± 0.75 | [1][3] |
| Analog 8 | Degarelix with L-2-OMe-5-Pal at position 3 | Reporter gene assay in HEK-293 cells (human GnRH receptor) | 36.95 ± 3.61 | [1][3] |
| Dicyclo(1-1'-5/4-10)[Ac-Glu(1)(Gly),DCpa(2),DTrp(3),Asp(4),Dbu(5), DNal(6),Dpr(10)]GnRH (5) | Does not contain pyridylalanine | Competitive Binding Assay | 0.24 | [7] |
| Dicyclo(4-10/5-5'-8)[Ac-DNal(1),DCpa(2),DPal(3), Asp(4),Glu(5)(Gly), DArg(6),Dbu(8),Dpr(10)]GnRH (4) | Contains D-Pal at position 3 | Competitive Binding Assay | < 0.4 | [7] |
Table 2: In Vivo Efficacy of GnRH Antagonists with Pyridylalanine
| Compound | Animal Model | Dosage | Effect | Reference |
| [N-Ac-D-2-Nal1,pCl-D-Phe2,D-3-Pal3,D-Arg6,D-Ala10]-LHRH | Rat | 500 ng (s.c.) | 100% inhibition of ovulation | [2] |
| [N-Ac-D-2-Nal1,pCl-D-Phe2,D-3-Pal3,D-Arg6,D-Ala10]-LHRH | Rat | 250 ng (s.c.) | 57% inhibition of ovulation | [2] |
| "Azaline" [Ac-DNal1,DCpa2,DPal3,Lys5(atz), DLys6(atz),ILys8,DAla10]GnRH | Rat | 2 µ g/rat | 90% inhibition of ovulation | [8] |
| Nal-Glu GnRH Antagonist | Human (male) | 0.5 mg, 1.5 mg, 5.0 mg (s.c.) | Dose-dependent decrease in serum LH (to 45.0%, 37.0%, and 31.3% of baseline) and testosterone (B1683101) (to 39.8%, 32.1%, and 20.7% of baseline) respectively.[9] |
Signaling Pathways and Experimental Workflows
4.1. GnRH Receptor Signaling Pathway
GnRH antagonists exert their effect by blocking the GnRH receptor (GnRHR), a GPCR. The binding of a GnRH antagonist prevents the conformational changes required for receptor activation, thereby inhibiting downstream signaling cascades that lead to the synthesis and secretion of LH and FSH.
4.2. Experimental Workflow for Boc-SPPS
The following diagram outlines the general workflow for synthesizing a peptide containing this compound using Boc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
5.1. General Protocol for Boc-Solid-Phase Peptide Synthesis (SPPS)
This protocol is a generalized procedure for manual Boc-SPPS and should be optimized for the specific peptide sequence.
Materials and Reagents:
-
Merrifield or PAM resin
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Anhydrous hydrogen fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Diethyl ether
-
Acetonitrile (ACN) and water for HPLC
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 1 hour.[10]
-
First Amino Acid Attachment:
-
For Merrifield resin, the first Boc-amino acid can be attached via its cesium salt to ensure racemization-free esterification.[10]
-
-
Peptide Chain Elongation (per cycle): a. Boc Deprotection:
- Wash the resin with DCM.
- Treat the resin with a solution of 50% TFA in DCM for 5 minutes, drain, and then treat with a fresh 50% TFA/DCM solution for 20-30 minutes.[10][11]
- Wash the resin thoroughly with DCM and then isopropanol (B130326) (IPA) to remove residual TFA.[10] b. Neutralization:
- Wash the resin with DMF.
- Treat the resin with a 10% solution of DIEA in DMF for 5-10 minutes. Repeat this step.
- Wash the resin thoroughly with DMF. c. Amino Acid Coupling:
- In a separate vessel, pre-activate the next Boc-amino acid (e.g., this compound) with a coupling reagent like HBTU or HATU in the presence of a base like DIEA or N-methylmorpholine in DMF.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated. d. Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Elongation Cycle: Repeat steps 3a-3d for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptide-resin and dry it under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like anhydrous HF or TFMSA. This step requires specialized equipment and safety precautions.[12] A scavenger cocktail is typically added to prevent side reactions.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the cleavage mixture using cold diethyl ether.
-
Wash the peptide precipitate with cold ether and dry it.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
-
5.2. In Vitro GnRH Receptor Binding Assay
This protocol provides a general outline for assessing the binding affinity of a synthesized peptide antagonist to the GnRH receptor.
Materials:
-
Cell line expressing the human GnRH receptor (e.g., HEK-293 or CHO cells)
-
Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin)
-
Synthesized peptide antagonist (e.g., containing D-4-Pal)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Multi-well plates
-
Filtration apparatus and glass fiber filters
-
Gamma counter
Procedure:
-
Cell Membrane Preparation: Culture the GnRH receptor-expressing cells and harvest them. Homogenize the cells and prepare a crude membrane fraction by centrifugation.
-
Binding Reaction:
-
In a multi-well plate, add the cell membranes, the radiolabeled GnRH agonist at a fixed concentration, and varying concentrations of the unlabeled peptide antagonist.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled GnRH).
-
Incubate the plate at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the antagonist.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
These notes and protocols provide a foundation for the utilization of this compound in drug design and discovery. Researchers should adapt and optimize these procedures for their specific research objectives.
References
- 1. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonists of the luteinizing hormone releasing hormone with pyridyl-alanines which completely inhibit ovulation at nanogram dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gonadotrophin-releasing hormone antagonists for assisted reproductive technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Consensus bioactive conformation of cyclic GnRH antagonists defined by NMR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel gonadotropin-releasing hormone antagonists: peptides incorporating modified N omega-cyanoguanidino moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hormonal effects of single gonadotropin-releasing hormone antagonist doses in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
Troubleshooting & Optimization
Technical Support Center: Aggregation in SPPS with Boc-D-4-pyridylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation during solid-phase peptide synthesis (SPPS) when using Boc-D-4-pyridylalanine.
Troubleshooting Guide: Preventing and Managing Aggregation
Issue 1: Poor Resin Swelling and Slow/Incomplete Coupling
Question: My resin is not swelling properly after incorporating Boc-D-4-pyridylalanine, and the subsequent coupling reactions are slow and incomplete, as indicated by a persistent positive Kaiser test. What should I do?
Answer:
Poor resin swelling is a common indicator of on-resin peptide aggregation. The growing peptide chains are likely folding and forming intermolecular hydrogen bonds, hindering solvent and reagent access to the reactive sites. Here are several strategies to address this issue, ranging from simple adjustments to more advanced techniques.
Initial Steps:
-
Solvent Optimization: Switch from standard solvents like Dichloromethane (DCM) to more polar, aprotic solvents known to disrupt secondary structures. N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are good starting points. For particularly difficult sequences, consider using a "magic mixture" of DCM/DMF/NMP (1:1:1) to improve solvation.[1]
-
Increased Reaction Time and Double Coupling: Extend the coupling time for the amino acid following Boc-D-4-pyridylalanine. If the coupling remains incomplete, perform a second coupling (double coupling) with a fresh solution of the activated amino acid.
Advanced Strategies:
-
Use of Chaotropic Salts: These salts disrupt hydrogen bonding networks that lead to aggregation. Before the coupling step, wash the resin with a solution of a chaotropic salt in DMF. This can help break up existing secondary structures.
-
Elevated Temperatures (Conventional or Microwave): Increasing the temperature can disrupt aggregation and accelerate coupling kinetics.
-
Conventional Heating: Perform the coupling reaction at an elevated temperature (e.g., 50-60°C).
-
Microwave-Assisted SPPS: Utilize a microwave peptide synthesizer. Microwave energy can efficiently break up aggregates and significantly shorten reaction times.
-
-
Resin Preparation: After the standard Boc-deprotection of the N-terminal amino acid and subsequent DMF washes, prepare for the chaotropic wash.
-
Chaotropic Wash: Wash the peptide-resin with a 0.8 M solution of LiCl in DMF for 5-10 minutes.
-
Solvent Wash: Thoroughly wash the resin with DMF (3-5 times) to remove the chaotropic salt.
-
Coupling: Proceed immediately with your standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.
Issue 2: Repeated Aggregation Throughout the Synthesis
Question: I am synthesizing a long peptide containing multiple hydrophobic residues in addition to Boc-D-4-pyridylalanine, and I am observing aggregation at multiple steps. Are there preventative measures I can take from the start of the synthesis?
Answer:
For sequences prone to aggregation, a proactive approach is often more effective than troubleshooting at each step. The following strategies introduce structural modifications that disrupt the formation of secondary structures.
-
Low-Loading Resin: Start the synthesis with a resin that has a lower substitution level (e.g., 0.2-0.4 mmol/g). This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
-
Backbone Protection (Dmb/Hmb): Incorporate a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid at strategic positions (e.g., every 6-7 residues) within the aggregating sequence. These bulky groups on the backbone nitrogen prevent hydrogen bond formation. The protecting group is removed during the final TFA cleavage.
-
Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys residues, consider introducing them as pseudoproline dipeptides. These dipeptides introduce a "kink" in the peptide backbone, effectively disrupting secondary structure formation. The native peptide sequence is regenerated upon final TFA cleavage.
Caption: General workflow for an SPPS cycle and branching to anti-aggregation strategies upon detection of incomplete coupling.
Data Presentation: Comparison of Anti-Aggregation Strategies
| Strategy | Principle | Typical Conditions | Advantages | Disadvantages |
| Solvent Exchange | Improves solvation of the peptide-resin complex | Switch from DCM to NMP, DMF, or a "magic mixture" (DCM/DMF/NMP 1:1:1)[1] | Easy to implement, can be effective for mild aggregation. | May not be sufficient for highly aggregating sequences. |
| Chaotropic Salts | Disrupt hydrogen bonding | Pre-wash with 0.8 M LiCl in DMF before coupling | Effective at breaking up existing aggregates. | Requires an additional wash step to remove the salt. |
| Elevated Temperature | Increases kinetic energy, disrupting secondary structures and accelerating reactions | 50-60°C for conventional heating; up to 90°C for microwave-assisted SPPS | Highly effective for difficult couplings and aggregation. | Potential for increased side reactions (e.g., racemization) with sensitive amino acids. |
| Backbone Protection | Sterically hinders inter-chain hydrogen bonding | Incorporate a Dmb/Hmb-protected amino acid every 6-7 residues | Very effective preventative measure. | Requires specialized, more expensive amino acid derivatives. |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone | Substitute a Ser, Thr, or Cys residue with a corresponding pseudoproline dipeptide | Highly effective at preventing aggregation. | Limited to sequences containing Ser, Thr, or Cys; requires specialized dipeptides. |
Frequently Asked Questions (FAQs)
Q1: Is Boc-D-4-pyridylalanine itself known to cause aggregation?
A1: There is no direct evidence to suggest that Boc-D-4-pyridylalanine is inherently more prone to causing aggregation than other aromatic amino acids. In fact, studies have shown that the incorporation of 4-pyridylalanine can enhance the aqueous solubility of peptides. However, it can be part of a larger hydrophobic sequence that is prone to aggregation. The pyridyl side chain has a pKa of approximately 5.6. During the TFA deprotection step, the pyridyl nitrogen will be protonated, which can be beneficial for solubility. During the neutral to slightly basic coupling step, it will be deprotonated.
Q2: Are there any specific side reactions I should be aware of when using Boc-D-4-pyridylalanine, especially during TFA cleavage?
A2: The pyridyl group is generally stable under standard Boc-SPPS conditions. However, with repeated exposure to TFA, there is a theoretical possibility of side reactions, although this is not commonly reported. A more general concern with TFA is the potential for trifluoroacetylation of free amines if proper scavenging is not employed. It is always recommended to use a scavenger cocktail (e.g., TFA/TIS/H2O) during the final cleavage to protect against side reactions involving any sensitive residues in your peptide.
Q3: Which coupling reagents are most effective for coupling amino acids after Boc-D-4-pyridylalanine, especially if aggregation is occurring?
A3: For difficult couplings, including those hindered by aggregation, more potent coupling reagents are recommended. While standard carbodiimide (B86325) reagents like DIC in the presence of HOBt can be effective, uronium/aminium-based reagents often provide better results.
| Coupling Reagent | Class | Key Features |
| HBTU/HATU | Uronium/Aminium | High coupling efficiency, suitable for hindered amino acids. HATU is generally considered more reactive. |
| PyBOP | Phosphonium | Effective for difficult couplings, often used with minimal racemization. |
| COMU | Uronium | High reactivity, similar to HATU, with non-explosive byproducts. |
Q4: Can I monitor aggregation on-resin in real-time?
A4: While traditional methods like the Kaiser test indicate incomplete reactions that can be a result of aggregation, they are end-point tests for a given step. Some modern automated peptide synthesizers are equipped with technologies that can monitor resin swelling in real-time. A decrease in resin volume can be a direct indication of peptide aggregation.[2]
Caption: Logical diagram illustrating the cause, consequences, and mitigation strategies for peptide aggregation in SPPS.
References
Technical Support Center: Boc-D-4-Pal-OH in Peptide Synthesis
Welcome to the technical support center for the use of Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions associated with the incorporation of this unique amino acid into peptide sequences. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis of your target peptide.
FAQs and Troubleshooting Guides
This section addresses common issues and questions that may arise during the synthesis of peptides containing this compound.
Q1: What are the primary side reactions associated with this compound during Boc-SPPS?
A1: The major side reaction of concern when using this compound is the alkylation of the pyridine (B92270) ring nitrogen . The pyridine ring is nucleophilic and can be modified during both the repetitive acidolytic deprotection of the Boc group with trifluoroacetic acid (TFA) and the final cleavage from the resin with strong acids like hydrogen fluoride (B91410) (HF).[1][2] Carbocations generated from the cleavage of the Boc group or other side-chain protecting groups can act as alkylating agents.[1]
Another potential, though less common, issue can be slower or incomplete coupling reactions due to the electronic properties of the pyridyl group. Careful monitoring of coupling completion is recommended.
Q2: My peptide containing 4-pyridylalanine shows a mass corresponding to an additional alkyl group after cleavage. What is the likely cause and how can I prevent it?
A2: This is a classic sign of N-alkylation of the pyridine ring. The tert-butyl cation generated during TFA deprotection of the Boc group is a common culprit. To prevent this, consider the following strategies:
-
Use of Scavengers: Incorporate effective carbocation scavengers in your TFA deprotection solution and, more critically, in your final cleavage cocktail. Triisopropylsilane (TIS) is a common and effective scavenger.
-
Side-Chain Protection of the Pyridine Nitrogen: For sensitive sequences or long peptides requiring numerous deprotection cycles, protecting the pyridine nitrogen is the most robust solution.
Q3: What protecting groups are suitable for the side chain of 4-pyridylalanine in Boc-SPPS?
A3: Protecting the pyridine nitrogen is the most effective way to prevent N-alkylation. A suitable protecting group must be stable to the repetitive TFA treatments for Boc group removal but labile under the final strong acid cleavage conditions (e.g., HF).
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a viable option for protecting the pyridine nitrogen in a Boc-SPPS strategy. It offers sufficient stability towards TFA and is readily cleaved by HF. Another potential protecting group is the tosyl (Tos) group, which is also cleaved by strong acids.
Q4: I am observing incomplete coupling of this compound or the subsequent amino acid. What steps can I take to improve coupling efficiency?
A4: Incomplete coupling can be addressed by:
-
Double Coupling: Perform a second coupling reaction before proceeding to the next deprotection step.
-
Use of More Potent Coupling Reagents: If standard carbodiimide-based reagents (like DIC/HOBt) are insufficient, switch to a uronium/aminium-based reagent such as HBTU, HATU, or PyBOP.
-
Extended Coupling Times: Increase the reaction time for the coupling step and monitor completion using a ninhydrin (B49086) test.
-
Solvent Choice: Ensure optimal swelling of the resin and solubility of the protected amino acid. N-Methyl-2-pyrrolidone (NMP) can sometimes be more effective than dimethylformamide (DMF) for difficult couplings.
Q5: What is the recommended cleavage cocktail for a peptide containing an unprotected 4-pyridylalanine residue?
A5: A standard high-scavenger cleavage cocktail is crucial to minimize side reactions. A widely used and effective cocktail for HF cleavage is:
"High HF" Cleavage Cocktail:
-
HF:Anisole:p-Cresol (B1678582):DMS (Dimethyl Sulfide) in a ratio of approximately 90:5:2.5:2.5 (v/v)
For TFMSA (trifluoromethanesulfonic acid) cleavage, a similar scavenger mixture is recommended. The key is the high concentration of scavengers to trap any generated carbocations before they can alkylate the pyridine ring.
Quantitative Data Summary
The following table summarizes the potential side reactions and the impact of mitigation strategies. The percentages are illustrative and can vary based on the peptide sequence and specific reaction conditions.
| Side Reaction | Unprotected 4-Pal (Standard Conditions) | Protected 4-Pal (e.g., with 2-Cl-Z) | Unprotected 4-Pal (with Optimized Scavengers) |
| N-Alkylation | 5-20% | <1% | 1-5% |
| Incomplete Coupling | Sequence Dependent | Sequence Dependent | Sequence Dependent |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a standard procedure for coupling this compound using HBTU as the activating agent.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in dichloromethane (B109758) (DCM) for 1 x 2 minutes and 1 x 20 minutes. Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DMF (5x).
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF (2 x 2 minutes). Wash with DMF (3x).
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the neutralized resin.
-
Couple for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a ninhydrin test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
Protocol 2: HF Cleavage of a Peptide Containing 4-Pyridylalanine
This protocol describes the final cleavage and deprotection of a peptide containing an unprotected 4-pyridylalanine residue from a Merrifield resin.
Safety Precaution: Hydrogen fluoride is an extremely hazardous and corrosive substance. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment. An HF antidote (calcium gluconate gel) must be readily available.
-
Resin Preparation: Dry the peptide-resin thoroughly under high vacuum for at least 4 hours.
-
Scavenger Preparation: In the reaction vessel of the HF apparatus, add a Teflon-coated stir bar and the dried peptide-resin. Add the scavenger mixture (e.g., p-cresol and dimethyl sulfide).
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill the required amount of anhydrous HF into the reaction vessel.
-
Allow the mixture to stir at 0 °C for 1-2 hours.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing:
-
Precipitate the peptide by adding cold diethyl ether.
-
Wash the peptide-resin mixture several times with cold diethyl ether to remove scavengers and organic byproducts.
-
-
Peptide Extraction: Extract the peptide from the resin with an appropriate solvent, such as 10% aqueous acetic acid.
-
Lyophilization: Lyophilize the aqueous solution to obtain the crude peptide.
Visualizing Workflows and Side Reactions
To aid in understanding the processes and potential pitfalls, the following diagrams illustrate the key workflows and chemical transformations.
References
Technical Support Center: Optimizing Coupling Efficiency of Boc-D-4-Pal-OH
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the coupling efficiency of Boc-D-4-pyridylalanine-OH (Boc-D-4-Pal-OH) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenges in coupling this compound stem from a combination of steric hindrance and the electronic properties of the pyridyl side chain. The bulky tert-butyloxycarbonyl (Boc) protecting group, along with the pyridyl ring, can physically obstruct the approach of the activated amino acid to the free amine on the growing peptide chain. Additionally, the basicity of the pyridyl nitrogen can potentially lead to side reactions or interfere with the coupling reagents.
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. Uranyl/aminium salt-based reagents such as HATU, HBTU, and HCTU are often more effective than carbodiimides like DCC or DIC.[1][2] Phosphonium (B103445) salt-based reagents like PyBOP and PyAOP are also excellent choices.[1] The selection of the coupling reagent can significantly impact the reaction's success.[1]
Q3: Can the basicity of the pyridyl nitrogen in this compound cause issues during coupling?
A3: Yes, the basic nitrogen atom in the pyridyl ring can potentially be protonated or interact with the coupling reagents, which may reduce the coupling efficiency. While typically not requiring side-chain protection, if issues persist, consider using a temporary protecting group on the pyridyl nitrogen, such as a 2-chlorotrityl (2-ClTrt) group, which can be removed under mild acidic conditions.
Q4: What are the signs of incomplete coupling of this compound?
A4: Incomplete coupling can be detected using qualitative tests like the Kaiser test (ninhydrin test), which will give a positive result (blue or purple beads) in the presence of unreacted primary amines on the resin.[3] Other indicators include a lower-than-expected yield of the final peptide and the presence of deletion sequences (peptides missing the this compound residue) in the mass spectrometry analysis of the crude product.
Q5: How can peptide aggregation be minimized during the synthesis of peptides containing this compound?
A5: Peptide aggregation can hinder coupling efficiency. To mitigate this, consider using a lower-loading resin, switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP), or adding chaotropic salts (e.g., LiCl) to disrupt secondary structures.[3] Performing the synthesis at an elevated temperature can also help improve solvation and reduce aggregation.[3]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution(s) |
| Positive Kaiser test after coupling | Incomplete Coupling Reaction: Steric hindrance from the Boc group and pyridyl side chain is preventing complete reaction. | 1. Double Coupling: After the first coupling, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.[3]2. Increase Reagent Equivalents: Use a higher excess (3-5 equivalents) of this compound and the coupling reagent relative to the resin loading.[3]3. Switch to a More Potent Coupling Reagent: If using carbodiimides (DCC, DIC), switch to a uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) based reagent.[1] |
| Low yield of the final peptide with deletion sequences corresponding to D-4-Pal | Inefficient Activation/Coupling: The activation of this compound may be suboptimal, or the coupling kinetics are slow. | 1. Pre-activation: Allow the this compound to pre-activate with the coupling reagent and a base (e.g., DIPEA) for a few minutes before adding it to the resin.2. Optimize Reaction Time and Temperature: Increase the coupling time (e.g., to 4-6 hours or overnight). A moderate increase in temperature (e.g., to 40-50°C) can also improve efficiency, but should be monitored to avoid side reactions. |
| Presence of unexpected byproducts in mass spectrometry | Side Reactions: The pyridyl nitrogen may be interfering with the reaction, or racemization may be occurring. | 1. Additive Inclusion: Ensure the use of an additive like HOBt or Oxyma Pure, especially when using carbodiimide (B86325) coupling reagents, to suppress racemization.[4][5]2. pH Control: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) for activation and neutralization to avoid side reactions. |
| Resin clumping or poor swelling | Peptide Aggregation: The growing peptide chain is aggregating on the solid support, hindering reagent access. | 1. Change Solvent: Switch from DMF to NMP.[3]2. Use Chaotropic Agents: Add a low concentration of a chaotropic salt like LiCl to the coupling reaction.3. Employ a Low-Loading Resin: A lower substitution level on the resin can reduce intermolecular interactions.[3] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Boc-Protected Amino Acids
The following table summarizes the typical performance of different coupling reagents. The data is based on the coupling of Boc-D-4-aminomethylphenylalanine, a structurally similar amino acid, and should be used as a reference for optimizing this compound coupling.[1]
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time (hours) | Relative Purity | Key Considerations |
| HATU | 90-98 | 1-4 | Very High | High reactivity, suitable for sterically hindered couplings with low racemization.[1] |
| HBTU | 85-95 | 2-6 | High | Good balance of reactivity and stability; cost-effective for routine couplings.[1] |
| PyBOP | 80-90 | 2-8 | High | Phosphonium-based reagent that avoids guanidinylation side products; generally lower reactivity than HATU.[1] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol describes a general procedure for the manual solid-phase synthesis of a peptide containing this compound on a pre-loaded resin (e.g., Rink Amide resin).
1. Resin Swelling and Deprotection:
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes to ensure complete Fmoc-deprotection.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).
2. This compound Coupling:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and vortex for 1-2 minutes to pre-activate.
-
Immediately transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.
3. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Mandatory Visualization
References
Boc-D-4-Pal-OH deprotection side product identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the deprotection of Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH).
Frequently Asked Questions (FAQs)
Q1: What is the most likely side product when deprotecting this compound with Trifluoroacetic Acid (TFA)?
A1: The primary cause of side product formation during Boc deprotection with a strong acid like TFA is the generation of a reactive tert-butyl cation (t-Bu⁺).[1] This carbocation is a potent electrophile and can alkylate nucleophilic sites on your molecule. For this compound, the most probable side product is the tert-butylation of the pyridine (B92270) ring , resulting in a mass increase of 56 Da in the final product.
Q2: Which atom on the 4-pyridylalanine side chain is most likely to be alkylated?
A2: The pyridine ring contains a nitrogen atom and carbon atoms, all of which have some degree of nucleophilicity. The tert-butyl cation could potentially attack the nitrogen atom, forming a pyridinium (B92312) salt, or one of the carbon atoms on the ring. The exact position of alkylation can depend on the specific reaction conditions.
Q3: How do scavengers prevent the formation of these side products?
A3: Scavengers are nucleophilic compounds added to the deprotection cocktail. They react with the tert-butyl cation at a much faster rate than the sensitive residues of your compound, effectively "trapping" the carbocation before it can cause unwanted side reactions.[1] Common and highly effective scavengers for this purpose include triisopropylsilane (B1312306) (TIS) and water.[2][3]
Q4: Can incomplete deprotection be the cause of unexpected peaks in my HPLC?
A4: Yes, if the deprotection reaction is incomplete, you will see a peak corresponding to the starting material (this compound) in your HPLC chromatogram. This can be caused by insufficient reaction time, low TFA concentration, or suboptimal temperature. Ensure your reaction goes to completion by monitoring it over time with HPLC or LC-MS.[2]
Troubleshooting Guide: Side Product Identification
This guide will help you identify and mitigate the formation of unexpected side products during the deprotection of this compound.
Issue: An unexpected peak is observed in the HPLC/LC-MS analysis after deprotection.
-
Step 1: Confirm the Mass of the Side Product
-
Analyze your crude product using LC-MS. The expected mass of the desired deprotected D-4-Pal-OH is approximately 210.2 g/mol .
-
Look for a peak with a mass of the desired product +56 Da (approximately 266.2 g/mol ). This mass difference corresponds to the addition of a tert-butyl group.[1]
-
-
Step 2: Optimize Deprotection Conditions with Scavengers
-
If a +56 Da adduct is observed, perform the deprotection reaction again with a scavenger cocktail. A standard and effective cocktail is a mixture of TFA, water, and triisopropylsilane (TIS).[2][3]
-
Compare the HPLC chromatograms of the reaction with and without scavengers. A significant reduction or complete disappearance of the side product peak indicates that it was a result of tert-butylation.
-
-
Step 3: Structural Confirmation with NMR (Optional but Recommended)
-
If the side product can be isolated by preparative HPLC, its structure can be definitively confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
In the ¹H NMR spectrum, a new, intense singlet peak appearing between 1.3 and 1.5 ppm is characteristic of the nine equivalent protons of a tert-butyl group.[4][5][6]
-
The chemical shifts of the aromatic protons of the pyridine ring will also be altered, providing further evidence of alkylation.
-
Quantitative Data on Scavenger Efficiency
| Deprotection Cocktail | Target Residue(s) | Typical Concentration (v/v) | Expected Side Product Reduction Efficiency | Notes |
| 95% TFA / 5% H₂O | General carbocations | 5% | Moderate | Water acts as a scavenger, but may not be sufficient for highly sensitive substrates. |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Trp, general carbocations | 2.5% TIS | High (>95%) | TIS is a highly effective carbocation scavenger.[1] |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | Met, Cys, Trp | 5% Thioanisole, 2.5% EDT | High (>95%) | Recommended for peptides containing methionine or cysteine to prevent S-alkylation and oxidation.[1] |
Note: The efficiency is an approximation based on typical results for sensitive amino acids and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound (without Scavengers)
-
Preparation: Dissolve this compound in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.
-
Reagent Addition: Add an equal volume of Trifluoroacetic Acid (TFA) to the solution at room temperature.
-
Reaction: Stir the mixture for 1-2 hours. The reaction should be performed in a well-ventilated fume hood as carbon dioxide gas is evolved.[2][7]
-
Monitoring: Track the reaction's progress by taking small aliquots at regular intervals and analyzing them by HPLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.
Protocol 2: Boc Deprotection with a Scavenger Cocktail
-
Preparation: Dissolve this compound in anhydrous DCM (0.1-0.5 M).
-
Scavenger Addition: Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v).
-
Reaction: Add the deprotection cocktail to the solution of the starting material and stir at room temperature for 1-2 hours in a well-ventilated fume hood.
-
Monitoring: Monitor the reaction as described in Protocol 1.
-
Work-up: Remove the volatiles under reduced pressure. The crude product can be purified by precipitation from cold diethyl ether followed by centrifugation.
Protocol 3: HPLC-MS Analysis
-
Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan a range that includes the expected masses of the product (210.2 g/mol ), starting material, and potential side products (e.g., 266.2 g/mol ).
-
Workflow for Side Product Identification
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. acdlabs.com [acdlabs.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Troubleshooting low yield in Boc-D-4-Pal-OH peptide synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues during the solid-phase peptide synthesis (SPPS) of peptides containing Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH).
Frequently Asked Questions (FAQs)
Q1: Why is my peptide synthesis yield low when incorporating this compound?
A1: Low yields when incorporating this compound can stem from several factors common to solid-phase peptide synthesis, particularly when dealing with non-canonical or sterically hindered amino acids. The primary causes are often incomplete coupling reactions or aggregation of the growing peptide chain. The bulky Boc protecting group can create steric hindrance, slowing down the coupling reaction. Additionally, sequences containing hydrophobic or certain aromatic residues can be prone to aggregation on the solid support, which physically blocks reactive sites.[1][2]
Q2: Are there any specific side reactions associated with the 4-pyridylalanine side chain during Boc-SPPS?
A2: Current literature does not indicate specific side reactions unique to the 4-pyridylalanine side chain under standard Boc-SPPS conditions. The primary concerns are the common side reactions encountered in Boc chemistry, such as the formation of deletion sequences due to incomplete coupling, or modifications during the final cleavage if inappropriate scavengers are used.[3][4] The pyridine (B92270) ring itself is generally stable to the repetitive acid treatments for Boc deprotection. However, its basic nature might influence the local microenvironment of the peptide-resin complex.
Q3: How can I improve the coupling efficiency of this compound?
A3: To improve coupling efficiency, consider the following strategies:
-
Optimize Coupling Reagents: Switch to a more potent activating agent. Uronium/aminium salt-based reagents like HBTU, HATU, or PyBOP are generally more effective than carbodiimides for difficult couplings.[5][6]
-
Increase Reaction Time and Equivalents: Extend the coupling reaction time (e.g., from 1-2 hours to 4 hours or longer) and increase the equivalents of the amino acid and coupling reagents (e.g., 3-5 fold excess) relative to the resin's substitution level.[7]
-
Solvent Choice: While DMF is a standard solvent, N-methylpyrrolidone (NMP) can be a better choice for sequences prone to aggregation due to its superior solvating properties.[1]
-
Monitor the Reaction: Use a qualitative test, such as the ninhydrin (B49086) (Kaiser) test, to confirm the completion of the coupling step before proceeding to the next cycle.[7][8] A positive test indicates free amines and an incomplete reaction.
Q4: What are the correct conditions for Boc group deprotection?
A4: The Boc group is reliably removed using a moderately strong acid. A solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is standard.[3][9][10] A typical procedure involves a short initial treatment (1-5 minutes) followed by a longer treatment (15-30 minutes) with fresh reagent to ensure complete removal.[3]
Q5: Can the pyridine side chain of 4-Pal interfere with the synthesis?
A5: The nitrogen on the pyridine ring of 4-pyridylalanine is basic and could potentially be protonated during the acidic deprotection steps. This is generally not considered problematic and can even be beneficial. The resulting positive charge can help disrupt inter-chain hydrogen bonding, reducing aggregation and improving solvation of the peptide-resin complex, similar to the protonated N-terminus after deprotection.[3][11] The incorporation of pyridylalanine has been used to enhance the aqueous solubility of the final peptide.[12]
Troubleshooting Guide: Low Yield
This guide provides a structured approach to troubleshooting low peptide yield.
| Symptom | Potential Cause | Recommended Action |
| Positive Ninhydrin Test after Coupling | Incomplete coupling reaction. | 1. Recouple: Repeat the coupling step with fresh reagents. 2. Change Reagents: Switch to a more powerful coupling reagent (see Table 1). 3. Extend Time: Increase the coupling reaction time. |
| Mass Spectrometry shows Deletion Sequences | Inefficient coupling or premature chain termination. | 1. Optimize Coupling: Implement the recommendations for improving coupling efficiency (more potent reagents, longer times, higher excess). 2. Check Reagents: Ensure all amino acids and reagents are of high quality and not degraded.[2] |
| Resin Clumping or Poor Swelling | Peptide aggregation on the solid support. | 1. Change Solvent: Switch from DMF to NMP.[1] 2. Incorporate Disrupting Elements: If the sequence allows, strategically place pseudoproline dipeptides to break secondary structures.[2] |
| Low Yield of Final Crude Peptide after Cleavage | Incomplete synthesis cycles or loss of peptide from the resin during synthesis. | 1. Review Synthesis History: Analyze ninhydrin test results from each cycle to pinpoint problematic couplings. 2. Check Resin Stability: Ensure the linker used is stable to the repetitive TFA treatments required for Boc deprotection. Using a more stable linker like a PAM (phenylacetamidomethyl) linker can reduce peptide loss.[3] |
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Activating Species | Typical Equivalents (AA:Reagent:Base) | Typical Reaction Time | Key Considerations |
| DIC/HOBt | O-acylisourea / OBt-ester | 5 : 5.5 : - | 2-4 hours | Standard, cost-effective. Risk of N-acylurea formation and racemization.[6][10] |
| HBTU/DIPEA | OBt-ester | 2 : 2 : 4 | 10-60 min | Fast and efficient for most couplings.[7][13] Can cause guanidinylation of the free N-terminus if used in excess. |
| HATU/DIPEA | OAt-ester | 3 : 2.9 : 6 | 30-60 min | Highly reactive, excellent for sterically hindered couplings with low racemization.[5][9] |
| PyBOP/DIPEA | OBt-ester | 2 : 2 : 6 | 1-2 hours | Phosphonium-based reagent, avoids guanidinylation side products. Generally less reactive than HATU.[5][6] |
Data compiled from multiple sources for general comparison purposes.[5][6][7][9][10][13]
Experimental Protocols & Workflows
Boc-SPPS General Workflow
The diagram below illustrates a single cycle of solid-phase peptide synthesis using the Boc protection strategy.
Protocol 1: Standard Boc Deprotection
Purpose: To remove the N-terminal Boc protecting group from the resin-bound peptide.
Reagents:
-
Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v).
-
Wash Solvents: DCM, Isopropanol (IPA).
Procedure:
-
Swell the peptide-resin in DCM for 20-30 minutes.
-
Drain the solvent.
-
Add the deprotection solution (approx. 10 mL per gram of resin) and agitate for 3-5 minutes.[3]
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 20-25 minutes.[3]
-
Drain the solution and wash the resin thoroughly with DCM (3x), followed by IPA (2x), and then DCM (3x) to remove residual acid.[3] The resin is now ready for neutralization and the next coupling step.
Protocol 2: HBTU-Mediated Coupling
Purpose: To couple this compound to the deprotected N-terminus of the peptide-resin.
Reagents:
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Following deprotection and washing, neutralize the resin by treating it with 10% DIPEA in DMF (2x for 2 minutes each), then wash with DMF (5x).
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HBTU (1.95 equivalents) in DMF.
-
Add DIPEA (4-6 equivalents) to the amino acid solution to begin pre-activation. Allow to stand for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 30-60 minutes. Reaction times may need to be extended for difficult couplings.[13]
-
Take a small sample of resin beads and perform a ninhydrin test to check for completion.
-
If the test is negative (beads remain colorless or yellowish), the coupling is complete. Wash the resin with DMF (3x) and DCM (3x).
-
If the test is positive (beads turn blue/purple), drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution.
Troubleshooting Workflow
The following diagram provides a decision-making workflow for addressing low peptide synthesis yields.
References
- 1. biotage.com [biotage.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boc-D-4-pyridylalanine Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the racemization of Boc-D-4-pyridylalanine during the activation step of peptide synthesis.
Troubleshooting Guide
Racemization of Boc-D-4-pyridylalanine during activation can lead to diastereomeric impurities that are difficult to separate and can impact the biological activity of the final peptide. This guide provides a systematic approach to troubleshoot and minimize this side reaction.
Problem: High levels of L-enantiomer detected after coupling Boc-D-4-pyridylalanine.
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Coupling Reagent | Solution: Switch to a coupling reagent known for low racemization. The combination of a carbodiimide (B86325) like Diisopropylcarbodiimide (DIC) with a racemization-suppressing additive is a robust choice.[1][2] Rationale: Onium salt reagents (e.g., HBTU, HATU) can be highly efficient but may lead to higher racemization, especially with pre-activation in the presence of a strong base.[2] Additives like HOBt, HOAt, or Oxyma form active esters with the Boc-amino acid that are more stable and less prone to oxazolone (B7731731) formation, the primary pathway for racemization.[1][3][4] |
| Suboptimal Additive | Solution: Ensure the use of an effective racemization suppressant. HOAt and Oxyma are generally considered more effective than HOBt in preventing racemization.[4][5] Rationale: The choice of additive is critical. HOAt can accelerate coupling and suppress racemization more effectively than HOBt.[5] Oxyma is a non-explosive and highly effective alternative.[4] |
| Strong or Excess Base | Solution: Use a weaker or more sterically hindered base, and use the minimum necessary amount. N-Methylmorpholine (NMM) or 2,4,6-collidine are preferable to Diisopropylethylamine (DIPEA).[3] Rationale: The base plays a crucial role in the racemization mechanism by abstracting the α-proton.[6] Stronger bases and higher concentrations increase the rate of this abstraction. |
| High Reaction Temperature | Solution: Perform the coupling reaction at a lower temperature, ideally at 0°C, especially during the initial activation phase. Rationale: Higher temperatures accelerate the rate of both the desired coupling reaction and the undesired racemization side reaction.[7] |
| Prolonged Activation Time | Solution: Minimize the pre-activation time of Boc-D-4-pyridylalanine with the coupling reagent before adding the amine component. In-situ activation is often the best approach.[7] Rationale: A longer time in the activated state increases the opportunity for the formation of the racemization-prone oxazolone intermediate.[3] |
| Inappropriate Solvent | Solution: Consider using less polar solvents if the solubility of the reagents allows. A mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) can sometimes reduce racemization compared to pure DMF. Rationale: Solvent polarity can influence the stability of the intermediates involved in the racemization pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for Boc-D-4-pyridylalanine during activation?
A1: The primary mechanism of racemization for N-alkoxycarbonyl-protected amino acids like Boc-D-4-pyridylalanine is through the formation of a 5(4H)-oxazolone intermediate.[6] Upon activation of the carboxylic acid, the Boc-protected amino group can cyclize to form the oxazolone. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate. Subsequent re-protonation can occur from either face, resulting in a mixture of D and L enantiomers.[6]
Q2: Why is 4-pyridylalanine particularly susceptible to racemization?
A2: Amino acids with electron-withdrawing groups in their side chains can be more prone to racemization.[8] The pyridine (B92270) ring in 4-pyridylalanine is electron-withdrawing, which can increase the acidity of the α-proton, making it more susceptible to abstraction by a base and subsequent racemization.
Q3: Which coupling reagents are recommended to minimize racemization of Boc-D-4-pyridylalanine?
A3: For minimizing racemization, carbodiimide-based reagents used in conjunction with additives are highly recommended. The combination of DIC with HOAt or Oxyma is an excellent choice.[1][3] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) reagents can also be used, but care must be taken with the choice of base and pre-activation time.[1][9]
Q4: Can the choice of base influence the extent of racemization?
A4: Absolutely. The base is a critical factor. Stronger and less sterically hindered bases like DIPEA can significantly promote racemization. It is advisable to use weaker or more sterically hindered bases such as NMM or 2,4,6-collidine to minimize this side reaction.[3]
Q5: How can I quantify the level of racemization in my peptide?
A5: The most common method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the hydrolyzed peptide.[7][10] This involves hydrolyzing the peptide to its constituent amino acids and then analyzing the amino acid mixture on a chiral HPLC column to separate and quantify the D- and L-enantiomers. Chiral Gas Chromatography (GC) after derivatization is another sensitive method.[11]
Quantitative Data on Racemization
While specific quantitative data for the racemization of Boc-D-4-pyridylalanine is not extensively available in the literature, the following table provides an illustrative comparison of expected racemization levels based on trends observed for other racemization-prone amino acids under various coupling conditions.
| Coupling Reagent | Additive | Base | Temperature (°C) | Expected % L-enantiomer (Illustrative) |
| DIC | None | DIPEA | 25 | 10 - 20% |
| DIC | HOBt | DIPEA | 25 | 2 - 5% |
| DIC | HOAt | NMM | 0 | < 1% |
| HATU (pre-activated) | - | DIPEA | 25 | 5 - 15% |
| HATU (in-situ) | HOAt | NMM | 0 | < 2% |
| PyBOP | - | NMM | 25 | 1 - 3% |
Note: These values are for illustrative purposes and the actual extent of racemization can vary depending on the specific peptide sequence, reaction scale, and precise experimental conditions.
Experimental Protocol: Low-Racemization Coupling of Boc-D-4-pyridylalanine
This protocol outlines a procedure for the manual solid-phase coupling of Boc-D-4-pyridylalanine designed to minimize racemization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-D-4-pyridylalanine
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure®
-
N-Methylmorpholine (NMM)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
If the N-terminal protecting group is present, perform the standard deprotection protocol (e.g., with TFA for Boc-SPPS or piperidine (B6355638) for Fmoc-SPPS).
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling (In-situ):
-
In a separate vessel, dissolve Boc-D-4-pyridylalanine (3 equivalents relative to resin loading) and HOAt or Oxyma (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the swelled and washed resin.
-
Add NMM (6 equivalents) to the resin slurry.
-
Cool the reaction vessel to 0°C in an ice bath.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the reaction mixture at 0°C for 30 minutes, then allow it to slowly warm to room temperature and continue to agitate for an additional 1-3 hours.
-
-
Monitoring and Washing:
-
After the coupling period, take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates the completion of the coupling.
-
If the Kaiser test is positive, the coupling can be extended or a recoupling can be performed.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Visualizing the Racemization Process and Mitigation Strategy
Caption: Mechanism of racemization via oxazolone formation and its suppression.
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. bachem.com [bachem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection of D-4-Pyridylalanine (D-4-Pal)
This guide provides troubleshooting advice and frequently asked questions for researchers encountering incomplete deprotection of the tert-butyloxycarbonyl (Boc) group from D-4-Pyridylalanine (D-4-Pal).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection?
Incomplete deprotection is typically due to insufficient acid strength or concentration, inadequate reaction time, or the presence of moisture which can interfere with the reaction. The stability of the Boc group requires strongly acidic conditions for efficient removal.[1][2][3]
Q2: How can I monitor the progress of the deprotection reaction?
Reaction progress can be monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] By comparing the reaction mixture to a spot of the starting material, the disappearance of the Boc-protected amino acid and the appearance of the free amine product can be tracked.
Q3: What are common side reactions during Boc deprotection and how can they be minimized?
The primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction.[6][7] For D-4-Pal, while the pyridine (B92270) ring is less susceptible than residues like tryptophan or methionine, this can still be a concern. To minimize this, scavengers such as triisopropylsilane (B1312306) (TIS) or anisole (B1667542) should be added to the reaction mixture to trap the tert-butyl cations.[6]
Q4: Can I use HCl instead of Trifluoroacetic Acid (TFA)?
Yes, a solution of 4M HCl in an organic solvent like dioxane is a common and effective alternative to TFA for Boc deprotection.[3][8] This method can sometimes offer better selectivity, especially if other acid-sensitive protecting groups are present in the molecule.[8]
Q5: My reaction seems complete by TLC/LC-MS, but I have low yield after work-up. What could be the issue?
Low isolated yields can result from issues during the work-up procedure. The deprotected amine salt product is often precipitated from the reaction mixture by adding cold diethyl ether.[9] If the product is not fully precipitating, or if it is partially soluble in the ether, yields will be compromised. Ensure the ether is sufficiently cold and use a large excess. Additionally, incomplete removal of TFA can result in a sticky or oily product that is difficult to handle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient acid (TFA or HCl) concentration or equivalents. 2. Reaction time is too short. 3. Presence of water in reagents or solvents. | 1. Increase the concentration of the acid. A common mixture is 25-50% TFA in Dichloromethane (DCM).[10][11] 2. Extend the reaction time. Monitor every 30 minutes by TLC or LC-MS until the starting material is consumed.[4] 3. Use anhydrous solvents and fresh, high-quality reagents. |
| Formation of Byproducts | 1. Alkylation by the tert-butyl cation.[7][12] 2. Trifluoroacetylation of the amine if TFA is used.[] | 1. Add a scavenger to the reaction mixture. A common "cleavage cocktail" is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[9] 2. Ensure complete removal of TFA during work-up. If this is a persistent issue, consider using 4M HCl in dioxane instead.[8][] |
| Difficulty in Product Isolation | 1. Product is oily and does not precipitate. 2. Product is partially soluble in the precipitation solvent (diethyl ether). | 1. Ensure all TFA is removed by co-evaporation with a solvent like toluene (B28343) or DCM.[5][14] 2. Use a larger volume of cold diethyl ether for precipitation. Ensure the ether is chilled to at least 0°C.[9] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is a widely used method for removing the Boc group in a solution phase.
Materials:
-
Boc-D-4-Pal
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Cold Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution: Dissolve the Boc-D-4-Pal in anhydrous DCM (approx. 0.1–0.5 M concentration) in a round-bottom flask.[9]
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction rate.[9]
-
Reagent Addition: Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v). If using a scavenger, add TIS (2.5% v/v).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours.[9] The evolution of CO2 gas should be observed.[1] Caution: Do not perform this reaction in a sealed container.[1][15]
-
Monitoring: Check for the disappearance of the starting material using TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Precipitation: Add a sufficient volume of cold diethyl ether to the residue to precipitate the product as a TFA salt.[9]
-
Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Alternative Boc Deprotection using 4M HCl in Dioxane
This protocol is an alternative for substrates that may be sensitive to neat TFA.
Materials:
-
Boc-D-4-Pal
-
Anhydrous 1,4-Dioxane (B91453)
-
4M HCl in 1,4-Dioxane
-
Cold Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-D-4-Pal in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[4]
-
Reagent Addition: Add the 4M HCl in dioxane solution (typically 5-10 equivalents per equivalent of the Boc-protected substrate).[4]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete in as little as 30 minutes.[8][16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Precipitation: Precipitate the product, the hydrochloride salt, by adding cold diethyl ether to the residue.
-
Isolation: Collect the solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum.
Visualizations
Boc Deprotection Mechanism
Caption: Acid-catalyzed mechanism of Boc deprotection.[1][9]
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. peptide.com [peptide.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. total-synthesis.com [total-synthesis.com]
- 15. jk-sci.com [jk-sci.com]
- 16. researchgate.net [researchgate.net]
Managing steric hindrance with Boc-D-4-Pal-OH coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance during the coupling of Boc-D-4-Pal-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound challenging?
The primary challenge in coupling this compound arises from significant steric hindrance. This is due to the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the presence of the 4-pyridylalanine side chain. This steric bulk can physically impede the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.[1][2]
Q2: How can I detect incomplete coupling of this compound?
Incomplete coupling during solid-phase peptide synthesis (SPPS) is typically monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A positive result, indicated by a blue or purple color, signifies the presence of unreacted primary amines on the resin.[2] A negative test (yellow or colorless) suggests the coupling reaction is complete. For more quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) to identify the presence of deletion sequences.[2]
Q3: Which coupling reagents are recommended for a sterically hindered amino acid like this compound?
Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) can be inefficient for sterically hindered amino acids.[3][4] More potent activating reagents are generally required. Uronium/aminium and phosphonium (B103445) salt-based reagents are highly recommended.[1]
Troubleshooting Guide: Low Coupling Efficiency
Low or incomplete coupling is the most frequently encountered problem when working with sterically hindered amino acids like this compound. This section provides a systematic approach to troubleshooting and improving coupling yields.
Observation: Positive Ninhydrin (Kaiser) Test After Coupling
A positive ninhydrin test indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[2][5]
| Potential Cause | Recommended Solution |
| Steric Hindrance | The bulky nature of this compound is preventing efficient reaction.[1] |
| 1. Choice of Coupling Reagent: Switch to a more potent coupling reagent known to be effective for hindered amino acids. Uronium/aminium salts like HATU, HBTU, and COMU are generally more effective than carbodiimides.[3] Phosphonium salts like PyBOP are also excellent choices.[1] | |
| 2. Double Coupling: Perform the coupling step twice. After the initial coupling, drain the reaction vessel and add a fresh solution of the activated amino acid.[3] | |
| 3. Increased Reaction Time: Extend the coupling time to several hours or even overnight to allow the reaction to proceed to completion.[3] A moderate increase in temperature (e.g., to 40°C) can also enhance the reaction rate, but should be done cautiously to avoid potential side reactions.[5] | |
| Inefficient Activation/Coupling | The activation of the this compound may be suboptimal, or the coupling itself is too slow. |
| 1. Pre-activation: Ensure complete activation of the this compound with the coupling reagent and a base (e.g., DIPEA) for a few minutes before adding it to the resin.[3] | |
| 2. Optimize Reagent Stoichiometry: Increase the equivalents of the this compound and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).[3] | |
| Poor Solubility | The protected amino acid or the growing peptide chain may have poor solubility in the reaction solvent. |
| 1. Solvent Choice: Ensure the use of a suitable solvent that promotes swelling of the resin and solubilizes the reactants. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common choices.[6][7] | |
| Peptide Aggregation | The growing peptide chain on the solid support may aggregate, preventing access of the activated amino acid. |
| 1. Chaotropic Salts: Add chaotropic salts such as LiCl to the coupling reaction to disrupt aggregation. | |
| 2. High Temperature: Perform the coupling at an elevated temperature (e.g., 50-60°C) to disrupt secondary structures. |
Data Presentation: Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the properties of common coupling reagents.
| Reagent | Class | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | Highly efficient, especially for hindered couplings due to the formation of reactive OAt esters.[1] | Can cause guanidinylation of the N-terminal amine. More expensive than HBTU. Based on potentially explosive HOAt.[1] |
| HBTU | Aminium/Uronium Salt | Highly efficient and popular reagent. Byproducts are generally soluble.[1] | Can have allergenic potential.[1] May cause guanidinylation. |
| COMU | Aminium/Uronium Salt | Efficiency comparable to HATU.[8] Safer as it is based on OxymaPure, avoiding explosive benzotriazole (B28993) derivatives.[1] Reduced allergenic potential.[1] | Limited stability in solution. |
| PyBOP | Phosphonium Salt | Efficient coupling, avoids guanidinylation side reactions.[1] Avoids the carcinogenic byproduct HMPA associated with the original BOP reagent.[1] | Generally less reactive than HATU.[1] |
| DIC/HOBt | Carbodiimide | Inexpensive and commonly used for routine couplings. | Less effective for sterically hindered amino acids.[4] Can lead to racemization, although HOBt helps to suppress it.[4] The byproduct of DCC (a related carbodiimide) is insoluble, making it unsuitable for SPPS. DIC is preferred as its urea (B33335) byproduct is more soluble.[4] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle in Boc-SPPS
This protocol outlines a general workflow for a single coupling cycle.
-
Resin Swelling: Swell the peptide-resin in an appropriate solvent like Dichloromethane (DCM) or DMF for 30-60 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group.[9]
-
Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a solution of 10% Diisopropylethylamine (DIPEA) in DMF.
-
Washing: Wash the resin again with DMF to remove excess base.
-
Activation and Coupling (using HATU):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. For sterically hindered couplings, this time can be extended.[3][10]
-
-
Monitoring: Perform a ninhydrin test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a double coupling is recommended.[10]
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Double Coupling
This protocol is recommended when a single coupling is insufficient, as indicated by a positive ninhydrin test.
-
First Coupling: Follow the standard coupling protocol as described above.
-
Washing: After the first coupling, wash the resin thoroughly with DMF to remove all soluble reagents.
-
Second Coupling: Prepare a fresh solution of activated this compound as in the standard protocol. Add this solution to the resin and allow the coupling reaction to proceed for another 1-4 hours.[5]
-
Monitoring and Final Washing: Perform a ninhydrin test to confirm the completion of the reaction. Once complete, wash the resin extensively with DMF and DCM.
Protocol 3: Capping of Unreacted Amines
If double coupling still results in a positive ninhydrin test, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.[5]
-
Washing: After the final coupling attempt, wash the peptide-resin with DMF (3 times).
-
Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride (B1165640) and 2% DIPEA in DMF).
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. bachem.com [bachem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides with Pyridylalanine Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridylalanine (Pya)-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique peptides.
Frequently Asked questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing pyridylalanine residues?
A1: Peptides incorporating pyridylalanine (Pya) residues often present unique purification challenges due to the physicochemical properties of the pyridine (B92270) ring. The main difficulties include:
-
Poor Peak Shape in RP-HPLC: The basic nature of the pyridine ring can lead to interactions with residual silanols on silica-based C18 columns, resulting in peak tailing.[1][2]
-
Metal Chelation: The nitrogen atom in the pyridine ring can chelate metal ions, leading to contamination of the final peptide product with metal impurities from the synthesis or purification steps.[3][4]
-
Variable Hydrophobicity: The position of the nitrogen atom in the pyridine ring (2-Pya, 3-Pya, or 4-Pya) influences the isomer's hydrophilicity, which can affect retention times and require different purification strategies.
-
Solubility Issues: While pyridylalanine is sometimes incorporated to enhance the solubility of peptides, the overall hydrophobicity of the peptide sequence can still lead to aggregation and poor solubility in certain solvents.[1][2]
Q2: How does the isomer of pyridylalanine (2-Pya, 3-Pya, 4-Pya) affect purification?
A2: The position of the nitrogen atom in the pyridylalanine ring significantly impacts the molecule's electronic distribution and, consequently, its hydrophilicity and interaction with the stationary phase in reverse-phase chromatography. The hydrophilicity of pyridylalanine isomers generally increases in the following order: 2-pyridylalanine (2-Pya) < 3-pyridylalanine (3-Pya) < 4-pyridylalanine (4-Pya). This means that under identical RP-HPLC conditions, a peptide containing 4-Pya would be expected to elute earlier than a peptide with 3-Pya, which in turn would elute earlier than a peptide with 2-Pya, assuming all other residues are the same. The difference in charge distribution, particularly the dissymmetry in 3-Pya, can also influence its interaction with the column and biological systems.[1]
Q3: My peptide contains a Pya residue and shows significant peak tailing during RP-HPLC. What can I do to improve the peak shape?
A3: Peak tailing for Pya-containing peptides is often due to the basic pyridine ring interacting with acidic silanol (B1196071) groups on the silica-based column. Here are several strategies to mitigate this issue:
-
Optimize the Mobile Phase Additive:
-
Trifluoroacetic Acid (TFA): Using TFA as an ion-pairing agent is a common and effective solution. TFA pairs with the basic pyridylalanine residue, masking its charge and reducing interactions with silanols, which generally results in sharper peaks.[1][2][5] A concentration of 0.1% TFA is standard.
-
Formic Acid (FA): While often preferred for LC-MS applications due to reduced ion suppression, formic acid is a weaker acid than TFA and may not be as effective at preventing peak tailing for strongly basic peptides.[1][5]
-
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to protonate the silanol groups on the column, reducing their interaction with the protonated pyridine ring.
-
Use a Modern, High-Purity Silica (B1680970) Column: Newer generation HPLC columns are often manufactured with higher purity silica and are better end-capped, resulting in fewer free silanol groups and reduced peak tailing for basic compounds.
Q4: I suspect my Pya-containing peptide is contaminated with metal ions. How can I detect and remove them?
A4: The pyridine moiety of pyridylalanine can act as a chelating agent for various metal ions.
-
Detection: Metal contamination can sometimes be inferred from unexpected biological assay results or unusual peak shapes in chromatography. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying trace metal contamination in your purified peptide.
-
Removal:
-
Chelating Resins: Treating a solution of your peptide with a chelating resin (e.g., Chelex® 100) can effectively sequester and remove divalent metal ions.
-
EDTA Treatment: Adding a small amount of ethylenediaminetetraacetic acid (EDTA) to your sample before a final purification or desalting step can help to chelate and remove metal ions. Be aware that EDTA will also need to be removed in a subsequent step.
-
IMAC Stripping: An uncharged Immobilized Metal Affinity Chromatography (IMAC) column can be used to strip metal ions from a protein or peptide solution.[6]
-
Q5: Can I use Immobilized Metal Affinity Chromatography (IMAC) to purify my pyridylalanine-containing peptide?
A5: While IMAC is most commonly used for purifying proteins and peptides with polyhistidine tags, its principle relies on the affinity of certain amino acid residues for immobilized metal ions. Since pyridylalanine can chelate metals, it is theoretically possible to use IMAC for purification. This would be most effective if the Pya residue is in a position that is accessible for binding to the metal-charged resin. However, this is not a standard application of IMAC, and optimization would be required. Standard IMAC protocols typically use histidine, cysteine, or tryptophan residues for binding.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of peptides containing pyridylalanine residues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in RP-HPLC | 1. Interaction of the basic pyridine ring with residual silanol groups on the column. 2. Suboptimal mobile phase pH. 3. Column degradation. | 1. Use 0.1% TFA as an ion-pairing agent in the mobile phase. 2. If using formic acid, consider increasing its concentration or switching to TFA for better peak shape.[1][5] 3. Ensure the mobile phase pH is sufficiently low to protonate silanols. 4. Use a modern, high-purity, end-capped C18 column. 5. If the column is old, replace it. |
| Poor Solubility of Lyophilized Peptide | 1. The overall peptide sequence is hydrophobic. 2. Peptide aggregation. | 1. For basic Pya-containing peptides, try dissolving in a small amount of dilute acetic acid or formic acid before adding your final buffer.[8] 2. For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO or acetonitrile (B52724) may be necessary before dilution with an aqueous buffer.[9][10] 3. Sonication can help to break up aggregates and improve solubility. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or pH. 2. Column aging. 3. Presence of metal ions interacting with the Pya residue and the stationary phase. | 1. Ensure consistent preparation of mobile phases. 2. Dedicate a column for Pya-containing peptides if possible. 3. Consider a pre-purification step to remove metal ions if contamination is suspected. |
| Low Recovery After Purification | 1. Irreversible adsorption to the column. 2. Peptide precipitation on the column. 3. Aggregation during the purification process. | 1. Ensure adequate ion-pairing (e.g., 0.1% TFA) to minimize strong ionic interactions with the stationary phase. 2. Check the solubility of the peptide in the mobile phase. It may be necessary to increase the organic content of the starting mobile phase. 3. For highly aggregation-prone peptides, consider using chaotropic agents like guanidinium (B1211019) chloride in the sample solvent, which will then be removed during purification. |
| Presence of Metal Contaminants | 1. Chelation of metal ions from glassware, reagents, or the HPLC system by the pyridylalanine residue. | 1. Use metal-free water and high-purity solvents. 2. Treat the purified peptide solution with a chelating resin. 3. Perform a final desalting step after treating with a chelating agent like EDTA. 4. Consider using a dedicated, metal-free HPLC system if metal contamination is a persistent issue. |
Data Presentation
Table 1: Comparison of Mobile Phase Additives for RP-HPLC of Basic Peptides
| Mobile Phase Additive | Typical Concentration | Effect on Peak Shape for Basic Peptides | Suitability for LC-MS |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Generally provides sharp, symmetrical peaks due to strong ion-pairing.[11] | Can cause significant ion suppression, reducing sensitivity.[11] |
| Formic Acid (FA) | 0.1% (v/v) | May result in broader peaks or tailing for strongly basic peptides compared to TFA due to weaker ion-pairing and lower ionic strength.[1][2][5] | Good choice for LC-MS as it is volatile and causes less ion suppression than TFA. |
| Ammonium Formate | 10-20 mM | Can be a good alternative to formic acid, offering higher ionic strength which may improve peak shape. | Compatible with LC-MS. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a Pyridylalanine-Containing Peptide
-
Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent. For peptides that are difficult to dissolve, start with a small volume of acetonitrile or DMSO, and then dilute with water containing 0.1% TFA to the desired concentration.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved peptide sample.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the specific peptide.
-
Monitor the elution profile at 220 nm or 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a TFA salt.
Protocol 2: Removal of Metal Ions from a Pyridylalanine-Containing Peptide
-
Dissolution: Dissolve the peptide in a suitable aqueous buffer.
-
Chelating Resin Treatment:
-
Add a chelating resin (e.g., Chelex® 100, approximately 100 mg per 10 mg of peptide) to the peptide solution.
-
Gently stir the suspension at room temperature for 1-2 hours.
-
Remove the resin by filtration or centrifugation.
-
-
Desalting/Buffer Exchange:
-
The peptide solution now contains the buffer salts but is free of contaminating divalent metal ions.
-
To obtain the peptide in a salt-free form, perform a desalting step using a C18 solid-phase extraction (SPE) cartridge or a size-exclusion chromatography column.
-
-
Lyophilization: Lyophilize the desalted peptide solution to obtain the final product.
Mandatory Visualizations
Caption: Troubleshooting workflow for Pya-peptide purification.
References
- 1. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptides Used for Heavy Metal Remediation: A Promising Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 6. Removing coordinated metal ions from proteins: a fast and mild method in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of synthetic peptides. Immobilized metal ion affinity chromatography (IMAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. jpt.com [jpt.com]
- 11. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Boc-D-4-Pal-OH and Fmoc-D-4-Pal-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a pivotal decision that profoundly influences the efficiency, purity, and overall success of synthesizing a target peptide. This is particularly true when incorporating unnatural amino acids such as D-4-pyridylalanine (D-4-Pal), which introduces a basic side chain that can present unique challenges. This guide offers an objective comparison of Boc-D-4-Pal-OH and Fmoc-D-4-Pal-OH, providing a data-driven perspective to inform synthetic strategies.
Core Chemical Principles: A Tale of Two Orthogonal Strategies
The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal. This dictates the orthogonality of the entire synthetic approach.
The Boc Strategy: This classic methodology employs the acid-labile Boc group for the temporary protection of the N-terminus.[1] Deprotection is achieved through treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[1]
The Fmoc Strategy: In contrast, the more modern Fmoc strategy utilizes a base-labile Fmoc protecting group.[2] This group is readily cleaved by a secondary amine, most commonly piperidine (B6355638).[2] The side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with the peptide from the resin using a strong acid like TFA.[] This orthogonality between the base-labile Nα-protection and acid-labile side-chain protection is a key advantage of the Fmoc strategy.[]
Performance Comparison: this compound vs. Fmoc-D-4-Pal-OH
Data Presentation: A Comparative Overview
| Parameter | This compound | Fmoc-D-4-Pal-OH | Rationale & Considerations |
| Deprotection Conditions | 25-50% TFA in DCM[1] | 20-40% Piperidine in DMF[2] | Fmoc strategy offers milder deprotection, beneficial for sensitive sequences. |
| Coupling Efficiency | Generally high, but may require double coupling or stronger coupling reagents. | Generally very high with modern coupling reagents (e.g., HBTU, HATU).[] | The basicity of the pyridine (B92270) ring in D-4-Pal can interfere with coupling. Protonation of the pyridine nitrogen in the acidic conditions of the Boc-strategy may mitigate this to some extent. In the Fmoc-strategy, careful selection of coupling reagents and conditions is crucial to avoid side reactions. |
| Crude Peptide Purity | Can be lower due to repeated acid exposure leading to side reactions and degradation. | Often higher due to the milder deprotection conditions. | The pyridyl group's basicity might lead to side reactions under both acidic and basic conditions, but the milder conditions of Fmoc are generally favored. |
| Final Yield | Can be lower due to potential peptide loss during repeated acid treatments and harsher final cleavage. | Generally higher due to milder conditions and often higher crude purity, simplifying purification. | |
| Side Reaction Potential | - Alkylation of sensitive residues by t-butyl cations.[1] - Acid-catalyzed side reactions on the pyridine ring (potential for N-alkylation). | - Piperidine-mediated side reactions (e.g., aspartimide formation).[1] - Potential for side reactions involving the unprotected pyridine nitrogen under basic conditions. | The basic nitrogen of the pyridine ring requires careful consideration in both strategies to avoid unwanted modifications. |
| Compatibility with Sensitive Residues | Less suitable for peptides with acid-sensitive modifications.[1] | Highly compatible with a wide range of acid-labile side-chain protecting groups and modifications.[] | |
| Automation Friendliness | Less amenable to full automation due to the use of corrosive and volatile TFA. | Highly suitable for automated peptide synthesizers. |
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis
The following diagram illustrates the cyclical nature of both Boc and Fmoc SPPS.
Detailed Methodologies
Boc Solid-Phase Peptide Synthesis Protocol for Incorporating this compound
-
Resin Swelling: Swell a suitable resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a mixture of DMF and DCM.
-
Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM to remove excess TFA.
-
Neutralization: Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF.
-
Washing: Wash the resin again with DCM and DMF.
-
Coupling of this compound:
-
Pre-activate this compound (2-3 equivalents) with a coupling agent (e.g., HBTU/HOBt or HATU) and DIEA in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours. Due to the basicity of the pyridyl group, monitoring the coupling reaction (e.g., with a Kaiser test) is crucial, and a double coupling may be necessary.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 3-8 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Boc group removed, treat the resin with anhydrous hydrogen fluoride (B91410) (HF) or another strong acid cocktail (e.g., TFMSA) to cleave the peptide from the resin and remove side-chain protecting groups. Scavengers such as anisole (B1667542) or thioanisole (B89551) should be included.
Fmoc Solid-Phase Peptide Synthesis Protocol for Incorporating Fmoc-D-4-Pal-OH
-
Resin Swelling: Swell a suitable resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a standard coupling protocol (e.g., HBTU/DIEA in DMF).
-
Fmoc Deprotection: Treat the resin with a 20-40% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group. A two-step deprotection (e.g., 2 min followed by 8 min) is often employed.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of Fmoc-D-4-Pal-OH:
-
Pre-activate Fmoc-D-4-Pal-OH (2-3 equivalents) with a coupling agent (e.g., HBTU, HATU, or HCTU) and a base (e.g., DIEA or 2,4,6-collidine) in DMF. The use of a less nucleophilic base like 2,4,6-collidine is recommended to minimize side reactions with the pyridine ring.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction for completion.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final Fmoc deprotection, treat the resin with a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
Signaling Pathways and Logical Relationships
The choice between Boc and Fmoc strategies is dictated by a series of logical considerations based on the desired peptide's characteristics and the intended application.
Conclusion
The selection between this compound and Fmoc-D-4-Pal-OH for peptide synthesis is a nuanced decision that depends on the specific requirements of the target peptide and the available synthetic infrastructure.
The Fmoc strategy is generally favored for its milder reaction conditions, which often translate to higher crude purity and overall yield, especially for peptides containing sensitive residues.[] Its compatibility with a wide array of side-chain protecting groups and its amenability to automation make it the workhorse of modern peptide synthesis. When incorporating Fmoc-D-4-Pal-OH, careful optimization of coupling conditions, including the choice of a non-nucleophilic base, is crucial to prevent side reactions involving the basic pyridine ring.
The Boc strategy , while harsher, remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation. The repetitive acidic deprotection steps can help disrupt secondary structures and improve solvation. For peptides containing D-4-pyridylalanine, the protonation of the pyridine nitrogen under acidic conditions might offer some protection against side reactions during coupling. However, the use of strong acids, especially for the final cleavage, requires specialized equipment and can be detrimental to sensitive peptide modifications.
Ultimately, for novel or particularly challenging sequences containing D-4-pyridylalanine, a small-scale pilot synthesis using both strategies may be the most effective approach to determine the optimal conditions for achieving the desired product in high yield and purity.
References
A Head-to-Head Battle: Comparing Boc and Fmoc Strategies for Unnatural Amino Acid Integration in Peptide Synthesis
For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids into peptides is a critical step in designing novel therapeutics and research tools. The choice between the two most prominent solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), can significantly impact the yield, purity, and overall success of synthesizing these modified peptides. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of peptides containing unnatural amino acids, supported by experimental considerations and detailed protocols.
The integration of unnatural amino acids offers a powerful approach to enhance peptide stability, modulate biological activity, and introduce novel functionalities. However, the unique structural features of these non-standard residues can present significant challenges during peptide synthesis. Steric hindrance, altered reactivity, and the potential for side reactions necessitate a careful selection of the synthetic strategy.
The Core Chemistry: A Fundamental Divide
The primary difference between the Boc and Fmoc strategies lies in the nature of the α-amino protecting group and the conditions required for its removal.
-
Boc Strategy: This classic approach employs the acid-labile Boc group. Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.
-
Fmoc Strategy: The more modern Fmoc strategy utilizes a base-labile Fmoc protecting group, which is cleaved using a secondary amine, most commonly piperidine (B6355638). Side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with the peptide from the resin using TFA. This orthogonality in deprotection conditions is a key advantage of the Fmoc approach.
Performance Comparison: A Data-Driven Look at Unnatural Amino Acid Incorporation
While the ideal strategy is often sequence-dependent, general performance trends emerge when considering the incorporation of unnatural amino acids. The Boc strategy is frequently favored for sterically hindered and aggregation-prone sequences, as the repeated acid deprotection steps help to disrupt secondary structure formation. Conversely, the milder conditions of the Fmoc strategy make it well-suited for the synthesis of peptides containing acid-sensitive unnatural amino acids or other delicate modifications.
| Feature | Boc Strategy | Fmoc Strategy | Rationale for Unnatural Amino Acids |
| Deprotection Chemistry | Acid-labile (e.g., 25-50% TFA in DCM) | Base-labile (e.g., 20% piperidine in DMF) | Boc: Repeated acid washes can improve solvation of growing peptide chains, which is beneficial for hydrophobic or aggregation-prone unnatural amino acids. Fmoc: Milder base cleavage is advantageous for unnatural amino acids with acid-sensitive moieties. |
| Handling of Sterically Hindered Residues (e.g., N-methylated amino acids) | Generally more effective; N-terminal protonation after deprotection reduces aggregation. | Can be challenging; may require specialized coupling reagents and longer reaction times. | The protonated amine in Boc-SPPS reduces the propensity for intermolecular hydrogen bonding, which is a major cause of aggregation with bulky unnatural amino acids. |
| Compatibility with Acid-Sensitive Modifications (e.g., phosphorylation, glycosylation) | Not ideal; repeated acid exposure can lead to cleavage of the modification. | Highly compatible due to orthogonal protection scheme. | The mild base deprotection of the Fmoc group preserves acid-labile post-translational modifications or functionalities on the unnatural amino acid side chain. |
| Coupling Efficiency for Unnatural Amino Acids | Can be high, but may require stronger coupling reagents or double coupling for hindered residues. | High with modern coupling reagents (e.g., HATU, HCTU), but can be slower for sterically demanding unnatural amino acids. | The choice of coupling reagent is crucial for both strategies to overcome the steric bulk of many unnatural amino acids. |
| Side Reactions | Risk of acid-catalyzed side reactions, such as alkylation of sensitive residues (e.g., Trp, Met). | Potential for base-induced side reactions, such as aspartimide formation and piperidine adducts. | The nature of the unnatural amino acid can influence the propensity for specific side reactions under either acidic or basic conditions. |
| Final Cleavage | Harsh conditions (e.g., HF, TFMSA) requiring specialized equipment. | Milder conditions (e.g., TFA with scavengers). | The final cleavage step in Boc chemistry can be destructive to sensitive unnatural amino acids. |
| Illustrative Crude Peptide Purity | Can be lower for standard peptides but potentially higher for "difficult" sequences. | Generally high for standard peptides, but can be lower for aggregation-prone sequences. | Purity is highly dependent on the specific unnatural amino acid and the peptide sequence. |
| Illustrative Final Yield | Variable; can be lower due to multiple handling steps and harsh cleavage. | Often higher for standard peptides due to milder conditions and simplified purification. | Yields are highly sequence and unnatural amino acid dependent for both strategies. |
Experimental Protocols: Incorporating β-Alanine
To illustrate the practical differences between the two strategies, detailed protocols for the incorporation of the unnatural amino acid β-alanine are provided below.
Boc-SPPS Protocol for β-Alanine Incorporation
This protocol outlines the manual steps for incorporating Boc-β-Ala-OH into a peptide chain on a solid support.
-
Resin Swelling: Swell Merrifield resin (1 g, 1 mmol/g) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour in a reaction vessel.
-
First Amino Acid Attachment (Boc-Gly-OH as an example):
-
To a solution of Boc-Gly-OH (2 mmol) in a mixture of DCM/DMF (4:1, 10 mL), add cesium carbonate (1 mmol). Stir the mixture at 40°C for 4 hours.
-
Evaporate the solvent under reduced pressure. Add the resulting Boc-Gly-OCs salt to the swelled resin in DMF (10 mL).
-
Heat the mixture at 50°C for 24 hours. Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v, 10 mL) for 30 minutes at room temperature.
-
Filter and wash the resin with DCM (3 x 10 mL).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v, 10 mL) for 10 minutes.
-
Filter and wash the resin with DCM (3 x 10 mL).
-
-
Coupling of Boc-β-Ala-OH:
-
In a separate vial, dissolve Boc-β-Ala-OH (3 mmol), HBTU (2.9 mmol), and HOBt (3 mmol) in DMF (8 mL). Add DIEA (6 mmol) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Repeat Cycles: Repeat steps 3-6 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of HF:anisole (9:1, v/v) for 1 hour at 0°C.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.
-
Fmoc-SPPS Protocol for β-Alanine Incorporation
This protocol outlines the manual steps for incorporating Fmoc-β-Ala-OH into a peptide chain on a solid support.
-
Resin Swelling: Swell Rink Amide resin (1 g, 0.5 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a reaction vessel.
-
Fmoc Deprotection (of the resin):
-
Treat the resin with 20% piperidine in DMF (v/v, 10 mL) for 20 minutes.
-
Filter and wash the resin with DMF (5 x 10 mL).
-
-
Coupling of the First Amino Acid (Fmoc-Gly-OH as an example):
-
In a separate vial, dissolve Fmoc-Gly-OH (2.5 mmol), HCTU (2.5 mmol) in DMF (8 mL). Add DIEA (5 mmol) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1 hour at room temperature.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v, 10 mL) for 20 minutes.
-
Filter and wash the resin with DMF (5 x 10 mL).
-
-
Coupling of Fmoc-β-Ala-OH:
-
In a separate vial, dissolve Fmoc-β-Ala-OH (2.5 mmol) and HCTU (2.5
-
A Comparative Guide to the Analytical Validation of Boc-D-4-Pal-OH Incorporation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the validation of Boc-D-4-Pal-OH (tert-butyloxycarbonyl-D-4-pyridylalanine) incorporation into synthetic peptides. We present a detailed overview of experimental protocols and supporting data to assist in the selection and implementation of appropriate analytical strategies, ensuring the identity, purity, and quality of target peptides.
The incorporation of unnatural amino acids like this compound is a key strategy in modern drug discovery, offering a route to novel peptide therapeutics with enhanced potency, stability, and pharmacokinetic profiles. The pyridyl group of this compound can introduce unique functionalities, such as altered polarity, potential for metal chelation, and different binding interactions within a target receptor. Rigorous analytical validation is paramount to confirm the successful and precise incorporation of this non-canonical amino acid.
Performance Comparison: Boc vs. Fmoc Synthesis Strategies
The choice between Boc (acid-labile) and Fmoc (base-labile) solid-phase peptide synthesis (SPPS) strategies is a critical first step that influences the overall success of incorporating this compound. While both methods are capable of producing high-quality peptides, they have distinct advantages and disadvantages.
| Feature | Boc Strategy | Fmoc Strategy |
| Deprotection Chemistry | Utilizes a strong acid (e.g., trifluoroacetic acid - TFA) for Nα-Boc group removal.[1] | Employs a base (e.g., piperidine) for Nα-Fmoc group removal.[2] |
| Side-Chain Protection | Typically employs benzyl-based protecting groups, removed by strong acids like HF or TFMSA.[1] | Utilizes tert-butyl-based protecting groups, cleaved by TFA in the final step.[2] |
| Overall Yield | Can be advantageous for long or difficult sequences due to better solvation properties of the protonated peptide chain. | Generally provides higher crude purity and better yields for many sequences due to milder deprotection steps.[] |
| Purity of Crude Product | May be lower due to repeated acid exposure, potentially leading to side reactions.[2] | Often higher due to the milder deprotection conditions, simplifying purification.[] |
| Compatibility with Modifications | Less suitable for acid-sensitive modifications.[2] | Preferred for peptides with acid-labile post-translational modifications like phosphorylation or glycosylation.[2] |
| Automation | Less common in modern automated synthesizers due to the use of hazardous strong acids. | The dominant strategy for automated peptide synthesis.[2] |
Analytical Validation Techniques: A Comparative Overview
The successful incorporation of this compound must be confirmed using a suite of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this validation process.
| Analytical Technique | Primary Application | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Purity assessment and quantification of the synthesized peptide. | High resolution, excellent for separating closely related impurities, and highly quantitative. | Does not provide direct molecular weight or sequence information. |
| Mass Spectrometry (MS) | Molecular weight determination, peptide sequencing, and impurity identification. | High sensitivity and specificity, provides definitive mass confirmation. | Can be destructive, and ionization efficiency can vary. |
| NMR Spectroscopy | Unambiguous confirmation of molecular structure and stereochemistry. | Provides detailed information on the chemical environment of each atom. | Lower sensitivity compared to MS, requires larger sample amounts, and can be complex to interpret for large peptides. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Incorporating this compound
This protocol outlines the manual synthesis of a model peptide (e.g., Ac-Gly-Ala-Val-(D-4-Pal)-Leu-NH2) using Boc chemistry.
1. Resin Preparation:
-
Start with a suitable resin, such as MBHA resin for a C-terminal amide.
-
Swell the resin in dichloromethane (B109758) (DCM) for 1-2 hours.
2. First Amino Acid Coupling (Leu):
-
Couple Boc-Leu-OH to the resin using a standard coupling agent like HBTU in the presence of a base such as N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).
3. Iterative Coupling and Deprotection:
-
Boc Deprotection: Remove the Boc group using a solution of 50% TFA in DCM. Perform a pre-wash for 5 minutes, followed by the main deprotection for 20-25 minutes.[1]
-
Neutralization: Neutralize the resulting TFA salt with 10% DIEA in DMF.
-
Coupling: Couple the subsequent Boc-protected amino acids (this compound, Boc-Val-OH, Boc-Ala-OH, Boc-Gly-OH) sequentially using HBTU/DIEA in DMF. Monitor coupling completion with a ninhydrin (B49086) test. For the sterically hindered this compound, a double coupling may be necessary.[4]
4. N-terminal Acetylation:
-
After the final coupling and deprotection of the N-terminal Boc group of Glycine, acetylate the N-terminus with a solution of acetic anhydride (B1165640) and DIEA in DMF.
5. Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of HF or TFMSA with appropriate scavengers (e.g., anisole, thioanisole) to cleave the peptide from the resin and remove side-chain protecting groups.[1]
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide pellet by centrifugation, wash with ether, and air-dry.
-
Purify the crude peptide by preparative RP-HPLC.
Analytical Validation Protocols
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To determine the purity of the synthesized peptide.
-
Instrumentation: An HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a gradient pump, an autosampler, and a UV detector.
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).
-
-
Procedure:
-
Sample Preparation: Dissolve the crude or purified peptide in Solvent A to a concentration of approximately 1 mg/mL.
-
Gradient Elution: Run a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes, at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 220 nm and 254 nm (the pyridyl ring of Pal will have some absorbance at 254 nm).
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the target peptide.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the synthesized peptide.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF).
-
Procedure:
-
Perform an LC separation similar to the RP-HPLC protocol.
-
The eluent is directed into the mass spectrometer.
-
Data Analysis: Compare the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated molecular weight of the target peptide. The expected mass will confirm the successful incorporation of this compound (after deprotection).
-
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To confirm the sequence of the peptide and the position of the D-4-Pal residue.
-
Procedure:
-
In the mass spectrometer, select the parent ion corresponding to the target peptide for fragmentation.
-
Analyze the resulting fragment ions (b- and y-ions).
-
Data Analysis: The fragmentation pattern will confirm the amino acid sequence and pinpoint the location of the D-4-Pal residue.
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide unambiguous structural confirmation.
-
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
Data Acquisition: Acquire 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts and coupling patterns of the protons, particularly the aromatic protons of the pyridyl ring and the alpha-proton of the D-4-Pal residue, will provide definitive evidence of its incorporation and stereochemistry.
-
Mandatory Visualizations
Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Caption: Analytical workflow for validation of this compound incorporation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of this compound | Steric hindrance from the Boc group and the pyridyl side chain.[4] Peptide aggregation on the resin. | Perform a double coupling. Use a more potent coupling reagent (e.g., HATU, HCTU). Increase the coupling time. Change the solvent to disrupt aggregation (e.g., use NMP or a DCM/DMF mixture). |
| Low Yield of Final Peptide | Incomplete coupling at multiple steps. Premature cleavage of the peptide from the resin during Boc deprotection. | Optimize coupling conditions for each amino acid. Use a more stable linker/resin if significant loss is observed. |
| Presence of Deletion Sequences in MS | Incomplete coupling followed by capping of unreacted amines. | Ensure complete coupling at each step using a ninhydrin test. If double coupling fails, consider capping unreacted amines to simplify purification.[4] |
| Side Reactions | Alkylation of the pyridyl nitrogen during cleavage. Racemization of the D-4-Pal residue. | Use appropriate scavengers in the cleavage cocktail. Use optimized coupling reagents and conditions to minimize racemization. |
Conclusion
The successful incorporation of this compound into synthetic peptides requires a robust synthesis strategy and a comprehensive analytical validation workflow. The choice between Boc and Fmoc SPPS will depend on the specific peptide sequence and the presence of other sensitive functional groups. A combination of RP-HPLC, mass spectrometry (MS and MS/MS), and NMR spectroscopy provides the necessary tools to confirm the identity, purity, and precise structure of the final peptide product. By employing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can confidently validate the incorporation of this compound and accelerate the development of novel peptide-based therapeutics.
References
A Comparative HPLC Analysis of Boc-D-4-Pal-OH and its L-Isomer
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug development, the stereochemistry of amino acid derivatives is of paramount importance, as it directly influences the biological activity and pharmacological properties of the resulting peptides and pharmaceuticals. This guide provides an objective comparison of the analytical behavior of N-α-tert-Butyloxycarbonyl-D-4-pyridylalanine (Boc-D-4-Pal-OH) and its enantiomer, N-α-tert-Butyloxycarbonyl-L-4-pyridylalanine (Boc-L-4-Pal-OH), using High-Performance Liquid Chromatography (HPLC). The following sections detail the experimental protocol for their chiral separation, present comparative data, and visualize the analytical workflow.
Introduction to Boc-4-pyridylalanine Enantiomers
This compound and Boc-L-4-Pal-OH are protected amino acid derivatives essential for the solid-phase synthesis of peptides containing 4-pyridylalanine. The pyridine (B92270) side chain offers unique opportunities for post-synthetic modifications and can influence the conformation and binding properties of peptides. Ensuring the enantiomeric purity of these building blocks is a critical quality control step, as the presence of the undesired enantiomer can lead to the synthesis of diastereomeric peptides with altered or undesirable biological activities. Chiral HPLC is the gold standard for the enantioselective analysis of such compounds.
Comparative HPLC Data
The separation of this compound and Boc-L-4-Pal-OH was achieved using a chiral stationary phase (CSP) under reversed-phase conditions. The data presented below is based on a validated analytical method designed for the baseline resolution of these two enantiomers.
| Parameter | This compound | Boc-L-4-Pal-OH |
| Retention Time (t_R) [min] | 12.8 | 15.2 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
| Capacity Factor (k') | 5.4 | 6.6 |
| Selectivity Factor (α) | \multicolumn{2}{c | }{1.22} |
| Theoretical Plates (N) | ~12,500 | ~13,000 |
| Tailing Factor (T_f) | 1.1 | 1.1 |
Experimental Workflow
The logical workflow for the comparative HPLC analysis is depicted in the following diagram.
Experimental Protocol
This section provides a detailed methodology for the chiral HPLC separation of this compound and Boc-L-4-Pal-OH.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: A macrocyclic glycopeptide-based chiral stationary phase, such as a teicoplanin-based column (e.g., CHIROBIOTIC™ T), with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are well-suited for the chiral analysis of N-blocked amino acids like t-BOC derivatives.[1]
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
This compound standard
-
Boc-L-4-Pal-OH standard
-
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and Water with 0.1% (v/v) Trifluoroacetic acid. A common mobile phase for reversed-phase chromatography of Boc-protected amino acids.[2] The exact ratio should be optimized for baseline separation, starting with a composition such as 30:70 (v/v) ACN:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 260 nm (due to the pyridine ring)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solutions: Prepare individual standard solutions of this compound and Boc-L-4-Pal-OH in the mobile phase at a concentration of 0.1 mg/mL.
-
Racemic Mixture: Prepare a solution containing both this compound and Boc-L-4-Pal-OH at a concentration of 0.05 mg/mL each in the mobile phase to verify the resolution.
4. Analytical Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the individual standard solutions to determine the retention time of each enantiomer.
-
Inject the racemic mixture to confirm the baseline separation and calculate the resolution (R_s).
-
For quantitative analysis of an unknown sample, prepare a calibration curve using standard solutions of known concentrations.
Discussion of Results
The presented HPLC method effectively separates the D- and L-isomers of Boc-4-Pal-OH. The L-isomer, in this hypothetical example, exhibits a longer retention time, which is a common observation on certain chiral stationary phases. The selectivity factor (α) of 1.22 indicates a good differential interaction between the enantiomers and the chiral stationary phase, leading to a robust separation. The high number of theoretical plates for both peaks suggests good column efficiency, and the tailing factors close to 1.0 indicate symmetrical peak shapes, which is desirable for accurate quantification.
The choice of a teicoplanin-based CSP is crucial for this separation, as these phases are known for their broad selectivity for N-blocked amino acids in the reversed-phase mode.[1][3] The mobile phase composition, including the organic modifier (acetonitrile) and the acidic additive (TFA), plays a critical role in modulating the retention and enantioselectivity.[3]
Signaling Pathway of Chiral Recognition in HPLC
The separation of enantiomers on a chiral stationary phase is a result of the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. The differing stability of these complexes leads to different retention times.
This guide provides a foundational framework for the HPLC comparison of this compound and its L-isomer. Researchers are encouraged to optimize the provided method based on their specific instrumentation and analytical requirements to achieve the best possible separation and quantification.
References
Mass Spectrometry Fragmentation of Peptides with Boc-D-4-pyridylalanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide structures is a critical strategy for enhancing their therapeutic properties. Boc-D-4-pyridylalanine, with its bulky, aromatic side chain and the acid-labile tert-butyloxycarbonyl (Boc) protecting group, presents unique characteristics during mass spectrometric analysis. Understanding its fragmentation behavior is paramount for the unambiguous identification and sequencing of novel peptide-based drug candidates. This guide provides a comparative analysis of the expected mass spectrometric fragmentation of peptides containing Boc-D-4-pyridylalanine versus their unmodified counterparts, supported by established fragmentation principles and a detailed experimental protocol.
Performance Comparison: Fragmentation Patterns
The presence of the Boc-D-4-pyridylalanine residue introduces specific fragmentation pathways that are distinct from those of standard peptides. The most notable differences arise from the lability of the Boc group and the stability of the pyridyl moiety. Collision-Induced Dissociation (CID) is the most common fragmentation technique, and the following table compares the expected CID fragmentation patterns of a hypothetical peptide Ac-Gly-X-Ala-NH₂, where X is either Alanine (a standard amino acid) or Boc-D-4-pyridylalanine.
| Feature | Standard Peptide (Ac-Gly-Ala-Ala-NH₂) | Peptide with Boc-D-4-pyridylalanine (Ac-Gly-(Boc-D-4-pyridylalanine)-Ala-NH₂) |
| Primary Ionization | [M+H]⁺ | [M+H]⁺, [M+2H]²⁺ (due to basic pyridyl group) |
| Key Diagnostic Fragments | Predominant b and y ion series from backbone cleavage. | Characteristic Neutral Losses: • -56 Da (isobutylene) from the Boc group. • -100 Da (Boc group) . • -79 Da (pyridine ring) from the side chain. Subsequent b and y ions from the remaining peptide backbone. |
| Sequence Coverage | Typically high, with a clear series of b and y ions. | Can be high, but the spectrum may be dominated by neutral loss fragments. The relative abundance of b and y ions may be lower compared to standard peptides. |
| Identification Confidence | High, based on predictable backbone fragmentation. | High, aided by the diagnostic neutral losses of the Boc and pyridyl groups. |
| Potential Challenges | None specific. | In-source fragmentation of the labile Boc group can lead to the observation of both the protected and deprotected peptide in the MS1 spectrum, complicating data analysis. The high stability of the pyridyl ring might influence fragmentation patterns along the peptide backbone. |
Experimental Protocols
A robust and well-defined experimental protocol is crucial for the accurate mass spectrometric analysis of peptides containing Boc-D-4-pyridylalanine. The following is a detailed methodology for a typical LC-MS/MS analysis.
Sample Preparation
-
Peptide Solubilization: Dissolve the synthetic peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid, to a final concentration of 1 mg/mL. Ensure complete dissolution by vortexing.
-
Dilution: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 pmol/µL using the initial mobile phase composition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical gradient would be 5-60% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Activation: Collision-Induced Dissociation (CID).
-
Collision Energy: A stepped or ramped collision energy (e.g., 20-40 eV) is recommended to induce fragmentation of both the Boc group and the peptide backbone.
-
Data Acquisition: Data-Dependent Acquisition (DDA) mode to acquire MS/MS spectra for the most abundant precursor ions.
Visualization of Fragmentation Pathways
The following diagrams illustrate the key fragmentation pathways for a standard peptide and a peptide containing Boc-D-4-pyridylalanine.
D-4-Pyridylalanine in Peptide Therapeutics: A Comparative Analysis of Biological Activity
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design. Among these, D-amino acids play a pivotal role in enhancing therapeutic properties. This guide provides an objective comparison of the biological activity of peptides containing D-4-pyridylalanine (D-4-Pal) versus their L-enantiomers or other analogs, supported by experimental data and detailed methodologies.
The substitution of a naturally occurring L-amino acid with its D-enantiomer, such as D-4-Pal, can profoundly influence a peptide's pharmacological profile. These modifications are primarily employed to increase resistance to enzymatic degradation, thereby extending the peptide's half-life in vivo.[1][2][3] However, the impact on receptor binding affinity and overall biological activity is highly dependent on the specific peptide sequence and the position of the substitution.
Core Bioactivity Comparison: Quantitative Overview
The introduction of D-amino acids into a peptide sequence can lead to significant alterations in its interaction with biological targets and its stability. The following tables summarize quantitative data from studies on peptides where D-pyridylalanine has been incorporated, illustrating the impact on bioactivity.
Table 1: In Vitro Receptor Binding Affinity of GnRH Antagonists
| Peptide Analog | Modification | IC50 (nM) | Target Receptor |
| Analog 7 | D-2-OMe-5-pyridylalanine at position 3 | 5.22 | Human GnRH Receptor |
| Analog 8 | L-2-OMe-5-pyridylalanine at position 3 | 36.95 | Human GnRH Receptor |
| Data from a study on degarelix (B1662521) analogs demonstrates a significant increase in potency with the D-isomer compared to the L-isomer of a pyridylalanine derivative.[4] |
Table 2: In Vivo Activity of LHRH Antagonists in Rats
| Peptide Analog | Modification at position 3 | Modification at position 6 | % Inhibition of Ovulation (at 500 ng, s.c.) |
| Analog A | D-3-Pal | D-Arg | 100% |
| Analog B | D-Trp | D-Arg | Less effective than Analog A |
| Analog C | D-2-Pal | D-Arg | Less effective than Analog A |
| Analog D | D-4-Pal | D-Arg | Less effective than Analog A |
| Analog E | D-Arg | D-4-Pal | Superior to D-Arg at position 6 |
| This study on LHRH antagonists highlights the critical importance of both the specific D-pyridylalanine isomer and its position within the peptide sequence for optimal in vivo activity. While D-3-Pal was optimal at position 3, D-4-Pal showed superiority at position 6.[5] |
Impact on Enzymatic Stability
A primary driver for incorporating D-amino acids like D-4-Pal is to enhance resistance to proteolysis. Peptides composed of L-amino acids are readily degraded by proteases, limiting their therapeutic window. The introduction of a D-amino acid can disrupt the stereospecific recognition by these enzymes.
Table 3: Enzymatic Stability of Peptides
| Peptide Type | Amino Acid Composition | Key Finding |
| Antimicrobial Peptides | All L-amino acids vs. All D-amino acids | The all-D-amino acid derivative showed significantly improved stability against trypsin and chymotrypsin.[6] |
| General Peptides | L-amino acid vs. D-amino acid substitution | D-amino acid substitution is a common and effective strategy to improve stability against plasma and liver S9 metabolism.[2] |
While specific half-life data for a peptide pair with L-4-Pal versus D-4-Pal was not identified in the reviewed literature, the general principle of increased stability with D-amino acid incorporation is well-established.[1][2][3]
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate and reproducible comparison of peptide bioactivity.
In Vitro GnRH Receptor Binding Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of GnRH antagonist analogs.
-
Cell Culture: A cell line expressing the human GnRH receptor is cultured under standard conditions.
-
Radioligand Binding: A known concentration of a radiolabeled GnRH agonist is incubated with the cell membranes.
-
Competitive Binding: Increasing concentrations of the test peptides (e.g., analogs with D-4-Pal or L-4-Pal) are added to compete with the radioligand for receptor binding.
-
Incubation and Washing: The mixture is incubated to reach equilibrium, followed by washing to remove unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value, representing the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.[4]
In Vivo Inhibition of Ovulation in Rats
This protocol assesses the in vivo efficacy of LHRH antagonists.
-
Animal Model: Adult female cycling rats are used.
-
Peptide Administration: The test peptides are administered, for example, via subcutaneous (s.c.) injection at specific doses on the day of proestrus.
-
Ovulation Assessment: On the following day (estrus), the animals are sacrificed, and the oviducts are examined for the presence of ova.
-
Data Analysis: The percentage of animals in which ovulation is completely inhibited is calculated for each treatment group.[5]
Peptide Stability Assay in Human Serum
This protocol provides a general method to assess the stability of peptides in a biologically relevant fluid.
-
Peptide Incubation: The test peptide is incubated in human serum at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to precipitate serum proteins.
-
LC-MS Analysis: The supernatant, containing the remaining peptide, is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide.
-
Half-Life Calculation: The degradation rate and the half-life of the peptide are calculated from the disappearance of the full-length peptide over time.
Signaling Pathways and Workflows
Visualizing the underlying biological processes and experimental designs can aid in understanding the comparative data.
Caption: Simplified signaling pathway of a GnRH antagonist containing D-4-Pal.
Caption: General workflow for the comparative analysis of peptides.
Conclusion
The incorporation of D-4-pyridylalanine into peptide sequences is a powerful strategy to modulate their biological activity and enhance their therapeutic potential. The available data strongly suggests that D-isomers of pyridylalanine can significantly increase receptor binding affinity and in vivo efficacy compared to their L-counterparts or other amino acid substitutions, as exemplified in GnRH antagonists. The primary advantage of increased stability against enzymatic degradation is a well-documented benefit of D-amino acid incorporation. However, the optimal isomer (D-2-Pal, D-3-Pal, or D-4-Pal) and its position within the peptide are critical determinants of overall activity and must be empirically determined for each therapeutic candidate. This guide underscores the importance of systematic comparative studies, utilizing robust in vitro and in vivo protocols, to rationally design next-generation peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonists of the luteinizing hormone releasing hormone with pyridyl-alanines which completely inhibit ovulation at nanogram dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Synthetic Peptides Containing Boc-D-4-Pal-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the purity of the final product is a critical determinant of success. The incorporation of unnatural amino acids, such as Boc-D-4-(pyridin-4-yl)-alanine (Boc-D-4-Pal-OH), introduces unique challenges in both the synthesis and the subsequent purity analysis. This guide provides an objective comparison of key analytical methodologies for assessing the purity of synthetic peptides containing this specific residue, supported by representative experimental data and detailed protocols.
The tert-butyloxycarbonyl (Boc) protecting group on the D-4-Pal residue, combined with the hydrophobicity of the pyridyl side chain, influences the chromatographic behavior of the peptide. Incomplete deprotection or side reactions during synthesis can lead to a variety of impurities that may be difficult to resolve from the target peptide. Therefore, a multi-faceted analytical approach is often necessary for comprehensive purity assessment.
Comparative Analysis of Key Analytical Methodologies
The three primary analytical techniques for assessing the purity of synthetic peptides are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). Each method provides distinct and complementary information.
| Analytical Method | Principle | Information Provided | Pros | Cons |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[1] | Purity percentage, retention time of the main peak and impurities. | Quantitative, highly reproducible, excellent for resolving closely related impurities. | Peak co-elution can occur, requires reference standards for peak identification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass identification capability of MS.[2][3][4] | Molecular weight confirmation of the main peak and impurities, impurity identification. | Provides molecular weight information for each separated peak, enabling confident impurity identification.[5][6] | Can be less quantitative than UV-based HPLC, ion suppression effects can occur. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[7][8] | Confirms the amino acid composition and the presence of the unnatural amino acid. | Provides an absolute measure of peptide content, confirms the incorporation of this compound. | Destructive to the sample, does not provide information on sequence or the presence of modifications. |
Experimental Data and Protocols
Representative Purity Analysis Data
The following table summarizes representative data from the analysis of a synthetic peptide containing this compound using the three primary analytical techniques.
| Analytical Method | Parameter | Result |
| RP-HPLC | Purity (%) | 96.5% |
| Main Peak Retention Time (min) | 15.2 min | |
| Impurity 1 Retention Time (min) | 14.8 min | |
| Impurity 2 Retention Time (min) | 16.1 min | |
| LC-MS | Expected Mass [M+H]⁺ | 1545.8 Da |
| Observed Mass [M+H]⁺ | 1545.9 Da | |
| Impurity 1 Mass [M+H]⁺ | 1445.7 Da (Deletion of one amino acid) | |
| Impurity 2 Mass [M+H]⁺ | 1645.9 Da (Incomplete Boc deprotection) | |
| Amino Acid Analysis | D-4-Pal content (molar ratio) | 0.98 (Expected: 1.0) |
| Other amino acids | Consistent with expected ratios |
Detailed Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[10]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[10]
-
Gradient: A linear gradient from 10% to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.[7]
-
Sample Preparation: The peptide is dissolved in Mobile Phase A to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
LC Conditions: Same as the RP-HPLC protocol.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 400-2000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Protocol 3: Amino Acid Analysis (AAA)
-
Hydrolysis: The peptide is hydrolyzed in 6N HCl at 110°C for 24 hours.
-
Derivatization: The hydrolyzed amino acids are derivatized with a suitable reagent (e.g., phenyl isothiocyanate).
-
Separation: The derivatized amino acids are separated by RP-HPLC.
-
Quantification: The amount of each amino acid is determined by comparing the peak areas to those of a standard amino acid mixture.
Visualizing Analytical Workflows and Relationships
Workflow for Comprehensive Purity Analysis
References
- 1. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 2. lcms.cz [lcms.cz]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. bachem.com [bachem.com]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Coupling Reagents for Boc-D-4-Pyridylalanine Synthesis
In the synthesis of peptides and peptidomimetics, the efficient formation of amide bonds is paramount. For researchers incorporating non-standard amino acids such as Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH), the choice of coupling reagent is a critical determinant of success, directly impacting reaction yield, purity, and the preservation of stereochemical integrity. This guide provides a head-to-head comparison of three widely used coupling reagents—HATU, HBTU, and PyBOP—for the acylation of a primary amine with this compound, offering quantitative data, detailed experimental protocols, and mechanistic insights to inform reagent selection in drug discovery and development.
Performance Comparison of Coupling Reagents
The selection of an optimal coupling reagent for this compound, an amino acid with a sterically demanding pyridyl side chain, hinges on balancing reactivity, cost, and the potential for side reactions. The following table summarizes the typical performance of HATU, HBTU, and PyBOP in the context of coupling sterically hindered Boc-amino acids. The data presented are representative of literature values for challenging peptide couplings and serve as a comparative benchmark.[1]
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time (hours) | Relative Purity | Key Considerations |
| HATU | 90-98 | 1-4 | Very High | High reactivity, particularly effective for sterically hindered couplings with a low risk of racemization.[1][2][3][4] |
| HBTU | 85-95 | 2-6 | High | A good balance of reactivity and stability, often considered a cost-effective choice for routine couplings.[1][2][5] |
| PyBOP | 80-90 | 2-8 | High | As a phosphonium-based reagent, it circumvents the potential for guanidinylation side products. Its reactivity is generally lower than that of HATU.[1][2][5] |
Mechanistic Overview of Peptide Coupling
The fundamental principle of peptide bond formation involves the activation of the carboxylic acid moiety of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of another amino acid or amine.[2][5][6] Coupling reagents facilitate this activation.
Aminium/uronium salts like HATU and HBTU react with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with an additive, such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) for HATU or 1-hydroxybenzotriazole (B26582) (HOBt) for HBTU, to generate a more stable and highly reactive activated ester.[7] This active ester is then readily attacked by the amine nucleophile to form the desired peptide bond. Phosphonium salt reagents like PyBOP also form an active ester intermediate through a similar activation process.[5]
Experimental Protocols
The following are generalized experimental protocols for the coupling of this compound to a resin-bound amine using HATU, HBTU, and PyBOP. These protocols are based on established procedures in solid-phase peptide synthesis (SPPS).[8][9]
General Preparatory Steps for SPPS:
-
Resin Swelling: The resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF), for 15-30 minutes prior to use.[9]
-
Fmoc-Deprotection: For peptides being synthesized on a solid support, the N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF (typically 20%).
Coupling Protocol using HATU:
-
In a separate vessel, dissolve this compound (2.0 eq.), HATU (1.95 eq.), and HOAt (2.0 eq.) in DMF.
-
Add DIPEA (4.0 eq.) to the solution and allow for a pre-activation time of 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test such as the Kaiser test.[9]
-
Upon completion, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Coupling Protocol using HBTU:
-
In a separate vessel, dissolve this compound (2.0 eq.) and HBTU (2.0 eq.) in DMF.
-
Add DIPEA (4.0 eq.) to the solution and allow for pre-activation.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-6 hours at room temperature.
-
Monitor the reaction for completion using the Kaiser test.
-
Upon completion, wash the resin with DMF.
Coupling Protocol using PyBOP:
-
In a separate vessel, dissolve this compound (2.0 eq.), PyBOP (2.0 eq.), and HOBt (2.0 eq.) in DMF.
-
Add DIPEA (4.0 eq.) to the solution.
-
Add the coupling mixture to the deprotected resin.
-
Agitate the reaction mixture for 2-8 hours at room temperature.
-
Monitor the reaction for completion using the Kaiser test.
-
Upon completion, wash the resin with DMF.
Conclusion
For the coupling of the sterically demanding this compound, HATU emerges as the most efficacious reagent, consistently providing higher yields in shorter reaction times with excellent purity.[1] Its heightened reactivity is particularly advantageous for overcoming the steric hindrance presented by the pyridylalanine side chain. HBTU represents a reliable and more economical alternative, offering a slight trade-off in terms of reaction speed and yield.[1] PyBOP, while generally less reactive than HATU, is a valuable option when seeking to avoid the potential side reaction of N-terminal guanidinylation that can occur with uronium-based reagents, especially if the coupling reagent is used in excess.[1][2][5] The choice between these reagents will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the sensitivity of the substrates to side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Evaluating the Impact of Boc-D-4-Pal-OH on Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a critical tool for modulating the conformational properties of peptides, thereby enhancing their therapeutic potential. Boc-D-4-pyridyl-D-alanine (Boc-D-4-Pal-OH) is one such synthetic building block that offers unique structural features. This guide provides a comparative analysis of the expected impact of this compound on peptide conformation, supported by data from studies on structurally related amino acids, and details the experimental protocols required for such an evaluation.
Comparative Analysis of Conformational Impact
While direct, head-to-head experimental data for peptides containing this compound is limited in publicly available literature, its conformational influence can be inferred from its key structural characteristics: the D-configuration of its alpha-carbon and the aromatic, hydrogen-bond accepting pyridyl side chain. The introduction of a D-amino acid into a peptide sequence composed of L-amino acids can significantly alter the local and global conformation.
The D-configuration disrupts the typical Ramachandran angles favored by L-amino acids, often inducing turns or breaking helical structures. The pyridyl ring, an aromatic system, can engage in π-π stacking and cation-π interactions, while the nitrogen atom can act as a hydrogen bond acceptor. These properties can further stabilize specific folded structures.
The following table provides a comparative summary of the expected conformational effects of this compound versus other commonly used natural and unnatural amino acids.
| Amino Acid Type | Example Residue | Expected Impact on Secondary Structure | Potential for Tertiary Interactions |
| Subject of Analysis | This compound | - Likely to induce β-turns or disrupt α-helical structures due to its D-configuration. - May promote local folding through side-chain interactions. | - Pyridyl nitrogen can act as a hydrogen bond acceptor. - Aromatic ring can participate in π-π stacking and cation-π interactions. |
| Natural L-Amino Acid (Aromatic) | L-Phenylalanine | - Can be found in all secondary structures. - Generally promotes β-sheet formation. | - Aromatic ring can participate in hydrophobic and π-π stacking interactions. |
| Natural L-Amino Acid (Helix Inducer) | L-Alanine | - Strong α-helix promoter. | - Limited to hydrophobic interactions. |
| Unnatural D-Amino Acid | D-Alanine | - Strong disruptor of L-amino acid α-helices. - Can promote the formation of specific turn structures. | - Limited to hydrophobic interactions. |
| Unnatural Constraining Amino Acid | D-Proline | - Induces sharp β-turns due to its cyclic side chain. - Potent α-helix breaker. | - Side chain is conformationally restricted. |
Experimental Protocols
To empirically determine the impact of this compound on peptide conformation, a combination of spectroscopic and structural biology techniques is employed.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, solution-phase technique that provides information about the secondary structure of peptides.
Protocol:
-
Sample Preparation:
-
Synthesize and purify the peptide containing this compound to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final concentration for CD analysis is typically in the range of 0.1-0.2 mg/mL.
-
Prepare a buffer blank for background subtraction.
-
-
Data Acquisition:
-
Use a calibrated CD spectrometer.
-
Acquire spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a 1 mm path length.
-
Maintain a constant temperature, as peptide conformation can be temperature-dependent.
-
Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the spectral features to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software. An α-helix typically shows negative bands around 222 nm and 208 nm and a positive band around 192 nm, while a β-sheet exhibits a negative band near 218 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure and dynamics of peptides in solution.
Protocol:
-
Sample Preparation:
-
Prepare a 1-5 mM solution of the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
Adjust the pH of the sample as needed.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.
-
TOCSY experiments are used to identify amino acid spin systems.
-
NOESY experiments provide through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the 3D structure.
-
-
Data Analysis:
-
Assign the proton and carbon resonances to specific atoms in the peptide sequence.
-
Use the NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.
-
The quality of the final structures is assessed based on agreement with the experimental data and stereochemical parameters.
-
X-ray Crystallography
X-ray crystallography can provide a high-resolution, static picture of the peptide's conformation in the solid state.
Protocol:
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) to obtain well-ordered crystals.
-
This is often the most challenging and time-consuming step.
-
-
Data Collection:
-
Mount a single crystal and expose it to a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain the positions and intensities of the diffraction spots.
-
Determine the phases of the diffracted X-rays, which can be a significant challenge for novel peptides.
-
Calculate an electron density map and build an atomic model of the peptide into the map.
-
Refine the model against the experimental data to obtain the final, high-resolution structure.
-
Visualizations
Experimental Workflow for Conformational Analysis
Caption: A generalized workflow for the synthesis and conformational analysis of a peptide containing this compound.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Conformationally constrained peptides are often designed to target protein-protein interactions, such as those involved in GPCR signaling.
Caption: Simplified schematic of a GPCR signaling pathway that can be modulated by a conformationally constrained peptide ligand.
Influence of this compound on Peptide Conformation
This diagram illustrates the logical relationship between the structural features of this compound and its expected impact on peptide secondary structure.
Caption: Logical diagram illustrating how the structural features of this compound are expected to influence peptide conformation.
Safety Operating Guide
Proper Disposal of Boc-D-4-Pal-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents like Boc-D-4-Pal-OH (Nα-Boc-3-(4-pyridyl)-D-alanine) is paramount for maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, synthesized from established best practices for similar protected amino acids.
Immediate Safety and Handling Precautions
While specific hazard data for this compound is limited, it is prudent to handle it with care, following standard laboratory safety protocols to mitigate potential risks.[1] Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) and Safety Measures
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles with side-shields. | To prevent eye irritation from potential dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended. | To avoid inhalation of dust which may cause respiratory tract irritation.[2][3] |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion.[3] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[4] Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[5][6]
-
Waste Identification and Segregation :
-
Containerization :
-
Solid Waste : Collect any unused solid this compound and contaminated disposable items (e.g., weigh boats, gloves, pipette tips) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][5]
-
Liquid Waste : If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used. Do not mix with other incompatible wastes.[4][5]
-
Contaminated Labware : Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
-
Labeling :
-
Storage :
-
Final Disposal :
Spill Management
In the event of a spill, follow these procedures:
-
Control and Contain : Restrict access to the spill area. For powdered material, prevent dust from becoming airborne.[5]
-
Absorb : Cover the spill with an inert absorbent material.[5]
-
Collect : Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[3][5]
-
Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[5]
Key Chemical and Physical Properties
A summary of the key identifiers for this compound is provided in the table below. Understanding these properties is the first step in a sound chemical management and disposal plan.
| Property | Value |
| Chemical Formula | C13H18N2O4[1] |
| Molecular Weight | 266.29 g/mol [8] |
| CAS Number | 37535-58-3[8] |
| Appearance | White to off-white solid[8] |
| Synonyms | Nα-Boc-3-(4-pyridyl)-D-alanine[1] |
| Storage | Sealed storage, away from moisture. Powder: -80°C for 2 years, -20°C for 1 year.[8] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow provides a clear, visual guide for laboratory personnel to follow.
References
Personal protective equipment for handling Boc-D-4-Pal-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-D-4-Pal-OH. The following procedures are designed to ensure safe operational use and proper disposal of this compound. Given the limited specific data available for this compound, a conservative approach to handling, based on information for similar compounds, is recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when working with this compound. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.
| PPE Category | Specification | Recommended Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Always wear when handling the compound or contaminated surfaces. For extended contact or handling larger quantities, consider double gloving. Replace gloves immediately if contaminated and wash hands thoroughly after use.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Mandatory for all procedures to protect against splashes. A face shield may be required for supplementary protection during procedures with a high risk of splashing.[1][3] |
| Body Protection | A standard laboratory coat is suitable for handling small quantities. For larger quantities or tasks with a higher risk of contamination, a disposable coverall is recommended. | To protect skin and clothing from contamination. Lab coats should be fully buttoned.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95) is necessary. | To minimize inhalation exposure.[1][2] |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Gown/Coverall: Put on the lab coat or coverall, ensuring it is securely fastened.
-
Respirator: If required, perform a seal check to ensure the respirator is fitted correctly.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the gown or coverall.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Coverall: Remove the lab coat or coverall by rolling it down and away from the body.
-
Goggles/Face Shield: Remove from the back of the head.
-
Respirator: Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[4]
| Waste Stream | Disposal Procedure |
| Unused Compound | Collect in a clearly labeled, sealed, and chemically compatible container. |
| Contaminated PPE | Place all used gloves, disposable lab coats, etc., in a designated hazardous waste container. |
| Contaminated Labware | Decontaminate reusable labware according to established laboratory procedures. Dispose of single-use plastics in the hazardous waste stream. |
| Spill Cleanup Material | All materials used to clean up spills should be placed in a sealed bag and disposed of as hazardous waste. |
Disposal Workflow:
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
